molecular formula C97H155N29O26S4 B7909914 [Ala17]-MCH

[Ala17]-MCH

Cat. No.: B7909914
M. Wt: 2271.7 g/mol
InChI Key: IVEALEKXBDDRGB-UKPWUPKZSA-N
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Description

[Ala17]-MCH is a useful research compound. Its molecular formula is C97H155N29O26S4 and its molecular weight is 2271.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEALEKXBDDRGB-UKPWUPKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)C(C)C)CCCNC(=N)N)CC(C)C)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H155N29O26S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2271.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[Ala17]-MCH mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of [Ala17]-MCH

This guide provides a detailed overview of the mechanism of action for this compound, a synthetic analog of the native melanin-concentrating hormone (MCH). It is intended for researchers, scientists, and drug development professionals working on MCH receptor-targeted therapeutics.

Introduction to this compound

This compound is a potent agonist for the melanin-concentrating hormone receptor 1 (MCHR1), with some activity also reported at the MCH receptor 2 (MCHR2). It is a valuable tool for studying the physiological roles of the MCH system, which is implicated in the regulation of energy homeostasis, appetite, and other neurological processes.

Receptor Binding and Affinity

This compound exhibits high affinity and selectivity for MCHR1 over MCHR2. The binding characteristics are summarized in the table below.

Parameter MCHR1 MCHR2 Reference
Ki (nM) 0.1634
Kd (nM) 0.37-[1]

Table 1: Receptor Binding Affinity of this compound. Ki (inhibitory constant) and Kd (dissociation constant) values indicate the affinity of this compound for MCH receptors. Lower values denote higher affinity.

Agonist Activity

As an agonist, this compound activates MCH receptors to elicit a biological response. The potency of this compound is quantified by its EC50 value, the concentration at which it produces 50% of the maximal response.

Parameter MCHR1 MCHR2 Reference
EC50 (nM) 1754

Table 2: Agonist Potency of this compound. EC50 values demonstrate the concentration of this compound required to activate MCH receptors.

Signaling Pathways

The binding of this compound to MCHR1 initiates a cascade of intracellular signaling events. MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[2]

Gi-Coupled Signaling Pathway

Upon activation by this compound, the Gi alpha subunit of the G-protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4]

Gi_Signaling Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Gi Gi Protein MCHR1->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA inhibits Response Cellular Response PKA->Response

Caption: Gi-Coupled Signaling Pathway of this compound at MCHR1.

Gq-Coupled Signaling Pathway

Activation of the Gq alpha subunit by the this compound-bound MCHR1 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2][3] This pathway can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

Gq_Signaling Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Gq Gq Protein MCHR1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+] IP3->Ca2 PKC PKC DAG->PKC Response Cellular Response Ca2->Response MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Response

Caption: Gq-Coupled Signaling Pathway of this compound at MCHR1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Receptor Binding Assay (Filtration Method)

This assay measures the binding of a radiolabeled ligand to its receptor.

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Prepare cell membranes expressing MCHR1 Incubate Incubate membranes with radioligand (with and without unlabeled competitor) Membranes->Incubate Radioligand Prepare radiolabeled This compound (e.g., 125I) Radioligand->Incubate Competitor Prepare unlabeled This compound (for non-specific binding) Competitor->Incubate Filter Filter mixture through glass fiber filters to separate bound from free ligand Incubate->Filter Wash Wash filters to remove non-specifically bound ligand Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Calculate Calculate specific binding and determine Ki and Kd values Count->Calculate

Caption: Workflow for a Receptor Binding Assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing MCHR1.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled MCH analog (e.g., [¹²⁵I]-MCH), and either buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation or competition binding analysis to determine Kd or Ki values, respectively.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity.

cAMP_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis Cells Culture cells expressing MCHR1 Stimulation Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) Cells->Stimulation Agonist Treat cells with Forskolin (to stimulate cAMP production) and varying concentrations of this compound Stimulation->Agonist Lysis Lyse cells to release intracellular cAMP Agonist->Lysis Detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Analysis Plot cAMP concentration against This compound concentration to determine EC50 value Detection->Analysis

Caption: Workflow for a cAMP Assay.

Protocol:

  • Cell Culture: Plate cells expressing MCHR1 in a 96-well plate and culture overnight.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1mM IBMX) to prevent the degradation of cAMP.

  • Stimulation: Treat the cells with a fixed concentration of forskolin (to stimulate adenylyl cyclase) and varying concentrations of this compound for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay based on HTRF or ELISA.

  • Data Analysis: Plot the measured cAMP levels against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration.

Calcium_Assay cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis Cells Plate cells expressing MCHR1 Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cells->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Injection Inject varying concentrations of This compound into the wells Baseline->Injection Kinetic_Read Record the change in fluorescence over time using a fluorescence plate reader (e.g., FLIPR) Injection->Kinetic_Read Analysis Plot the peak fluorescence response against this compound concentration to determine EC50 value Kinetic_Read->Analysis MAPK_Assay cluster_cell_treatment Cell Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection cluster_data_analysis Data Analysis Cells Culture and serum-starve cells expressing MCHR1 Stimulation Stimulate cells with This compound for various times Cells->Stimulation Lysis Lyse cells and collect protein extracts Stimulation->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-phospho-ERK and anti-total-ERK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Quantification Quantify band intensity and normalize phospho-ERK to total-ERK Detection->Quantification

References

[Ala17]-MCH: A Selective MCHR1 Agonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological processes. It exerts its effects through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). MCHR1 is the primary receptor in rodents and is also widely expressed in humans, making it a significant target for therapeutic intervention in obesity, anxiety, and depression. [Ala17]-MCH is a synthetic analog of MCH that has been identified as a potent and selective agonist for MCHR1. This document provides a comprehensive technical overview of this compound, including its binding and functional characteristics, the signaling pathways it activates, and detailed protocols for its experimental evaluation.

Core Data Presentation

Quantitative Ligand-Receptor Interaction Data

The selectivity and potency of this compound as an MCHR1 agonist have been quantified through various binding and functional assays. The following tables summarize the key quantitative data for this compound and the endogenous ligand, MCH.

Table 1: Binding Affinity of this compound and MCH for MCHR1 and MCHR2

LigandReceptorBinding Affinity (Ki)Binding Affinity (Kd)Citation
This compound MCHR10.16 nM0.37 nM[1][2][3]
This compound MCHR234 nM-[1][2][3]
MCH (human, mouse, rat)MCHR1-3.1 ± 0.4 nM[4]
MCH (human, mouse, rat)MCHR2-9.6 ± 0.5 nM[4]

Table 2: Functional Potency of this compound and MCH at MCHR1 and MCHR2

LigandReceptorFunctional Potency (EC50)Citation
This compound MCHR117 nM[5]
This compound MCHR254 nM[5]

MCHR1 Signaling Pathways Activated by this compound

MCHR1 is known to couple to multiple G protein families, primarily Gi/o and Gq, leading to the modulation of several downstream signaling cascades. As a potent MCHR1 agonist, this compound is expected to activate these pathways.

Upon binding of this compound, MCHR1 undergoes a conformational change, activating heterotrimeric G proteins.

  • Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This pathway is a key mechanism for the neuronal inhibitory effects of MCH.

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

  • ERK Phosphorylation: Downstream of both Gi/o and Gq activation, MCHR1 stimulation leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_gi cluster_gq MCHR1 MCHR1 G_protein Gαi/o Gαq MCHR1->G_protein Activation Ala17_MCH This compound Ala17_MCH->MCHR1 AC Adenylyl Cyclase G_protein->AC Gαi/o PLC Phospholipase C (PLC) G_protein->PLC Gαq cAMP cAMP ↓ AC->cAMP Inhibition ERK p-ERK ↑ cAMP->ERK Cross-talk PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+] ↑ IP3->Ca2 PKC PKC DAG->PKC Ca2->ERK PKC->ERK

MCHR1 Signaling Cascade

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods in the field and can be adapted for specific experimental needs.

Radioligand Binding Assay for MCHR1

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for MCHR1.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from MCHR1-expressing cells start->prep_membranes incubate Incubate Membranes with Radiolabeled Ligand and This compound prep_membranes->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (IC50 -> Ki) quantify->analyze end End analyze->end

Binding Assay Workflow

Materials:

  • Cell membranes from HEK293 cells stably expressing human MCHR1.

  • Radiolabeled MCH (e.g., [125I]-MCH).

  • This compound (unlabeled).

  • Binding Buffer: 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.6, supplemented with protease inhibitors.[4]

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize MCHR1-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of radiolabeled MCH at a final concentration near its Kd.

    • 50 µL of a serial dilution of this compound (or vehicle for total binding, and a high concentration of unlabeled MCH for non-specific binding).

    • 50 µL of MCHR1-containing cell membranes (typically 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate MCHR1-mediated increases in intracellular calcium.

Materials:

  • HEK293 cells stably co-expressing MCHR1 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: DMEM/F12 without phenol red, with 15 mM HEPES, 0.1% BSA, pH 7.0.[6]

  • This compound.

  • Luminometer or fluorescence plate reader with an injection system.

Procedure:

  • Cell Preparation:

    • For aequorin-based assays, culture the engineered cells to confluence. Harvest and resuspend cells in assay buffer at 1x10^6 cells/mL. Incubate with 5 µM coelenterazine h for 4 hours at room temperature in the dark with agitation.[6]

    • For fluorescence-based assays, seed cells in a 96-well plate and allow them to attach overnight. Load the cells with Fluo-4 AM according to the manufacturer's instructions.

  • Assay Performance:

    • Dispense 50 µL of the cell suspension (or media for adherent cells) into the wells of a 96-well plate.

    • Place the plate in the luminometer or fluorescence reader.

    • Inject 50 µL of this compound at various concentrations into each well.

  • Data Acquisition: Measure the light emission (luminescence) or fluorescence intensity immediately after injection and over a time course (e.g., every second for 30-60 seconds).

  • Data Analysis: Determine the peak response for each concentration of this compound. Plot the peak response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2 in response to this compound.

Materials:

  • HEK293 cells stably expressing MCHR1.

  • Serum-free medium (e.g., DMEM with 0.1% BSA).

  • This compound.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Stimulation: Plate MCHR1-expressing cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight. Stimulate the cells with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total ERK using densitometry software. Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized signal against the log concentration of this compound to determine the dose-response relationship.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of the MCH system. Its high potency and selectivity for MCHR1 make it an excellent probe for studying MCHR1-mediated signaling and for validating MCHR1 as a therapeutic target. The detailed protocols provided in this guide offer a starting point for researchers to characterize the activity of this compound and other MCHR1 ligands in various experimental settings, ultimately contributing to the development of novel therapeutics for metabolic and neurological disorders.

References

An In-Depth Technical Guide to [Ala17]-MCH Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a key analog of the native MCH peptide. It is designed to serve as a technical resource, detailing the ligand's interaction with the Melanin-Concentrating Hormone Receptor 1 (MCHR1), summarizing quantitative binding data, outlining experimental protocols, and visualizing associated cellular signaling pathways.

Introduction to this compound and MCHR1

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a significant role in the regulation of energy homeostasis, feeding behavior, and other physiological processes.[1][2][3] Its effects are mediated through G protein-coupled receptors (GPCRs), primarily the MCH1 receptor (MCHR1) in rodents and both MCHR1 and MCHR2 in other mammals.[3][4][5] MCHR1 is widely expressed in the brain and its activation is linked to orexigenic (appetite-stimulating) effects, making it a target of interest for therapeutic interventions related to obesity and metabolic disorders.[2][3][6]

This compound is a synthetic analog of MCH that has been developed as a selective research tool. It demonstrates potent agonistic activity and exhibits a notable preference for MCHR1 over MCHR2, making it invaluable for dissecting the specific functions of the MCHR1 signaling cascade.[7][8][9]

Quantitative Binding Data: Affinity and Kinetics

The interaction between a ligand and its receptor is defined by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). For this compound, these parameters have been characterized through various binding assays, providing a quantitative measure of its high-affinity and selective binding to MCHR1.

Binding Affinity Data

Binding affinity is typically expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. The data below, gathered from competition and saturation binding experiments, highlight the potent and selective nature of this compound for MCHR1.

LigandReceptorAssay TypeAffinity ConstantValue
This compoundMCHR1CompetitionKi0.16 nM[7][8][9]
This compoundMCHR2CompetitionKi34 nM[7][8][9]
[Eu³⁺]-[Ala17]-MCHMCHR1SaturationKd0.37 nM[7][8][9][10]

This table summarizes key binding affinity values for this compound, demonstrating its approximately 200-fold selectivity for MCHR1 over MCHR2.

Binding Kinetics Data

While specific on-rates (k-on) and off-rates (k-off) for this compound are not extensively detailed in the provided search results, kinetic radioligand binding assays are the standard method for determining these parameters.[11] Such studies provide deeper insight into the duration of the ligand-receptor interaction, which is a critical factor in drug development.

MCHR1 Signaling Pathways

Upon binding of an agonist like MCH or this compound, MCHR1 initiates a cascade of intracellular signaling events. MCHR1 is known to couple to multiple G protein families, primarily Gαi/o and Gαq, leading to diverse downstream effects.[4][12][13]

  • Gαi/o Pathway: The predominant pathway involves coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[4][12][13]

  • Gαq Pathway: MCHR1 also couples to Gαq proteins.[4][13] This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC).[12]

  • MAPK/ERK Pathway: Activation of MCHR1 can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases (ERK1/2).[4][5][14] This pathway can be engaged through both Gαi/o and Gαq dependent mechanisms and is involved in regulating gene expression and cell proliferation.[12][14]

MCHR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MCHR1 MCHR1 G_protein Gαi/q/o MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates ERK p-ERK G_protein->ERK Activates (via Src/PKC) cAMP cAMP AC->cAMP Reduces IP3 IP3 PLC->IP3 Generates PKA PKA cAMP->PKA Reduces Activation Ca2 Ca²⁺ Release IP3->Ca2 MCH This compound MCH->MCHR1 Binds Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Dispense to 96-Well Plate - Radioligand (fixed conc.) - this compound (serial dilution) - Buffer A->B C Add MCHR1 Membranes to Initiate Binding B->C D Incubate to Reach Equilibrium (e.g., 60 min at 30°C) C->D E Rapid Filtration (Separate Bound from Free Ligand) D->E F Wash Filters with Ice-Cold Buffer E->F G Measure Radioactivity (Gamma Counter) F->G H Data Analysis - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki G->H

References

The Role of [Ala17]-MCH in Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a critical role in the regulation of energy homeostasis. Primarily synthesized in the lateral hypothalamus and zona incerta, MCH exerts its effects through two G protein-coupled receptors, MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2), with MCHR1 being the predominant receptor in rodents. [Ala17]-MCH is a potent synthetic analog of MCH that demonstrates selectivity for MCHR1 over MCHR2. This technical guide provides an in-depth overview of the function of this compound in energy homeostasis, focusing on its signaling pathways, quantitative effects on metabolic parameters, and detailed experimental protocols for its study.

Core Function and Mechanism of Action

This compound acts as a powerful agonist at the MCH receptors, initiating a cascade of intracellular events that ultimately lead to an orexigenic (appetite-stimulating) effect and a decrease in energy expenditure. Its selectivity for MCHR1 makes it a valuable tool for dissecting the specific roles of this receptor in metabolic regulation.

MCHR1 Signaling Pathway

Activation of MCHR1 by this compound triggers signaling through multiple G protein pathways, primarily involving Gαi and Gαq.

  • Gαi Pathway: Coupling to the inhibitory G protein, Gαi, leads to the inhibition of adenylyl cyclase. This results in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.

  • Gαq Pathway: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

These signaling events ultimately modulate neuronal activity and gene expression to influence feeding behavior and energy balance.

MCHR1_Signaling_Pathway MCHR1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MCHR1 MCHR1 This compound->MCHR1 Binds Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases from intracellular stores PKC PKC DAG->PKC Activates Ca2->Neuronal_Activity PKC->Neuronal_Activity

Caption: MCHR1 signaling cascade upon this compound binding.

Quantitative Effects on Energy Homeostasis

The administration of MCH analogs, including this compound, has been shown to have significant effects on several key parameters of energy homeostasis. The following tables summarize the quantitative data from studies investigating the effects of intracerebroventricular (ICV) administration of MCH agonists in rodents. While specific data for this compound is limited, the presented data for native MCH is considered representative of the expected effects.

Table 1: Acute Effects of Intracerebroventricular MCH Administration on Food Intake in Rats

Dose of MCHDurationChange in Food Intake (% of Control)Reference
1.5 µg2 hours325 ± 7%[1]
15 µg2 hours462 ± 30%[1]
5 µg (twice daily)First 5 days (2-hour intake)197 ± 9%[1]

Table 2: Chronic Effects of Intracerebroventricular MCH Infusion on Body Weight in Mice (14 days)

Treatment GroupDietChange in Body WeightReference
MCH (10 µ g/day )Regular ChowSlight but significant increase[2]
MCH (10 µ g/day )Moderately High-FatSignificant increase[2]

Table 3: Effects of Chronic Intracerebroventricular MCH Infusion on Metabolic Parameters in Rats (14 days)

ParameterChangeReference
Cumulative Food Intake+23%[3]
Body Weight Gain+38%[3]
Energy ExpenditureDecreased[4]
Locomotor ActivityNo significant change reported in pharmacological studies[5]
Respiratory QuotientNot consistently reported

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection

Objective: To deliver this compound directly into the cerebral ventricles of a rodent model to study its central effects on energy homeostasis.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Guide cannula and dummy cannula

  • Injection needle

  • Microinfusion pump

  • This compound solution in sterile artificial cerebrospinal fluid (aCSF)

  • Surgical tools

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using predetermined coordinates relative to bregma, drill a small hole through the skull over the target lateral ventricle.

  • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and surgical screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week post-surgery.

  • For injection, gently restrain the conscious animal, remove the dummy cannula, and insert the injection needle connected to the microinfusion pump.

  • Infuse the desired volume and concentration of this compound solution over a set period.

  • Following infusion, remove the injection needle and replace the dummy cannula.

Measurement of Energy Expenditure, Respiratory Quotient, and Locomotor Activity

Objective: To quantify the effects of this compound on energy expenditure, substrate utilization, and physical activity.

Materials:

  • Indirect calorimetry system (metabolic cages)

  • Cannulated animals

  • Standard or high-fat diet and water ad libitum

Procedure:

  • Acclimatize the cannulated animals to the metabolic cages for a baseline period (typically 24-48 hours).

  • Following the baseline period, administer this compound or vehicle via ICV injection.

  • Immediately return the animal to the metabolic cage.

  • Record oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously for a specified period (e.g., 24-48 hours).

  • Energy expenditure is calculated from VO2 and VCO2 data using the Weir equation.

  • The respiratory quotient (RQ) is calculated as the ratio of VCO2 to VO2, providing an indication of substrate utilization (RQ ≈ 1.0 for carbohydrates, ≈ 0.7 for fats).

  • Locomotor activity is simultaneously measured using infrared beam breaks within the metabolic cage.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on energy homeostasis.

Experimental_Workflow Experimental Workflow for this compound Metabolic Study cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) ICV_Surgery ICV Cannula Implantation Surgery Animal_Acclimation->ICV_Surgery Recovery Post-operative Recovery (e.g., 1 week) ICV_Surgery->Recovery Baseline Baseline Measurement in Metabolic Cages (24-48h) Recovery->Baseline Treatment ICV Administration: This compound or Vehicle Baseline->Treatment Data_Collection Continuous Data Collection in Metabolic Cages (24-48h) Treatment->Data_Collection Food_Intake Food Intake Measurement Data_Collection->Food_Intake Body_Weight Body Weight Measurement Data_Collection->Body_Weight Metabolic_Parameters Calculation of: - Energy Expenditure - Respiratory Quotient Data_Collection->Metabolic_Parameters Locomotor_Activity Locomotor Activity Analysis Data_Collection->Locomotor_Activity Statistical_Analysis Statistical Analysis Food_Intake->Statistical_Analysis Body_Weight->Statistical_Analysis Metabolic_Parameters->Statistical_Analysis Locomotor_Activity->Statistical_Analysis

Caption: Workflow for studying this compound effects on metabolism.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MCH system, and specifically the MCHR1, in the regulation of energy homeostasis. Its potent orexigenic effects, mediated through well-defined signaling pathways, underscore the potential of targeting the MCH system for the development of therapeutics for metabolic disorders. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further elucidate the complex role of this compound and the broader MCH system in metabolic control. Further research is warranted to obtain more specific quantitative data on the dose-dependent effects of this compound on a comprehensive range of metabolic parameters.

References

The Role of [Ala17]-Melanin-Concentrating Hormone in Appetite Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent agonist of the Melanin-Concentrating Hormone (MCH) receptors, in the intricate regulation of appetite. Melanin-concentrating hormone is a key neuropeptide in the central nervous system that promotes food intake. This compound, a synthetic analog of MCH, serves as a valuable tool for elucidating the physiological functions of the MCH system and for the development of therapeutic agents targeting obesity and other metabolic disorders. This document details the mechanism of action of this compound, its signaling pathways, and its effects on feeding behavior as demonstrated in preclinical studies. Furthermore, it provides detailed experimental protocols for key assays used to characterize MCH receptor ligands and their in vivo effects, alongside structured quantitative data for easy comparison and interpretation.

Introduction

The escalating global prevalence of obesity necessitates a deeper understanding of the complex neural circuits that govern energy homeostasis. The Melanin-Concentrating Hormone (MCH) system, primarily located in the lateral hypothalamus and zona incerta, is a critical component of this regulatory network. MCH is an orexigenic peptide, meaning it stimulates appetite and promotes food consumption. It exerts its effects through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCH1R) and MCH receptor 2 (MCH2R). While MCH1R is found in all mammals, MCH2R is not present in rodents.

This compound is a potent and selective agonist for MCH receptors, with a particular preference for MCH1R. This synthetic analog has been instrumental in delineating the downstream signaling cascades and the physiological consequences of MCH receptor activation. This guide will explore the current knowledge of this compound, focusing on its utility as a research tool and its implications for the development of novel therapeutics for appetite-related disorders.

Mechanism of Action and Receptor Binding

This compound mimics the action of endogenous MCH by binding to and activating MCH receptors. This binding initiates a cascade of intracellular signaling events that ultimately lead to an increase in appetite. The affinity and potency of this compound for both MCH1 and MCH2 receptors have been quantified in various in vitro studies.

Quantitative Data: Receptor Binding and Potency

The following table summarizes the key quantitative parameters that define the interaction of this compound with MCH receptors.

ParameterMCH1 ReceptorMCH2 ReceptorReference
Ki (nM) 0.1634[1][2]
EC50 (nM) 1754[1][2]
Kd (nM) 0.37 (Eu3+ chelate-labeled)Little demonstrable binding[3][4]

Signaling Pathways of MCH Receptors

Upon binding of an agonist like this compound, MCH receptors, being GPCRs, couple to various intracellular G proteins to initiate downstream signaling. The primary signaling pathways involve Gαi and Gαq proteins.

  • Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

  • Gαq Pathway: Coupling to the Gαq subunit activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

These signaling cascades ultimately influence neuronal excitability and gene expression, leading to the orexigenic effects of MCH.

Signaling Pathway Diagram

MCH_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gi Gαi Pathway cluster_gq Gαq Pathway Ala17_MCH This compound MCHR1 MCH1R Ala17_MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Orexigenic_Effect Orexigenic Effect (Increased Appetite) cAMP->Orexigenic_Effect PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->Orexigenic_Effect PKC->Orexigenic_Effect

Caption: Signaling pathways activated by this compound binding to MCH1R.

In Vivo Efficacy in Appetite Regulation

Intracerebroventricular (ICV) administration of MCH and its agonists, including presumably analogs like this compound, has been consistently shown to increase food intake in rodents. These effects are observed for both standard chow and more palatable, high-fat diets. Chronic administration can lead to an increase in body weight. Conversely, MCH receptor antagonists can block these orexigenic effects.

Quantitative Data: In Vivo Effects

The following table summarizes representative data on the in vivo effects of MCH receptor modulation on food intake and body weight. While specific data for this compound is limited in the public domain, the data for MCH provides a strong indication of the expected effects.

| Experimental Condition | Animal Model | Treatment | Effect on Food Intake | Effect on Body Weight | Reference | | :--- | :--- | :--- | :--- | :--- | | Acute Administration | Male Wistar Rats | MCH (5 µg, ICV) | Increased meal number, duration, and size | Not significant in acute studies |[5] | | Chronic Infusion | Wistar and Sprague-Dawley Rats | MCH (12 days, ICV) | Stimulated feeding | Increased |[6] | | Chronic Infusion | C57BL/6J Mice on MHF diet | MCH (10 µ g/day for 14 days, ICV) | Sustained hyperphagia | Increased | | | Antagonist Co-administration | Male Wistar Rats | MCH (5 µg) + MCH1-R antagonist (10 µg) | Blocked MCH-induced increase | Not applicable |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in appetite regulation.

In Vivo Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the direct administration of substances into the brain.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Guide cannula and dummy cannula

  • Dental cement and anchor screws

  • Surgical drill and bits

  • Suturing material

  • This compound

  • Vehicle (e.g., sterile artificial cerebrospinal fluid or saline)

Procedure:

  • Anesthetize the rat and secure its head in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda.

  • Using appropriate stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma), drill a hole in the skull.

  • Implant the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture the scalp incision.

  • Allow the animal to recover for at least one week before injections.

  • For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to a microsyringe.

  • Infuse the desired volume of this compound solution or vehicle slowly over a defined period.

  • Replace the dummy cannula after injection.

Experimental Workflow: In Vivo Appetite Study

in_vivo_workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Cannula_Implantation ICV Cannula Implantation Animal_Acclimation->Cannula_Implantation Recovery Recovery (1 week) Cannula_Implantation->Recovery Habituation Habituation to Injection Procedure Recovery->Habituation Baseline_Measurement Baseline Food Intake & Body Weight Measurement Habituation->Baseline_Measurement Injection ICV Injection (this compound or Vehicle) Baseline_Measurement->Injection Post_Injection_Measurement Measure Food Intake & Body Weight at Intervals Injection->Post_Injection_Measurement Data_Analysis Statistical Analysis Post_Injection_Measurement->Data_Analysis

References

The [Ala17]-MCH Signaling Pathway in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuronal signaling pathway initiated by [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document outlines the core molecular interactions, downstream effector cascades, and provides detailed experimental protocols for investigating this pathway, aiding in research and the development of novel therapeutics targeting neurological and metabolic disorders.

Introduction to this compound and MCHR1

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, sleep-wake cycles, mood, and learning. This compound is a synthetic analog of MCH that exhibits high affinity and selectivity for MCHR1, the primary MCH receptor in mammals.[1][2] MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, making the this compound/MCHR1 signaling axis a significant target for therapeutic intervention in conditions such as obesity, anxiety, and depression.[3][4]

Quantitative Ligand-Receptor Interaction Data

The interaction of this compound with MCH receptors has been characterized by its high affinity and selectivity for MCHR1 over MCHR2. The following table summarizes key quantitative data from binding and functional assays.

LigandReceptorAssay TypeParameterValue (nM)Reference
This compoundMCHR1Inhibition Constant (Ki)Affinity0.16[1][2]
This compoundMCHR2Inhibition Constant (Ki)Affinity34[1][2]
[Eu³⁺ chelate-labeled this compound]MCHR1Dissociation Constant (Kd)Affinity0.37[1]
This compoundMCHR1Half-maximal Effective Concentration (EC₅₀)Potency17
This compoundMCHR2Half-maximal Effective Concentration (EC₅₀)Potency54

The this compound Signaling Cascade in Neurons

Upon binding of this compound, MCHR1 undergoes a conformational change, enabling it to couple to and activate multiple heterotrimeric G proteins, primarily of the Gαi/o and Gαq families.[3][5] This dual coupling initiates divergent downstream signaling pathways that modulate neuronal function.

Gαi/o-Mediated Pathway: Inhibition of Neuronal Activity

Activation of the Gαi/o pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][6] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA), which can lead to the modulation of various ion channels and transcription factors, ultimately resulting in a decrease in neuronal excitability.

G_alpha_i_o_pathway cluster_membrane Plasma Membrane Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 G_alpha_i_o Gαi/o MCHR1->G_alpha_i_o Activates AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Neuronal_Inhibition Decreased Neuronal Excitability PKA->Neuronal_Inhibition G_alpha_q_pathway cluster_membrane Plasma Membrane Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 G_alpha_q Gαq MCHR1->G_alpha_q Activates PLC PLC G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Gene_Transcription Gene Transcription MAPK_ERK->Gene_Transcription research_workflow Start Start: Novel Compound Binding_Assay MCHR1 Binding Assay Start->Binding_Assay Is_Binder Binds to MCHR1? Binding_Assay->Is_Binder Ca_Imaging Calcium Mobilization Assay Is_Binder->Ca_Imaging Yes End_No_Binding End: Not an MCHR1 Ligand Is_Binder->End_No_Binding No Is_Agonist_Antagonist Agonist or Antagonist? Ca_Imaging->Is_Agonist_Antagonist Patch_Clamp Patch-Clamp Electrophysiology Is_Agonist_Antagonist->Patch_Clamp Yes End_No_Activity End: No Functional Activity Is_Agonist_Antagonist->End_No_Activity No Neuronal_Effect Modulates Neuronal Activity? Patch_Clamp->Neuronal_Effect Downstream_Analysis Downstream Signaling Analysis (e.g., cAMP, pERK) Neuronal_Effect->Downstream_Analysis Yes Neuronal_Effect->End_No_Activity No Conclusion Characterize Compound Profile Downstream_Analysis->Conclusion

References

[Ala17]-Melanin-Concentrating Hormone: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a key analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). This document details the experimental protocols used to elucidate its binding affinity and functional activity at MCH receptors, presents quantitative data in a clear, comparative format, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Rationale Behind this compound

Melanin-Concentrating Hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, with its orexigenic (appetite-stimulating) effects making its receptors, MCHR1 and MCHR2, attractive targets for the development of therapeutics for metabolic disorders. The development of synthetic analogs of MCH, such as this compound, has been instrumental in characterizing these receptors and understanding their structure-activity relationships.

The substitution of the native amino acid at position 17 with alanine is a common strategy in peptide chemistry known as an "alanine scan." This systematic replacement of individual amino acids with alanine, a non-bulky and chemically inert amino acid, allows researchers to probe the importance of specific side chains in peptide-receptor interactions and functional activity. The characterization of this compound has provided valuable insights into the pharmacophore of MCH and has served as a critical tool for studying the MCH system.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding and functional properties at the two MCH receptor subtypes.

Table 1: Receptor Binding Affinities of this compound

LigandReceptorKi (nM)Kd (nM)
This compoundMCHR10.160.37 ([Eu3+ chelate-labeled)
This compoundMCHR234Little demonstrable binding

Table 2: Functional Potency of this compound

LigandReceptorEC50 (nM)
This compoundMCHR117
This compoundMCHR254

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the this compound peptide with high purity.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Pre-activate the first Fmoc-protected amino acid (the C-terminal residue of the desired peptide) by dissolving it in DMF with HBTU and DIPEA. b. Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 2 hours at room temperature. c. Wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence until the full peptide is assembled.

  • Final Deprotection: Once the peptide chain is complete, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: a. Filter the cleavage mixture to separate the resin. b. Precipitate the crude peptide by adding cold diethyl ether. c. Centrifuge to pellet the peptide and discard the ether. d. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

MCHR1 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the MCHR1 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing human MCHR1 (e.g., CHO-K1 or HEK293 cells)

  • Radiolabeled MCH ligand (e.g., [125I]-MCH)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation counter and scintillation fluid

  • 96-well plates

Protocol:

  • Membrane Preparation: Homogenize MCHR1-expressing cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • MCHR1-containing cell membranes (typically 10-20 µg of protein).

    • A fixed concentration of radiolabeled MCH (typically at or below its Kd value).

    • A range of concentrations of unlabeled this compound (for competition binding).

    • For determining non-specific binding, add a high concentration of unlabeled native MCH.

    • Bring the final volume to 200 µL with binding buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MCHR1 Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of this compound at the MCHR1 receptor by measuring changes in intracellular calcium levels.

Materials:

  • Cells stably expressing human MCHR1 and a G-protein that couples to the calcium pathway (e.g., Gαq) (e.g., CHO-K1 or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating: Seed the MCHR1-expressing cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: a. Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. b. Remove the culture medium from the cells and add the dye loading solution. c. Incubate the plate for 45-60 minutes at 37°C to allow the cells to take up the dye.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement: a. Prepare serial dilutions of this compound in assay buffer. b. Place the plate in the fluorescence plate reader. c. Establish a baseline fluorescence reading for a few seconds. d. Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Measure the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Visualizations

MCHR1 Signaling Pathways

MCHR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC MAPK MAPK Pathway Gi->MAPK PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2

Caption: MCHR1 signaling upon this compound binding.

Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prep_membranes Prepare MCHR1 Membranes start->prep_membranes setup_assay Set up 96-well Plate: Membranes + Radioligand + This compound prep_membranes->setup_assay incubate Incubate at RT (60-90 min) setup_assay->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate Ki count->analyze end End analyze->end

Caption: Workflow for MCHR1 radioligand binding assay.

Calcium Mobilization Assay Workflow

Calcium_Assay_Workflow start Start plate_cells Plate MCHR1-expressing Cells in 96-well Plate start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells measure Measure Fluorescence (Baseline + after adding This compound) wash_cells->measure analyze Data Analysis: Calculate EC50 measure->analyze end End analyze->end

Caption: Workflow for MCHR1 calcium mobilization assay. Caption: Workflow for MCHR1 calcium mobilization assay.

The Physiological Role of [Ala17]-MCH In Vivo: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key MCH Receptor Agonist in Central Nervous System Function and Energy Homeostasis

This technical guide provides a comprehensive overview of the physiological role of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent and selective agonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document is intended for researchers, scientists, and drug development professionals investigating the MCH system's role in regulating energy balance, feeding behavior, and other central nervous system functions.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, areas of the brain critically involved in the regulation of feeding and energy homeostasis. MCH exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2, with MCHR1 being the predominant receptor in rodents. The MCH system is a key regulator of various physiological processes, including appetite, energy expenditure, and mood.

This compound is a synthetic analog of MCH that has been instrumental in elucidating the specific functions of MCHR1 activation. Its selectivity for MCHR1 over MCHR2 allows for the precise investigation of this signaling pathway in vivo. This guide will detail the known physiological effects of this compound, the experimental protocols used to study these effects, and the underlying signaling mechanisms.

Quantitative Data on the In Vivo Effects of MCH Agonists

While specific quantitative data for the in vivo effects of this compound on metabolic parameters are not extensively reported in publicly available literature, studies using the native ligand MCH provide valuable insights into the expected physiological consequences of MCHR1 activation. Chronic central administration of MCH has been shown to significantly impact food intake, body weight, and energy expenditure.

ParameterAnimal ModelTreatmentDurationResultReference
Food Intake Sprague-Dawley RatsContinuous intracerebroventricular (ICV) infusion of MCH (8 µ g/day )12 daysSignificant increase in cumulative food intake.[1]Della-Zuana et al., 2002
Wistar RatsContinuous ICV infusion of MCH (8 µ g/day )12 daysSignificant increase in cumulative food intake.[1]Della-Zuana et al., 2002
C57BL/6J MiceContinuous ICV infusion of MCH (10 µ g/day ) on a moderately high-fat diet14 daysSustained hyperphagia.[2]Gomori et al., 2003
Body Weight Sprague-Dawley RatsContinuous ICV infusion of a potent MCH-1 receptor agonist (Compound A, 30 µ g/day )14 days+38% increase in body weight gain compared to vehicle.[2][3]Shearman et al., 2003
C57BL/6J MiceContinuous ICV infusion of MCH (10 µ g/day ) on a moderately high-fat diet14 daysSignificant increase in body weight.[2]Gomori et al., 2003
Energy Expenditure Wild-Type MiceChronic ICV infusion of MCH14 daysDecrease in energy expenditure.[4][5]Glick et al., 2009
Body Temperature Wild-Type MiceChronic ICV infusion of MCH14 daysDecrease in body temperature.[4][5]Glick et al., 2009

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols relevant to the in vivo study of this compound.

Intracerebroventricular (ICV) Administration of this compound

ICV injection is a common method for delivering neuropeptides directly to the central nervous system, bypassing the blood-brain barrier.[6]

Objective: To assess the central effects of this compound on physiological and behavioral parameters.

Materials:

  • This compound peptide

  • Sterile artificial cerebrospinal fluid (aCSF) or saline for vehicle

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Microinjection pump and syringe

  • Guide cannula and injector

  • Animal model (e.g., mouse or rat)

Procedure:

  • Animal Preparation: Anesthetize the animal and secure it in the stereotaxic apparatus. Shave and sterilize the surgical area on the scalp.

  • Cannula Implantation: Based on stereotaxic coordinates for the desired brain ventricle (e.g., lateral ventricle), drill a small hole in the skull. Implant a guide cannula to the target depth and secure it with dental cement. Allow the animal to recover for a species- and strain-appropriate period.

  • Peptide Preparation: Dissolve this compound in the vehicle to the desired concentration. A typical dose for MCH agonists can range from 1 to 10 nmol.[1]

  • Injection: Gently restrain the conscious animal (or re-anesthetize if necessary for acute studies). Insert the injector into the guide cannula, ensuring it extends slightly beyond the tip of the guide. Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.

  • Post-Injection Monitoring: After the injection is complete, leave the injector in place for a brief period to prevent backflow. Remove the injector and replace the dummy cannula. Monitor the animal for any adverse effects and proceed with the planned physiological or behavioral assessments.

In Vivo Electrophysiology

This technique allows for the recording of neuronal activity in a living animal to understand how this compound modulates synaptic transmission and neuronal firing.

Objective: To measure the effects of this compound on the electrical activity of specific neuronal populations.

Materials:

  • Anesthetized or head-fixed awake animal

  • Stereotaxic frame

  • Recording electrodes (e.g., glass micropipettes, multi-electrode arrays)

  • Amplifier and data acquisition system

  • This compound and vehicle solutions

  • Drug delivery system (e.g., microiontophoresis or pressure ejection system)

Procedure:

  • Animal and Electrode Preparation: Prepare the animal as for ICV surgery. Lower the recording electrode into the brain region of interest, identified using stereotaxic coordinates and electrophysiological landmarks.

  • Baseline Recording: Record baseline neuronal activity (e.g., spontaneous firing rate, postsynaptic potentials) for a stable period.

  • Drug Application: Apply this compound locally to the recorded neuron or neuronal population using microiontophoresis or a pico-pump.

  • Data Acquisition and Analysis: Record the changes in neuronal activity during and after the application of this compound. Analyze parameters such as firing frequency, amplitude of synaptic currents, and membrane potential.

Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Objective: To evaluate the impact of central this compound administration on spatial navigation and memory consolidation.

Materials:

  • Circular water tank (maze)

  • Escape platform

  • Opaque, non-toxic substance to make the water cloudy (e.g., non-fat milk powder or tempera paint)

  • Video tracking system and software

  • Animal model with ICV cannula

  • This compound and vehicle solutions

Procedure:

  • Acquisition Phase (Training):

    • Place the escape platform in a fixed location in one quadrant of the maze, submerged just below the water surface.

    • Release the animal into the water from one of four starting positions, facing the wall of the tank.

    • Allow the animal to swim and find the platform. If it fails to find it within a set time (e.g., 60-120 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

    • Conduct multiple trials per day for several consecutive days.

  • Drug Administration: Administer this compound or vehicle via the ICV cannula at a predetermined time relative to the training or testing phase (e.g., pre-training, post-training, or pre-probe trial).

  • Probe Trial (Memory Test):

    • Remove the escape platform from the maze.

    • Place the animal in the maze and allow it to swim for a fixed duration (e.g., 60 seconds).

    • Record the animal's swim path using the video tracking system.

  • Data Analysis: Analyze parameters such as the time spent in the target quadrant (where the platform was located), the number of times the animal crosses the former platform location, and the swim speed.

Signaling Pathways and Experimental Workflows

MCHR1 Signaling Pathway

Activation of MCHR1 by this compound initiates a cascade of intracellular signaling events. MCHR1 primarily couples to Gαi and Gαq proteins.

  • Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8][9]

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[7][8]

These signaling events ultimately lead to the modulation of ion channel activity, gene expression, and other cellular responses that underlie the physiological effects of this compound.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Reduces PIP2 PIP2 PLC->PIP2 Cleaves PKA PKA cAMP->PKA Inhibits Cellular_Response_Inhibition Inhibitory Cellular Response PKA->Cellular_Response_Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Response_Excitation Excitatory Cellular Response Ca2->Cellular_Response_Excitation PKC->Cellular_Response_Excitation Ala17_MCH This compound Ala17_MCH->MCHR1 Binds to

Caption: MCHR1 Signaling Pathway initiated by this compound.

Experimental Workflow for In Vivo this compound Administration and Analysis

The following diagram illustrates a typical workflow for investigating the in vivo effects of this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Rat, Mouse) Cannula_Implantation Stereotaxic Surgery: ICV Cannula Implantation Animal_Model->Cannula_Implantation Recovery Post-operative Recovery Cannula_Implantation->Recovery Habituation Habituation to Experimental Conditions Recovery->Habituation Baseline Baseline Measurements (Food Intake, Body Weight, etc.) Habituation->Baseline Drug_Admin ICV Administration: This compound or Vehicle Baseline->Drug_Admin Data_Collection Post-injection Data Collection (Behavioral, Physiological) Drug_Admin->Data_Collection Data_Analysis Statistical Analysis of Data Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Publication Publication of Findings Interpretation->Publication

Caption: A typical experimental workflow for in vivo this compound studies.

Conclusion

This compound serves as a critical tool for dissecting the physiological functions of the MCHR1 signaling pathway. While direct quantitative in vivo data for this specific analog on metabolic parameters remains to be fully elucidated in publicly accessible literature, the effects of the native ligand MCH strongly suggest that this compound plays a significant role in promoting positive energy balance through increased food intake and potentially decreased energy expenditure. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute rigorous studies to further unravel the complex roles of the MCH system in health and disease. Future research should focus on generating specific dose-response data for this compound to better understand its therapeutic potential for conditions such as cachexia or other wasting disorders.

References

[Ala¹⁷]-MCH: A Potent Analog of Melanin-Concentrating Hormone for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, appetite, and other physiological processes. It exerts its effects through two G protein-coupled receptors (GPCRs), the melanin-concentrating hormone receptor 1 (MCHR1) and receptor 2 (MCHR2). [Ala¹⁷]-MCH is a synthetic analog of MCH in which the valine residue at position 17 has been substituted with an alanine. This modification results in a potent and selective agonist for MCH receptors, making it a valuable tool for investigating the MCH system and a potential lead compound for the development of therapeutics targeting MCH-related pathways. This technical guide provides a comprehensive overview of [Ala¹⁷]-MCH, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its synthesis and characterization.

Quantitative Data Presentation

The following tables summarize the key quantitative data for [Ala¹⁷]-MCH in comparison to the native MCH ligand.

Table 1: Receptor Binding Affinity of [Ala¹⁷]-MCH and MCH

LigandReceptorKᵢ (nM)Kₔ (nM)
[Ala¹⁷]-MCH MCHR10.16[1][2][3]0.37 ([Eu³⁺] chelate-labeled)[1][4][5]
MCHR234[1][2][3]-
MCH (human) MCHR10.3[4]-
MCHR21.5[4]-

Kᵢ (inhibition constant) and Kₔ (dissociation constant) are measures of binding affinity. A lower value indicates higher affinity.

Table 2: Functional Activity of [Ala¹⁷]-MCH and MCH

LigandReceptorEC₅₀ (nM)
[Ala¹⁷]-MCH MCHR117[2][3]
MCHR254[2][3]
MCH (human) MCHR13.9[4]
MCHR20.1[4]

EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. A lower value indicates greater potency.

Signaling Pathways

[Ala¹⁷]-MCH, as an agonist of MCH receptors, activates downstream signaling cascades. MCHR1, the primary receptor in rodents and also present in humans, couples to multiple G proteins, primarily Gᵢ and Gᵩ, leading to diverse cellular responses.

MCHR1 Signaling Cascade

Upon binding of [Ala¹⁷]-MCH, MCHR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins.

  • Gᵢ Pathway: Activation of Gᵢ inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is pertussis toxin (PTX)-sensitive.

  • Gᵩ Pathway: Activation of Gᵩ stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

These initial signaling events can lead to further downstream effects, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates Ala17MCH [Ala17]-MCH Ala17MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKA PKA cAMP->PKA Inhibits CellularResponse Cellular Response PKA->CellularResponse Ca2 [Ca²⁺]i IP3->Ca2 Increases PKC PKC DAG->PKC Activates Ca2->CellularResponse ERK ERK PKC->ERK Activates ERK->CellularResponse

Caption: MCHR1 Signaling Pathway Activated by [Ala¹⁷]-MCH.

Experimental Protocols

This section provides detailed methodologies for the synthesis of [Ala¹⁷]-MCH and for key experiments to characterize its activity.

Synthesis of [Ala¹⁷]-MCH via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative method for the synthesis of [Ala¹⁷]-MCH based on standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Ala-OH) to the deprotected resin. Activate the amino acid with DIC and OxymaPure in DMF and add to the resin. Allow the reaction to proceed for 2 hours. Monitor coupling completion using a Kaiser test.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the [Ala¹⁷]-MCH sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/EDT/water (e.g., 94:1:2.5:2.5 v/v/v/v) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Cyclization: The disulfide bridge between Cys⁷ and Cys¹⁶ can be formed by air oxidation in a basic aqueous buffer (e.g., ammonium bicarbonate, pH 8.5) overnight.

  • Final Purification and Characterization: Purify the cyclized peptide by HPLC and confirm its identity and purity by mass spectrometry.

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotect1->Couple Loop Repeat for each amino acid Couple->Loop Loop->Deprotect1 Next amino acid Cleave 4. Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Loop->Cleave Final amino acid Precipitate 5. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify1 6. HPLC Purification (Crude Linear Peptide) Precipitate->Purify1 Cyclize 7. Disulfide Bond Formation (Air Oxidation, pH 8.5) Purify1->Cyclize Purify2 8. Final HPLC Purification Cyclize->Purify2 Characterize 9. Characterization (Mass Spectrometry) Purify2->Characterize End End: Purified this compound Characterize->End

Caption: Solid-Phase Peptide Synthesis Workflow for [Ala¹⁷]-MCH.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of [Ala¹⁷]-MCH for MCHR1.

Materials:

  • Cell membranes prepared from cells stably expressing MCHR1 (e.g., HEK293 or CHO cells)

  • Radiolabeled MCH ligand (e.g., ¹²⁵I-MCH)

  • [Ala¹⁷]-MCH and unlabeled MCH (for standards and competition)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled MCH, and varying concentrations of the competitor ligand ([Ala¹⁷]-MCH or unlabeled MCH).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: cAMP Inhibition

This protocol describes a method to measure the ability of [Ala¹⁷]-MCH to inhibit cAMP production in cells expressing MCHR1.

Materials:

  • Cells stably expressing MCHR1 (e.g., CHO-K1 cells)

  • Forskolin

  • [Ala¹⁷]-MCH

  • Cell stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Plating: Seed the MCHR1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Aspirate the culture medium and add the cell stimulation buffer containing a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of [Ala¹⁷]-MCH.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the [Ala¹⁷]-MCH concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

Functional_Assay_Workflow Start Start: MCHR1-expressing cells Plate 1. Cell Plating (96-well plate) Start->Plate Stimulate 2. Stimulation (Forskolin + varying this compound) Plate->Stimulate Incubate 3. Incubation (37°C, 30 min) Stimulate->Incubate Lyse 4. Cell Lysis Incubate->Lyse Measure 5. cAMP Measurement (e.g., HTRF, ELISA) Lyse->Measure Analyze 6. Data Analysis (EC50 determination) Measure->Analyze End End: Functional Potency of this compound Analyze->End

Caption: Workflow for a cAMP Inhibition Functional Assay.

Conclusion

[Ala¹⁷]-MCH is a potent and valuable pharmacological tool for studying the MCH system. Its high affinity for MCHR1 and robust agonistic activity make it an excellent probe for elucidating the physiological roles of MCH and for screening for novel MCH receptor antagonists. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and utilize [Ala¹⁷]-MCH in their studies. Further investigation into the structure-activity relationships of MCH analogs, guided by the data and methods presented here, will continue to advance our understanding of this important neuropeptide system and may lead to the development of new therapies for metabolic and neurological disorders.

References

Unveiling the Selectivity of [Ala17]-MCH: A Technical Guide for MCHR1 over MCHR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective binding and functional activity of the melanin-concentrating hormone (MCH) analog, [Ala17]-MCH, for the MCH receptor 1 (MCHR1) over its subtype, MCH receptor 2 (MCHR2). The following sections provide a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers in the field of neuroendocrinology and drug discovery.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for MCHR1 over MCHR2 is substantiated by significant differences in its binding affinity (Ki) and functional potency (EC50). This compound demonstrates a high affinity for MCHR1 with a Ki value of 0.16 nM, while its affinity for MCHR2 is considerably lower, with a Ki of 34 nM.[1][2][3][4][5] This represents a more than 200-fold selectivity in binding for MCHR1.

In functional assays, this compound acts as a potent agonist at both receptors, with EC50 values of 17 nM at MCHR1 and 54 nM at MCHR2.[3][4] While the functional selectivity is less pronounced than the binding selectivity, it still indicates a preferential activation of MCHR1.

Parameter MCHR1 MCHR2 Selectivity (MCHR2/MCHR1) Reference
Binding Affinity (Ki) 0.16 nM34 nM~213-fold[1][2][3][4][5]
Functional Potency (EC50) 17 nM54 nM~3.2-fold[3][4]

Signaling Pathways

The differential signaling cascades initiated by MCHR1 and MCHR2 upon ligand binding contribute to their distinct physiological roles.

MCHR1 Signaling: MCHR1 is known to couple to both Gi and Gq G-proteins.[6][7][8][9] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][10] The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10] Furthermore, MCHR1 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[6][8]

MCHR2 Signaling: In contrast, MCHR2 is reported to couple exclusively to the Gq G-protein.[9][11][12] Its activation primarily leads to an increase in intracellular calcium levels through the PLC-IP3 pathway.[9][11][13]

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq Ala17_MCH This compound Ala17_MCH->MCHR1 AC Adenylyl Cyclase Gi->AC PLC PLC Gq->PLC ERK ERK Phosphorylation Gq->ERK cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 Ca2 [Ca2+]i ↑ IP3->Ca2

Figure 1: MCHR1 Signaling Pathway

MCHR2_Signaling_Pathway cluster_membrane Plasma Membrane MCHR2 MCHR2 Gq Gq MCHR2->Gq Ala17_MCH This compound Ala17_MCH->MCHR2 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 [Ca2+]i ↑ IP3->Ca2

Figure 2: MCHR2 Signaling Pathway

Experimental Protocols

The determination of binding affinity and functional potency of this compound at MCHR1 and MCHR2 involves two key experimental procedures: Radioligand Binding Assays and Calcium Mobilization Assays.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cells expressing either MCHR1 or MCHR2.

  • Radioligand (e.g., [125I]-MCH).

  • Unlabeled this compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 0.5% BSA, pH 7.4).[13]

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled this compound in the binding buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[14]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled this compound. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[15]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration upon receptor activation, which is a hallmark of Gq-coupled GPCR signaling.

Materials:

  • Cells stably or transiently expressing MCHR1 or MCHR2.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1][2][3]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[2][3]

  • This compound (agonist).

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells expressing the receptor of interest into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[2][3]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye solution to the cells. Incubate for a specific time (e.g., 1 hour at 37°C) to allow the dye to enter the cells.[1][2][3]

  • Compound Addition: Place the cell plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence. Then, varying concentrations of this compound are automatically injected into the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically immediately after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of this compound. The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates the general workflow for determining the selectivity of a compound like this compound for MCHR1 over MCHR2.

Experimental_Workflow cluster_binding Binding Affinity (Ki) Determination cluster_functional Functional Potency (EC50) Determination Membrane_Prep Prepare Membranes (MCHR1 & MCHR2) Binding_Assay Radioligand Binding Assay (Competitive) Membrane_Prep->Binding_Assay Ki_Calc Calculate Ki values Binding_Assay->Ki_Calc Selectivity Determine Selectivity (Ki & EC50 Ratios) Ki_Calc->Selectivity Cell_Culture Culture Cells (MCHR1 & MCHR2) Calcium_Assay Calcium Mobilization Assay Cell_Culture->Calcium_Assay EC50_Calc Calculate EC50 values Calcium_Assay->EC50_Calc EC50_Calc->Selectivity

Figure 3: GPCR Selectivity Profiling Workflow

Conclusion

The data and methodologies presented in this guide unequivocally demonstrate the significant selectivity of this compound for MCHR1 over MCHR2, particularly in terms of binding affinity. This selectivity, coupled with its agonistic activity, makes this compound a valuable pharmacological tool for elucidating the distinct physiological functions of MCHR1. For professionals in drug development, understanding the structural and functional basis of this selectivity can inform the design of novel, highly selective MCHR1 modulators for therapeutic applications.

References

downstream effects of MCHR1 activation by [Ala17]-MCH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Downstream Effects of MCHR1 Activation by [Ala17]-MCH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological functions through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. This compound is a synthetic analog of MCH that serves as a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3][4] Its selectivity makes it an invaluable tool for elucidating the specific downstream signaling cascades initiated by MCHR1 activation. This receptor is predominantly coupled to inhibitory G proteins (Gαi/o) and Gαq proteins, leading to complex and divergent intracellular signaling events.[5][6][7] Understanding these pathways is critical for the development of therapeutic agents targeting conditions such as obesity, anxiety, and sleep disorders.[6][8][9] This guide provides a comprehensive overview of the quantitative pharmacology of this compound, the detailed signaling pathways activated upon MCHR1 engagement, and the experimental protocols used to characterize these effects.

Quantitative Data Presentation

The interaction of this compound with MCH receptors has been quantified through various binding and functional assays. The following tables summarize the key pharmacological parameters.

Table 1: Binding Affinity of this compound for MCH Receptors

ParameterReceptorValue (nM)Ligand ModificationReference
Ki (Inhibition Constant)MCHR10.16Unmodified[1][2][4]
Ki (Inhibition Constant)MCHR234Unmodified[1][2][4]
Kd (Dissociation Constant)MCHR10.37Eu³⁺ Chelate-labeled[1][2][3]

Table 2: Functional Potency of this compound at MCH Receptors

ParameterReceptorValue (nM)Assay TypeReference
EC₅₀ (Half-maximal Effective Conc.)MCHR117Agonist Activity[4]
EC₅₀ (Half-maximal Effective Conc.)MCHR254Agonist Activity[4]

Downstream Signaling Pathways

Activation of MCHR1 by this compound initiates multiple intracellular signaling cascades through its coupling with Gαi and Gαq proteins. These pathways ultimately modulate cellular functions, including gene transcription and cell proliferation.

MCHR1 Signaling Overview

Upon binding of this compound, MCHR1 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins. This leads to two primary signaling arms: the Gαq pathway, which stimulates phospholipase C (PLC), and the Gαi pathway, which inhibits adenylyl cyclase (AC).

MCHR1_Overview cluster_membrane Plasma Membrane cluster_G G Protein cluster_ligand cluster_effectors Downstream Effectors MCHR1 MCHR1 Gq Gαq MCHR1->Gq Activates Gi Gαi MCHR1->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ligand This compound Ligand->MCHR1 Binds

Overview of MCHR1 G protein coupling.
The Gαq-PLC-Ca²⁺ Pathway

The Gαq-mediated pathway is a primary consequence of MCHR1 activation. Activated Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[10] The resulting increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous downstream targets.[5][10]

Gq_Pathway MCHR1 MCHR1 Activation by this compound Gq Gαq MCHR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca ↑ [Ca²⁺]i ER->Ca Releases Ca²⁺ Ca->PKC Activates Downstream Downstream Phosphorylation PKC->Downstream

The MCHR1-Gαq signaling cascade.
The Gαi-Adenylyl Cyclase-cAMP Pathway

Concurrently, MCHR1 activation engages the Gαi subunit, which acts as an inhibitor of adenylyl cyclase (AC).[5][7][11] This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels results in lower activity of Protein Kinase A (PKA), thereby altering the phosphorylation state of its target proteins and modulating downstream cellular responses.[10]

Gi_Pathway MCHR1 MCHR1 Activation by this compound Gi Gαi MCHR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA PKA Activity cAMP->PKA Reduces Activation Response Altered Cellular Response PKA->Response

The MCHR1-Gαi inhibitory pathway.
Activation of the MAPK/ERK Pathway

MCHR1 activation also leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK).[5] This process can occur through Gq-dependent mechanisms involving PKC. Interestingly, studies have shown a synergistic activation of ERK when MCHR1 is stimulated simultaneously with a Gs-coupled pathway (e.g., via forskolin). This synergy requires the coordinated action of PKA, PKC, PLC, and Src kinase, highlighting a point of crosstalk between the Gq, Gi, and Gs signaling networks.[5]

ERK_Pathway MCHR1 MCHR1 Activation Gq Gαq MCHR1->Gq Gs_Receptor Gs-Coupled Receptor Gs Gαs Gs_Receptor->Gs PLC PLC Gq->PLC PKC PKC PLC->PKC Src Src Kinase PKC->Src Synergy Synergistic Activation AC AC Gs->AC PKA PKA AC->PKA PKA->Src Ras Ras Src->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Proliferation ERK->Transcription Synergy->Src

Synergistic activation of the ERK pathway.

Experimental Protocols

The characterization of this compound's effects on MCHR1 relies on a suite of standardized in vitro assays.

Protocol 1: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and inhibition constant (Ki) of this compound.

Objective: To measure the direct interaction of a ligand with MCHR1.

Methodology:

  • Membrane Preparation: HEK293 cells are transiently transfected with a plasmid encoding human MCHR1. After 48 hours, cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in a binding buffer.

  • Binding Reaction: 10 µg of membrane protein is incubated with a constant concentration of a radiolabeled MCH ligand (e.g., ¹²⁵I-MCH) and varying concentrations of the unlabeled competitor ligand (this compound).

  • Incubation: The reaction is carried out in a binding buffer (50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.6) containing protease inhibitors.[12] Incubation proceeds for 60-120 minutes at room temperature.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand. The filters are washed with ice-cold wash buffer to remove non-specifically bound ligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the competitor. IC₅₀ values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare MCHR1-expressing cell membranes B Incubate membranes with ¹²⁵I-MCH + this compound A->B C Separate bound/free ligand via vacuum filtration B->C D Measure radioactivity on filter C->D E Plot competition curve and calculate Ki D->E Functional_Assay_Workflow cluster_Ca Calcium Flux Assay cluster_cAMP cAMP Inhibition Assay A1 Load MCHR1 cells with Ca²⁺ dye A2 Add this compound A1->A2 A3 Measure fluorescence change in real-time A2->A3 A4 Calculate EC₅₀ A3->A4 B1 Pre-incubate MCHR1 cells with this compound B2 Stimulate with Forskolin B1->B2 B3 Lyse cells & measure cAMP levels B2->B3 B4 Calculate EC₅₀ B3->B4

References

Unveiling the Structural Nuances of [Ala17]-MCH: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structural features of [Ala17]-MCH, a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). This document is intended for researchers, scientists, and drug development professionals engaged in the study of MCH receptor modulation for therapeutic applications.

Introduction: The Significance of this compound

Melanin-Concentrating Hormone (MCH) is a cyclic 19-amino acid neuropeptide that plays a crucial role in the regulation of energy homeostasis, appetite, and other physiological processes. Its effects are mediated through two G protein-coupled receptors, MCHR1 and MCHR2. The synthetic analog, this compound, has been developed to exhibit selective binding to these receptors, making it a valuable tool for investigating the MCH system and a potential lead compound for therapeutic development. This guide delves into the known structural characteristics of this compound, drawing from available data on the analog and its parent peptide, MCH.

Primary Structure and Key Modifications

The primary structure of this compound is a single polypeptide chain with the following amino acid sequence: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Ala -Gln-Val.[1] A disulfide bridge between the Cysteine residues at positions 7 and 16 is a critical feature, creating a cyclic core essential for its biological activity. The defining modification in this analog is the substitution of the native Glutamic acid (Glu) at position 17 with Alanine (Ala). This substitution has been shown to influence receptor selectivity and binding affinity.

Receptor Binding Affinity

This compound exhibits a strong and selective binding affinity for MCHR1 over MCHR2. This selectivity is a key characteristic that distinguishes it from the native MCH peptide. The following table summarizes the quantitative data on its binding affinities.

LigandReceptorBinding Affinity (Ki)Dissociation Constant (Kd)
This compoundMCHR10.16 nM[1][2][3]0.37 nM (Eu3+ chelate-labeled)[1][2][3]
This compoundMCHR234 nM[1][2][3]-

Inferred Secondary and Tertiary Structure

Direct experimental determination of the three-dimensional structure of this compound through techniques such as NMR spectroscopy or X-ray crystallography has not been extensively reported in the available literature. However, insights into its probable conformation can be inferred from studies on the native MCH peptide.

Molecular dynamics simulations of native MCH suggest a degree of conformational flexibility, particularly in the N-terminal region, while the cyclic core imposes significant structural constraints. The disulfide bond between Cys7 and Cys16 is crucial for maintaining a specific loop structure that is recognized by the MCH receptors. It is highly probable that this compound adopts a similar overall fold.

The substitution of Glutamic acid with the smaller, non-polar Alanine at position 17 is likely to induce localized conformational changes. This alteration may affect the peptide's interaction with the extracellular loops of the MCH receptors, potentially explaining the observed selectivity for MCHR1. Further computational modeling and experimental studies are required to fully elucidate the precise structural impact of this substitution.

MCHR1 Signaling Pathways

Upon binding to MCHR1, this compound is expected to activate downstream signaling cascades similar to the native MCH. MCHR1 is known to couple to inhibitory (Gi) and Gq-type G proteins.

  • Gi Pathway: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gq Pathway: The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

  • ERK Activation: MCHR1 activation has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.

The following diagram illustrates the primary signaling pathways activated by MCHR1.

MCHR1_Signaling cluster_receptor MCHR1 Activation cluster_gi Gi Pathway cluster_gq Gq Pathway cluster_erk ERK Pathway MCH This compound MCHR1 MCHR1 MCH->MCHR1 Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq ERK ERK Phosphorylation MCHR1->ERK AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: MCHR1 signaling pathways initiated by this compound binding.

Experimental Protocols for Structural Analysis

Peptide Synthesis and Purification

Objective: To obtain a highly pure sample of this compound for structural and functional studies.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are sequentially added to the growing peptide chain.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Disulfide Bond Formation: The linear peptide is subjected to an oxidation reaction to form the intramolecular disulfide bond between Cys7 and Cys16. This is often achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

  • Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

The following diagram outlines the general workflow for peptide synthesis and purification.

Peptide_Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis (Fmoc) Cleavage Cleavage & Deprotection (TFA) SPPS->Cleavage Oxidation Disulfide Bond Formation (Oxidation) Cleavage->Oxidation Purification RP-HPLC Purification Oxidation->Purification Analysis Purity & Identity Analysis (HPLC, MS) Purification->Analysis Final Pure this compound Peptide Analysis->Final

Caption: General workflow for the synthesis and purification of a cyclic peptide like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of this compound in solution.

Methodology:

  • Sample Preparation: A concentrated solution (typically 1-5 mM) of the purified peptide is prepared in a suitable solvent (e.g., H2O/D2O or a membrane-mimicking environment like dodecylphosphocholine micelles).

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (13C, 15N) is employed, to correlate proton and heteronuclear chemical shifts.

  • Resonance Assignment: The collected spectra are analyzed to assign all proton and potentially heteronuclear resonances to specific atoms in the peptide sequence.

  • Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure content of this compound.

Methodology:

  • Sample Preparation: A dilute solution of the peptide (typically 10-100 µM) is prepared in a suitable buffer.

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm).

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution algorithms. The characteristic negative bands at ~208 nm and ~222 nm are indicative of α-helical content, while a negative band around 218 nm suggests β-sheet structure.

Conclusion and Future Directions

This compound is a potent and selective MCHR1 agonist with significant potential as a research tool and therapeutic lead. While its primary structure and receptor binding profile are well-characterized, a detailed high-resolution three-dimensional structure remains to be elucidated. Future research efforts should focus on obtaining experimental structural data for this compound using NMR spectroscopy or X-ray crystallography. Such studies will provide critical insights into the structure-activity relationship of MCH analogs and facilitate the rational design of next-generation MCHR1 modulators with improved pharmacological properties.

References

[Ala17]-MCH and its impact on synaptic transmission

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, with widespread projections throughout the central nervous system. It plays a crucial role in regulating energy homeostasis, sleep-wake cycles, and emotional responses.[1][2][3] The actions of MCH are mediated by two G-protein coupled receptors, MCHR1 and MCHR2.[3] [Ala17]-MCH is a potent synthetic analog of MCH, exhibiting high affinity for both MCH receptors, with some selectivity for MCHR1.[4] This guide provides a comprehensive overview of the impact of this compound and the broader MCH system on synaptic transmission, presenting key quantitative data, experimental methodologies, and signaling pathways to facilitate further research and drug development.

Quantitative Impact of MCH Analogs on Synaptic Transmission

The effects of MCH and its analogs on synaptic transmission have been investigated across different brain regions, revealing a complex modulatory role that can involve both pre- and postsynaptic mechanisms. The following tables summarize the key quantitative findings from electrophysiological studies.

Brain RegionNeuron TypeParameterAgonistConcentrationEffectReference
Dorsolateral Septum (dLS)LHA-projectingsEPSC FrequencyThis compoundNot SpecifiedSignificant Increase (p=0.0025)[5][6]
Dorsolateral Septum (dLS)LHA-projectingsEPSC AmplitudeThis compoundNot SpecifiedSignificant Increase (p=0.021)[5][6]
Dorsolateral Septum (dLS)Not SpecifiedsEPSC FrequencyMCHNot SpecifiedSignificant Increase (p=0.0006)[5][6]
Dorsolateral Septum (dLS)Not SpecifiedsEPSC AmplitudeMCHNot SpecifiedNo Significant Change (p=0.936)[5][6]
Lateral Hypothalamus (LH)Glutamate NeuronsmEPSC FrequencyMCH1 µM~25.3% Decrease (p < 0.05)[1]
Lateral Hypothalamus (LH)Glutamate NeuronsmEPSC AmplitudeMCH1 µMReduction in most neurons [1]
Lateral Hypothalamus (LH)GABA NeuronsmIPSC FrequencyMCH1 µMNo Statistically Significant Change[1]
Hippocampus (Cultured Neurons)Not SpecifiedsEPSC FrequencyMCH1 µMSignificant Decrease (p=0.0001)[7]
Hippocampus (Cultured Neurons)Not SpecifiedsEPSC AmplitudeMCH1 µMSignificant Decrease (p=0.0255)[7]

Signaling Pathways and Mechanisms of Action

MCH exerts its effects by binding to MCHR1 and MCHR2, which are coupled to different G-protein signaling cascades. The activation of MCHR1 can lead to the modulation of intracellular cyclic AMP (cAMP) levels and calcium concentrations, ultimately influencing neuronal excitability and synaptic function.

MCH_Signaling_Pathway cluster_receptor Cell Membrane cluster_gi Gi/o Pathway cluster_gq Gq Pathway MCH MCH / this compound MCHR1 MCHR1 MCH->MCHR1 Binds to Gi Gi/o MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition cAMP->Inhibition PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Activation Neuronal Activation Ca2->Activation

Caption: MCHR1 Signaling Cascade.

The binding of MCH or its analogs to MCHR1 can activate both the Gi/o and Gq pathways.[3] The Gi/o pathway typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and neuronal inhibition.[3][8] Conversely, the Gq pathway activates phospholipase C, leading to an increase in intracellular calcium and potential neuronal activation.[3] The ultimate effect on synaptic transmission can be context-dependent, relying on the specific downstream effectors present in the neuron. For instance, MCH-induced depression of glutamate transmission has been shown to be sensitive to pertussis toxin, indicating a dependence on the Gi/o pathway.[1]

Experimental Protocols

The investigation of this compound's effects on synaptic transmission predominantly relies on whole-cell patch-clamp electrophysiology in brain slices. Below is a generalized methodology based on common practices cited in the literature.

1. Brain Slice Preparation:

  • Animals: Studies often utilize male rats or mice.

  • Anesthesia and Perfusion: Animals are deeply anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture) and transcardially perfused with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, 2 CaCl2).

  • Slicing: The brain is rapidly removed and sectioned into coronal or sagittal slices (typically 250-350 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Slices are allowed to recover in oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature until recording.

2. Electrophysiological Recording:

  • Recording Chamber: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 30-32°C).

  • Neuron Identification: Neurons in the target region (e.g., lateral hypothalamus, dorsolateral septum) are visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Whole-Cell Patch-Clamp: Patch pipettes (3-6 MΩ resistance) are filled with an internal solution.

    • For voltage-clamp recordings of EPSCs: The internal solution typically contains (in mM): 120 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to ~7.3.

    • For voltage-clamp recordings of IPSCs: A high chloride internal solution is used to increase the driving force for chloride ions.

  • Data Acquisition:

    • Spontaneous or miniature postsynaptic currents are recorded in voltage-clamp mode at a holding potential of -70 mV for EPSCs and 0 mV or -70 mV for IPSCs (depending on the internal solution).

    • To isolate mEPSCs, tetrodotoxin (TTX, ~1 µM) is added to the aCSF to block action potentials. To isolate GABAergic mIPSCs, glutamate receptor antagonists (e.g., CNQX and AP5) are added.

  • Drug Application: this compound is applied via the bath perfusion system at known concentrations. A stable baseline is recorded before drug application, and a washout period is observed after.

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Anesthesia Anesthesia & Perfusion Dissection Brain Dissection Anesthesia->Dissection Slicing Vibratome Slicing Dissection->Slicing Recovery Recovery Chamber Slicing->Recovery Transfer Transfer to Recording Chamber Recovery->Transfer Patch Whole-Cell Patch Clamp Transfer->Patch Baseline Record Baseline Activity Patch->Baseline Application Bath Apply this compound Baseline->Application Washout Washout Application->Washout Detection Event Detection (Frequency, Amplitude) Washout->Detection Statistics Statistical Comparison Detection->Statistics

Caption: Workflow for studying this compound effects.

Conclusion

This compound, as a potent MCH receptor agonist, serves as a valuable tool for dissecting the complex role of the MCH system in modulating synaptic transmission. The available data indicate that MCH signaling can bidirectionally regulate excitatory synaptic strength in a region-specific manner, with demonstrated effects on both presynaptic release probability and postsynaptic receptor function.[1][6] Further research is warranted to fully elucidate the downstream signaling components and the physiological implications of these synaptic modifications. The methodologies and data presented in this guide offer a foundational resource for scientists and drug development professionals aiming to explore the therapeutic potential of targeting the MCH system for neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of [Ala17]-MCH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) is a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain and implicated in the regulation of various physiological processes, including energy homeostasis, mood, and learning and memory. These application notes provide detailed protocols for in vivo studies investigating the effects of this compound on feeding behavior, anxiety, and spatial memory in rodent models.

Mechanism of Action & Signaling Pathway

This compound exerts its biological effects by binding to and activating MCHR1. MCHR1 is coupled to both Gi and Gq G-proteins. Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).

Below is a diagram illustrating the MCHR1 signaling pathway.

stereotaxic_surgery_workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative anesthesia Anesthetize Animal shave Shave and Clean Scalp anesthesia->shave mount Mount in Stereotaxic Frame shave->mount incision Midline Scalp Incision mount->incision expose_skull Expose Skull incision->expose_skull bregma Identify Bregma expose_skull->bregma coordinates Determine Injection Coordinates bregma->coordinates drill Drill Burr Hole coordinates->drill implant Implant Guide Cannula drill->implant secure Secure with Dental Cement implant->secure suture Suture Incision secure->suture analgesia Administer Analgesia suture->analgesia recovery Monitor Recovery analgesia->recovery habituation Allow for Habituation Period recovery->habituation epm_workflow cluster_prep Preparation cluster_injection Injection cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimate Acclimate Animal to Testing Room prepare_drug Prepare this compound Solution acclimate->prepare_drug icv_inject Perform ICV Injection (Vehicle or this compound) prepare_drug->icv_inject place_in_maze Place Animal in Center of EPM icv_inject->place_in_maze record_behavior Record Behavior for 5 min place_in_maze->record_behavior analyze_time Time Spent in Open/Closed Arms record_behavior->analyze_time analyze_entries Number of Entries into Open/Closed Arms record_behavior->analyze_entries

Application Notes and Protocols for [Ala17]-MCH in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to [Ala17]-MCH

This compound is a synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH). It functions as a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1] MCHR1 activation is implicated in the regulation of energy homeostasis, appetite, and other physiological processes. This compound exhibits significantly higher affinity for MCHR1 over MCHR2, making it a valuable tool for studying the specific roles of MCHR1-mediated signaling pathways in various cellular contexts.[1]

Mechanism of Action and Signaling Pathways

This compound mimics the action of endogenous MCH by binding to and activating MCHR1. MCHR1 couples to multiple G protein subtypes, primarily Gαq/11 and Gαi/o, initiating distinct downstream signaling cascades.

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway by this compound leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade can ultimately lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

  • Gαi/o Pathway: Coupling of MCHR1 to the Gαi/o pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA).

These signaling pathways are crucial for the diverse physiological effects mediated by MCHR1 activation.

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_Gq Gq Pathway cluster_Gi Gi Pathway MCHR1 MCHR1 Gq Gαq/11 MCHR1->Gq Activates Gi Gαi/o MCHR1->Gi Activates Ala17_MCH This compound Ala17_MCH->MCHR1 Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates ERK ERK Phosphorylation PKC->ERK AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: MCHR1 Signaling Pathways Activated by this compound.

Data Presentation

The following tables summarize the binding affinities and functional potencies of this compound at MCHR1. The data is compiled from various in vitro studies.

Table 1: Binding Affinity of this compound for MCHR1

ParameterValueCell Line/SystemReference
Ki0.16 nMRecombinant MCHR1[1]
Kd0.37 nM[Eu3+]-labeled this compound[1]

Table 2: Functional Potency of this compound in Cell-Based Assays

AssayEC50Cell LineReference
Calcium Mobilization17 nMCHO-K1 cells expressing MCHR1
cAMP Inhibition~10-100 nM (Estimated)HEK293 cells expressing MCHR1N/A
ERK Phosphorylation~10-100 nM (Estimated)HEK293 cells expressing MCHR1N/A

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound peptide (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile, polypropylene microcentrifuge tubes

Protocol:

  • Reconstitution of Lyophilized Peptide: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Solvent Selection: this compound is a peptide and its solubility can vary. For cell culture experiments, it is recommended to first dissolve the peptide in a small amount of a sterile organic solvent like DMSO. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

  • Preparation of a High-Concentration Stock Solution (e.g., 1 mM):

    • Calculate the volume of DMSO required to achieve a 1 mM stock solution. The molecular weight of this compound is approximately 2271.71 g/mol .

    • Carefully add the calculated volume of DMSO to the vial of this compound.

    • Gently vortex or pipette up and down to ensure the peptide is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell Treatment

Protocol:

  • Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (typically ≤ 0.5%).

Workflow_Preparation Lyophilized Lyophilized this compound Dissolve Dissolve in DMSO (e.g., to 1 mM) Lyophilized->Dissolve Stock 1 mM Stock Solution Dissolve->Stock Aliquot Aliquot and Store at -80°C Stock->Aliquot Thaw Thaw Aliquot Aliquot->Thaw Dilute Serial Dilution in Serum-Free Medium Thaw->Dilute Working Working Solutions (Final Concentrations) Dilute->Working Treat Treat Cells Working->Treat

References

Application Notes and Protocols for [Ala17]-MCH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) is a synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH). MCH is a 19-amino acid cyclic peptide that plays a crucial role in the regulation of energy balance, feeding behavior, and other physiological processes. This compound is a modified version of this peptide where the tryptophan at position 17 has been substituted with an alanine. This modification may alter the peptide's binding affinity to its receptors, MCHR1 and MCHR2, as well as its stability and pharmacokinetic profile. These application notes provide detailed protocols for the solubilization, vehicle preparation, and handling of this compound for research purposes.

Physicochemical Properties and Solubility

Due to the limited availability of specific data for this compound, the following information is based on the known properties of the parent peptide, MCH, and general principles of peptide chemistry.

PropertyDescriptionNotes
Molecular Formula C100H155N29O26S2 (Predicted)The exact molecular weight should be confirmed with the supplier's certificate of analysis.
Appearance White to off-white lyophilized powderTypical for synthetic peptides.
Solubility Insoluble in water.Based on data for biotinylated MCH. Peptides with hydrophobic residues can have poor aqueous solubility.
Recommended Solvents 0.1% Trifluoroacetic acid (TFA) in water and 60% Acetonitrile.This solvent system is recommended for initial solubilization of MCH.
Counter-ion Typically supplied as a TFA salt.TFA is a common counter-ion from the HPLC purification process and can enhance peptide solubility in aqueous solutions.

Vehicle Preparation Protocols

The choice of vehicle is critical for ensuring the stability and bioavailability of this compound in both in vitro and in vivo experiments.

For In Vitro Experiments

1. Stock Solution Preparation (1 mM)

  • Materials:

    • This compound lyophilized powder

    • 0.1% Trifluoroacetic acid (TFA) in sterile, nuclease-free water

    • 60% Acetonitrile (ACN) in sterile, nuclease-free water

    • Sterile, low-protein binding microcentrifuge tubes

  • Protocol:

    • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.

    • To a pre-weighed aliquot of this compound, add a small volume of 0.1% TFA in water to wet the peptide.

    • Add 60% ACN to completely dissolve the peptide. Gentle vortexing or sonication may be required.

    • Once fully dissolved, dilute the solution with the desired experimental buffer (e.g., cell culture medium, phosphate-buffered saline) to the final working concentration.

    • It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2. Working Solution Preparation

  • Protocol:

    • Thaw a frozen aliquot of the stock solution on ice.

    • Dilute the stock solution to the final desired concentration using the appropriate assay buffer.

    • Ensure the final concentration of organic solvent (e.g., ACN) and TFA in the working solution is compatible with the experimental system and does not exceed cytotoxic levels. A vehicle control containing the same final concentration of solvents should always be included in experiments.

For In Vivo Experiments

1. Vehicle Selection

The selection of a vehicle for in vivo administration depends on the route of administration and the desired pharmacokinetic profile. Common vehicles for peptide administration include:

  • Sterile saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile water for injection

2. Solubilization and Preparation

  • Protocol:

    • Follow the stock solution preparation protocol to dissolve the peptide in a minimal amount of 0.1% TFA and 60% ACN.

    • Slowly add the sterile vehicle (e.g., saline) to the dissolved peptide solution while gently vortexing.

    • Ensure the final concentration of the organic solvent is low and well-tolerated by the animal model. It is crucial to perform preliminary tolerability studies with the vehicle alone.

    • Adjust the pH of the final solution to physiological range (pH 7.2-7.4) if necessary, using sterile, dilute NaOH or HCl.

    • Filter the final solution through a sterile 0.22 µm syringe filter to remove any potential aggregates and ensure sterility before administration.

    • Prepare the solution fresh on the day of the experiment.

Stability and Storage

ConditionRecommendationRationale
Lyophilized Powder Store at -20°C or -80°C in a desiccated environment.Protects from degradation due to moisture and temperature fluctuations.
Stock Solutions Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.MCH is susceptible to degradation by proteases.[1] Freezing preserves peptide integrity.
Working Solutions Prepare fresh for each experiment.Dilute solutions are more prone to degradation and adsorption to container surfaces.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for using this compound and the general signaling pathway of MCH receptors.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis lyophilized Lyophilized This compound dissolve Dissolve in 0.1% TFA / 60% ACN lyophilized->dissolve stock Stock Solution (e.g., 1 mM) dissolve->stock working Dilute to Working Concentration stock->working invitro In Vitro Assay (e.g., cell-based) working->invitro invivo In Vivo Study (e.g., animal model) working->invivo vehicle_control Vehicle Control working->vehicle_control data_acq Data Acquisition invitro->data_acq invivo->data_acq stat_analysis Statistical Analysis data_acq->stat_analysis results Results stat_analysis->results

Caption: Experimental workflow for this compound from preparation to analysis.

mch_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mch This compound mchr MCHR1 / MCHR2 (GPCR) mch->mchr Binding g_protein Gαi / Gαq mchr->g_protein Activation downstream Downstream Effectors (e.g., ↓cAMP, ↑Ca2+) g_protein->downstream Modulation cellular_response Cellular Response (e.g., Orexigenic effects) downstream->cellular_response Leads to

Caption: Simplified signaling pathway of MCH receptors.

References

Application Note: Determining Optimal [Ala17]-MCH Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala17]-Melanin-concentrating hormone ([Ala17]-MCH) is a potent and selective synthetic analog of the endogenous neuropeptide Melanin-concentrating hormone (MCH). It primarily acts as an agonist at the Melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain. This compound exhibits high affinity for MCHR1, with a Ki value of approximately 0.16 nM, and is selective over MCHR2 (Ki = 34 nM).[1] MCHR1 activation initiates multiple downstream signaling cascades, making it a crucial target for research in areas such as energy homeostasis, mood disorders, and sleep regulation.

This application note provides detailed protocols and guidelines for determining the optimal concentration of this compound for various in vitro functional assays. The key signaling pathways activated by MCHR1 upon agonist binding include the inhibition of cyclic AMP (cAMP) production (via Gi coupling), the mobilization of intracellular calcium (via Gq coupling), and the phosphorylation of extracellular signal-regulated kinase (ERK).[2][3] Establishing the optimal agonist concentration is critical for obtaining robust and reproducible data in cell-based assays.

Data Presentation

The following tables summarize the reported potency of MCH and its analog this compound in various functional assays. This data provides a reference range for designing concentration-response experiments.

Table 1: Potency of this compound and MCH at MCH Receptors

LigandReceptorAssay TypeCell LinePotency (EC50/Ki)
This compoundMCHR1Radioligand Binding-Ki = 0.16 nM[1]
This compoundMCHR2Radioligand Binding-Ki = 34 nM[1]
This compoundMCHR1Functional Assay-EC50 = 17 nM
This compoundMCHR2Functional Assay-EC50 = 54 nM
MCHMCHR1cAMP InhibitionCHO-hMCHR1EC50 = 1.8 nM[4]
MCHMCHR1Calcium MobilizationCHO-hMCHR1EC50 = 0.70 nM[4]
MCHMCHR1ERK PhosphorylationSH-SY5YPlateau at 10⁻⁹ - 10⁻⁷ M[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the MCHR1 signaling cascade and a general workflow for determining the optimal this compound concentration.

MCHR1_Signaling_Pathway Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates ERK ERK1/2 MCHR1->ERK Activates via complex pathways AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Ca2 [Ca²⁺]i IP3->Ca2 Mobilizes pERK p-ERK1/2 ERK->pERK Phosphorylation

Caption: MCHR1 Signaling Pathway upon this compound binding.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-K1 or HEK293 stably expressing MCHR1) Stimulation Stimulate cells with This compound concentrations Cell_Culture->Stimulation Ala17_MCH_Prep Prepare this compound serial dilutions Ala17_MCH_Prep->Stimulation Assay_Type Perform specific assay: - cAMP Measurement - Calcium Mobilization - ERK Phosphorylation Stimulation->Assay_Type Data_Acquisition Acquire data from plate reader/imager Assay_Type->Data_Acquisition Dose_Response Generate dose-response curve Data_Acquisition->Dose_Response EC50_Determination Determine EC50/IC50 Dose_Response->EC50_Determination

Caption: General workflow for determining optimal this compound concentration.

Experimental Protocols

The following are detailed protocols for three key functional assays to determine the optimal concentration of this compound. These protocols are based on commonly used methods and should be optimized for specific cell lines and experimental conditions.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP, typically stimulated by forskolin.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MCHR1

  • Cell culture medium (e.g., DMEM/F12)

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well white, clear-bottom tissue culture plates

Protocol:

  • Cell Seeding: Seed MCHR1-expressing cells into a 96-well plate at a density of 5,000-20,000 cells/well and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer, typically ranging from 1 pM to 1 µM.

  • Stimulation: a. Aspirate the culture medium from the cells. b. Add 50 µL of the this compound dilutions to the respective wells. c. Incubate for 15-30 minutes at 37°C. d. Add 50 µL of forskolin solution (final concentration typically 1-10 µM, to be optimized) to all wells except the negative control. e. Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit to measure intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the forskolin-induced cAMP production.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon MCHR1 activation.

Materials:

  • HEK293 or CHO-K1 cells stably expressing human MCHR1

  • Cell culture medium

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding: Seed MCHR1-expressing cells into a 96-well plate and grow to 80-90% confluency.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. b. Aspirate the culture medium and add 100 µL of loading buffer to each well. c. Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer at a 5X concentration.

  • Measurement: a. Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C. b. Record a baseline fluorescence reading for 10-20 seconds. c. Automatically inject 25 µL of the 5X this compound dilutions into the wells. d. Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.

  • Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence). Plot the fluorescence change against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2 as a downstream marker of MCHR1 activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MCHR1

  • Cell culture medium

  • This compound

  • Serum-free medium

  • Lysis buffer

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents or cell-based ELISA kit for p-ERK

Protocol (Western Blotting):

  • Cell Culture and Serum Starvation: a. Culture MCHR1-expressing cells in a 6-well plate to 80-90% confluency. b. Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK phosphorylation.

  • Stimulation: a. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 5-15 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with the anti-phospho-ERK1/2 antibody. d. Detect the signal using an HRP-conjugated secondary antibody and chemiluminescent substrate. e. Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for a loading control.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal. Plot the normalized phospho-ERK signal against the log of the this compound concentration to determine the concentration range that elicits a maximal response.

Conclusion

The optimal concentration of this compound for in vitro assays is dependent on the specific cell line, receptor expression level, and the particular signaling pathway being investigated. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments to determine the effective concentration range of this compound. By systematically performing concentration-response studies for cAMP inhibition, calcium mobilization, and ERK phosphorylation, researchers can confidently select the appropriate agonist concentrations for their specific experimental needs, ensuring reliable and meaningful results in the study of MCHR1 signaling.

References

Application Notes and Protocols for [Ala17]-MCH in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala17]-Melanin-concentrating hormone ([Ala17]-MCH) is a potent and selective synthetic analog of the endogenous neuropeptide Melanin-concentrating hormone (MCH). MCH plays a crucial role in the regulation of energy homeostasis, appetite, and other physiological processes. Its effects are mediated through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). This compound exhibits high affinity and selectivity for MCHR1, making it an invaluable tool for researchers studying the MCHR1 signaling pathway and for the development of novel therapeutics targeting this receptor. These application notes provide detailed protocols for utilizing this compound in receptor binding assays to characterize the binding of novel compounds to MCHR1.

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor that primarily couples to Gαi and Gαq proteins.[1][2][3] Upon agonist binding, such as with this compound, the receptor activates these G proteins, initiating downstream signaling cascades. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Activation of Gαq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Furthermore, MCHR1 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[4]

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 G_alpha_i Gαi MCHR1->G_alpha_i activates G_alpha_q Gαq MCHR1->G_alpha_q activates Ala17_MCH This compound Ala17_MCH->MCHR1 binds AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC PLC G_alpha_q->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2 Ca²⁺ IP3_DAG->Ca2 increases PKC PKC IP3_DAG->PKC activates ERK ERK PKC->ERK activates experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Prepare MCHR1 Membranes Add_Components Add Membranes, Radioligand, and Test Compound to Plate Membrane_Prep->Add_Components Radioligand_Prep Prepare Radioligand Working Solution Radioligand_Prep->Add_Components Compound_Prep Prepare Test Compound Serial Dilutions Compound_Prep->Add_Components Incubate Incubate at Room Temp (e.g., 60-90 min) Add_Components->Incubate Filter Rapidly Filter through PEI-soaked Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Wash Buffer Filter->Wash Dry_Filters Dry Filters Wash->Dry_Filters Add_Scintillant Add Scintillation Fluid Dry_Filters->Add_Scintillant Count Count Radioactivity in Scintillation Counter Add_Scintillant->Count Plot_Data Plot % Inhibition vs. Log[Compound] Count->Plot_Data Calculate_IC50 Calculate IC₅₀ Plot_Data->Calculate_IC50 Calculate_Ki Calculate Kᵢ using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

References

Application Notes and Protocols for [Ala17]-MCH Administration in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) is a synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH). It acts as a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain. The MCH/MCHR1 system is implicated in a variety of physiological and behavioral processes, including the regulation of energy homeostasis, mood, and motivation. Consequently, this compound is a valuable pharmacological tool for investigating the role of the MCH system in rodent models of obesity, depression, anxiety, and reward-related behaviors.

These application notes provide an overview of the administration routes for this compound in behavioral studies, summarize the available quantitative data on its effects, and offer detailed protocols for its use.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates MCHR1. MCHR1 is coupled to inhibitory (Gαi) and Gαq G-proteins.[1] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades can ultimately influence neuronal excitability and gene expression.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway MCHR1 MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq Ala17MCH This compound Ala17MCH->MCHR1 Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+] i IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Gene2 Gene Expression MAPK->Gene2

MCHR1 Signaling Pathway.

Data Presentation: Quantitative Effects of MCH Administration

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize dose-response data from studies using the endogenous ligand, MCH, which activates the same MCHR1 receptor.

Table 1: Effects of Intracerebroventricular (ICV) MCH on Feeding Behavior in Rats

Dose (µg)Time PointFood Intake (g) vs. VehicleReference
0.52hNo significant increase(Noble et al., 2019)
1.02hSignificant increase(Noble et al., 2019)
5.02hSignificant increase(Rossi et al., 1997)
5.04hSignificant increase(Rossi et al., 1997)

Table 2: Effects of Intra-Nucleus Accumbens Shell (NAcSh) MCH on Feeding Behavior in Male Rats

Dose (µ g/side )Time Point (post-injection)Food Intake (g) vs. VehicleReference
0.52hNo significant increase(Georgescu et al., 2005)
1.02hSignificant increase(Georgescu et al., 2005)
1.04hSignificant increase(Georgescu et al., 2005)

Table 3: Effects of Intra-Dorsal Raphe Nucleus (DRN) MCH on Immobility Time in the Forced Swim Test in Rats

Dose (ng)Time Point (post-injection)Change in Immobility Time vs. VehicleReference
2530 minNo significant change(Mena et al., 2014)
5030 minSignificant increase(Mena et al., 2014)
10030 minNo significant change(Mena et al., 2014)

Note on Anxiety-Related Behaviors: Studies investigating the role of MCH in anxiety have yielded conflicting results, with some reporting anxiogenic effects and others anxiolytic or no effects. Currently, there is a lack of comprehensive, publicly available dose-response data in a tabular format for the effects of direct MCH or this compound administration on standardized anxiety paradigms such as the elevated plus-maze or open field test. Researchers are encouraged to perform dose-response studies to determine the specific effects of this compound on anxiety-like behaviors in their experimental models.

Experimental Protocols

The following are generalized protocols for the administration of this compound for behavioral studies. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intracerebroventricular (ICV) Administration via Cannulation

This method allows for the direct delivery of this compound into the ventricular system of the brain, leading to widespread distribution.

Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF) or saline (0.9%) as vehicle

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Guide cannula and dummy cannula (sized for mice or rats)

  • Internal injector cannula

  • Polyethylene tubing

  • Hamilton syringe and infusion pump

  • Dental cement

  • Surgical tools (scalpel, drill, etc.)

  • Analgesics and post-operative care supplies

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in aCSF or sterile saline to the desired stock concentration. Further dilute to working concentrations on the day of the experiment.

  • Stereotaxic Surgery:

    • Anesthetize the animal and mount it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using appropriate bregma coordinates for the lateral ventricle (for mice, typically: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm), drill a small hole in the skull.

    • Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement.

    • Insert the dummy cannula to keep the guide cannula patent.

    • Provide post-operative care, including analgesics, and allow the animal to recover for at least one week.

  • ICV Injection:

    • Gently handle and habituate the animal to the injection procedure.

    • Remove the dummy cannula and insert the internal injector cannula, which is connected via tubing to the Hamilton syringe on an infusion pump. The injector should extend slightly beyond the guide cannula.

    • Infuse the desired volume of this compound solution (typically 1-2 µL for mice) over a period of 1-2 minutes.

    • Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.

    • Gently remove the injector and replace the dummy cannula.

    • Proceed with the behavioral assay at the desired time point post-injection.

Protocol 2: Direct Microinjection into a Specific Brain Region (e.g., Nucleus Accumbens)

This technique is used to investigate the effects of this compound in a localized brain area.

Materials:

  • Same as Protocol 1.

Procedure:

  • Preparation of this compound Solution: As described in Protocol 1.

  • Stereotaxic Surgery:

    • Follow the same surgical preparation as in Protocol 1.

    • Use stereotaxic coordinates for the target brain region (e.g., Nucleus Accumbens Shell in rats: AP +1.6 mm, ML ±0.8 mm, DV -7.8 mm).

    • Implant bilateral guide cannulae and secure them with dental cement.

    • Allow for post-operative recovery.

  • Intra-NAc Microinjection:

    • Follow the same injection procedure as in Protocol 1, using bilateral internal injectors.

    • Infuse a smaller volume (e.g., 0.5 µL per side) of the this compound solution.

    • Conduct the behavioral testing at the appropriate time after injection.

Experimental_Workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_administration Drug Administration cluster_behavior Behavioral Testing cluster_analysis Data Analysis Animal_Habituation Animal Habituation Anesthesia Anesthesia Animal_Habituation->Anesthesia Ala17MCH_Prep This compound Solution Preparation Injection ICV or Intra-regional Microinjection Ala17MCH_Prep->Injection Stereotaxic_Surgery Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic_Surgery Recovery Post-operative Recovery (≥ 1 week) Stereotaxic_Surgery->Recovery Recovery->Injection Behavioral_Assay Behavioral Assay (e.g., Feeding, EPM) Injection->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Experimental Workflow.

Concluding Remarks

This compound is a powerful tool for elucidating the role of the MCHR1 in various behaviors. The administration route should be chosen based on the specific research question, with ICV administration providing a global assessment and site-specific microinjections offering insights into the function of specific neural circuits. The provided protocols and data summaries serve as a guide for researchers to design and execute robust behavioral studies involving this compound. It is crucial to perform dose-response studies and include appropriate vehicle controls to ensure the validity and reproducibility of the experimental findings.

References

Application Notes and Protocols for [Ala17]-MCH Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the dose-response relationship of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document outlines detailed protocols for key functional assays, data analysis, and visualization of the underlying signaling pathways.

Introduction to this compound and MCHR1

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological processes. Its effects are mediated through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. This compound is a synthetic analog of MCH that exhibits high affinity and selectivity for MCHR1.[1][2] Understanding the dose-response characteristics of this compound is essential for its use as a research tool and for the development of therapeutic agents targeting the MCH system.

MCHR1 activation by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαi and Gαq proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca2+) concentrations.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity at MCH receptors. This data is crucial for designing and interpreting dose-response experiments.

ParameterReceptorValue (nM)Description
Ki MCHR10.16[1][2][3]Inhibitory constant, a measure of binding affinity.
MCHR234[1][2][3]
EC50 MCHR117[3]Half maximal effective concentration for receptor activation.
MCHR254[3]
Kd MCHR10.37[1][2]Dissociation constant for [Eu3+ chelate-labeled this compound.

MCHR1 Signaling Pathway

The diagram below illustrates the primary signaling cascades initiated upon the binding of an agonist, such as this compound, to MCHR1.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates ATP ATP ATP->AC Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Stimulates Release Ca2_cyto [Ca2+]i Ca2_ER->Ca2_cyto Increases Ligand This compound Ligand->MCHR1 Binds

Caption: MCHR1 signaling cascade upon agonist binding.

Experimental Protocols

Detailed methodologies for key experiments to analyze the dose-response of this compound are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for MCHR1 by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Competitive_Binding_Workflow prep Prepare Cell Membranes (Expressing MCHR1) incubation Incubate Membranes, Radioligand, and this compound prep->incubation radioligand Prepare Radiolabeled Ligand (e.g., [125I]-MCH) radioligand->incubation competitor Prepare Serial Dilutions of this compound competitor->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation counting Quantify Radioactivity separation->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Cell Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing human MCHR1.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 25 mM HEPES, 1 mM EDTA, 0.5% BSA, pH 7.4) and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane suspension (typically 10-20 µg of protein).

      • 50 µL of radioligand (e.g., [125I]-labeled MCH) at a fixed concentration (typically at or below its Kd value).

      • 50 µL of either assay buffer (for total binding), a high concentration of unlabeled MCH (for non-specific binding), or varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following MCHR1 activation by this compound, providing a functional measure of Gαq pathway activation.

Protocol:

  • Cell Preparation:

    • Seed CHO-K1 or HEK293 cells stably expressing MCHR1 in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Use a fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR or FlexStation) to add the this compound dilutions to the cell plate.

    • Measure the fluorescence intensity before and after the addition of the compound in real-time. The signal will increase as intracellular calcium levels rise.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity or the area under the curve.

    • Plot the response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal calcium response.

cAMP Accumulation Assay

This assay measures the inhibition of cAMP production following MCHR1 activation by this compound, reflecting the engagement of the Gαi signaling pathway.

Protocol:

  • Cell Preparation:

    • Seed CHO-K1 or HEK293 cells stably expressing MCHR1 in a 96-well plate and culture overnight.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

    • Treat the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit. Common detection methods include:

      • Homogeneous Time-Resolved Fluorescence (HTRF): Based on competitive immunoassay principles.

      • Luminescence-based assays (e.g., GloSensor™): Utilize a genetically encoded biosensor that produces light in the presence of cAMP.[4]

      • Enzyme-linked immunosorbent assay (ELISA): A traditional plate-based immunoassay.

  • Data Analysis:

    • The results will show a decrease in forskolin-stimulated cAMP levels with increasing concentrations of this compound.

    • Plot the percentage of inhibition of the forskolin response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.

Dose-Response Data Analysis Logic

The following diagram outlines the logical flow for analyzing the data obtained from the dose-response experiments described above.

Data_Analysis_Logic raw_data Obtain Raw Data (e.g., CPM, RFU, RLU) normalize Normalize Data (e.g., to % control or % inhibition) raw_data->normalize log_transform Log Transform Compound Concentrations normalize->log_transform plot Plot Normalized Response vs. Log Concentration log_transform->plot fit_curve Fit to a Sigmoidal Dose-Response Model (e.g., four-parameter logistic) plot->fit_curve determine_params Determine Key Parameters (EC50, IC50, Hill Slope, Max/Min Response) fit_curve->determine_params statistical_analysis Perform Statistical Analysis (e.g., calculate confidence intervals) determine_params->statistical_analysis

Caption: Logical flow for dose-response curve analysis.

By following these detailed protocols and data analysis procedures, researchers can accurately and reproducibly characterize the dose-response relationship of this compound at the MCHR1, contributing to a deeper understanding of its pharmacological properties. at the MCHR1, contributing to a deeper understanding of its pharmacological properties.

References

Application Notes and Protocols for Intracerebroventricular Injection of [Ala17]-MCH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the intracerebroventricular (ICV) administration of [Ala17]-MCH, a potent agonist for the melanin-concentrating hormone (MCH) receptors. This guide is intended for researchers in neuroscience, metabolism, and drug development investigating the central effects of MCH signaling.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, playing a crucial role in regulating energy homeostasis, mood, and other physiological processes. This compound is a synthetic analog of MCH, demonstrating high affinity and potency at the MCH receptor 1 (MCHR1), the predominant MCH receptor in rodents. Central administration of MCH agonists via ICV injection is a critical technique to elucidate the physiological functions of the MCH system in the brain.

This compound Signaling Pathway

This compound exerts its effects by binding to and activating MCHR1, a G-protein coupled receptor (GPCR). In rodents, MCHR1 is the sole receptor for MCH.[1][2][3] The activation of MCHR1 initiates a cascade of intracellular signaling events. MCHR1 couples to inhibitory (Gαi) and Gq/11 (Gαq) G-proteins.[1][2][3][4]

  • Gαi Coupling: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2]

  • Gαq Coupling: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][5]

The downstream effects of these signaling pathways are diverse and contribute to the various physiological responses observed upon MCH system activation, including its well-documented orexigenic (appetite-stimulating) effects.

MCH_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Signaling cluster_effects Cellular Effects Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Binds to G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (via Gαi) PLC Phospholipase C G_protein->PLC Activates (via Gαq) cAMP cAMP AC->cAMP Decreases Cellular_Response Modulation of Neuronal Activity (e.g., increased food intake) cAMP->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2 Intracellular Ca2+ IP3_DAG->Ca2 Increases PKC Protein Kinase C IP3_DAG->PKC Activates Ca2->Cellular_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates MAPK_ERK->Cellular_Response

Figure 1: this compound signaling pathway via MCHR1.

Quantitative Data on Central MCH Administration

The following tables summarize the effects of intracerebroventricular administration of MCH on food intake and body weight in rodents, as reported in various studies. These data provide a reference for the expected outcomes following the administration of an MCH agonist like this compound.

Table 1: Effect of Acute ICV MCH Injection on Food Intake in Rats

Dose of MCH (µg)Time Point% Increase in Food Intake (vs. Control)Reference
0.15 - 152 hours325% - 462%[6]
52 hours~197%[6]

Table 2: Effect of Chronic ICV MCH Infusion on Body Weight in Rats

TreatmentDurationDietChange in Body Weight (vs. Control)Reference
MCH Infusion14 daysModerately High Fat+38%[7]
MCH Infusion (8 µ g/day )12 daysStandard~+20g[8]

Experimental Protocol: Intracerebroventricular Injection of this compound

This protocol details the procedure for stereotaxic surgery to implant a guide cannula into the lateral ventricle of a rodent, followed by the intracerebroventricular injection of this compound.

Materials
  • This compound peptide (Tocris Bioscience or equivalent)

  • Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Analgesic (e.g., buprenorphine, carprofen)

  • Antibiotic (e.g., Baytril)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula (21-26 gauge) and dummy cannula

  • Injection cannula (extending slightly beyond the guide cannula)

  • Jeweler's screws

  • Dental cement

  • Microsyringe pump and Hamilton syringe

  • Suturing material

  • Standard surgical tools (scalpel, forceps, etc.)

  • Heating pad

  • Povidone-iodine and 70% ethanol

Experimental Workflow

ICV_Injection_Workflow cluster_pre_op Pre-Operative cluster_surgery Stereotaxic Surgery cluster_post_op Post-Operative cluster_injection ICV Injection cluster_data_collection Data Collection Acclimatization Animal Acclimatization Analgesia_Anesthesia Administer Analgesia & Anesthetize Animal Acclimatization->Analgesia_Anesthesia Mounting Mount Animal in Stereotaxic Frame Analgesia_Anesthesia->Mounting Incision Midline Scalp Incision Mounting->Incision Craniotomy Drill Craniotomy Incision->Craniotomy Cannula_Implantation Implant Guide Cannula Craniotomy->Cannula_Implantation Fixation Secure with Screws & Dental Cement Cannula_Implantation->Fixation Suturing Suture Incision Fixation->Suturing Recovery Recovery from Anesthesia Suturing->Recovery Post_Op_Care Administer Post-Op Analgesia & Monitor Animal Recovery->Post_Op_Care Habituation Allow Several Days for Recovery & Habituation Post_Op_Care->Habituation Preparation Prepare this compound Solution Habituation->Preparation Injection_Procedure Remove Dummy Cannula, Insert Injection Cannula, Infuse Solution Preparation->Injection_Procedure Post_Injection Replace Dummy Cannula Injection_Procedure->Post_Injection Behavioral_Testing Behavioral & Metabolic Measurements Post_Injection->Behavioral_Testing

Figure 2: Experimental workflow for ICV injection of this compound.

Detailed Methodology

1. Animal Preparation and Anesthesia

  • Allow animals to acclimatize to the housing facility for at least one week prior to surgery.

  • Administer a pre-operative analgesic as per approved institutional animal care protocols.

  • Anesthetize the animal using isoflurane (2-4% for induction, 1-2% for maintenance) or an injectable anesthetic cocktail (e.g., ketamine/xylazine).[9]

  • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Shave the scalp and sterilize the area with povidone-iodine followed by 70% ethanol.

  • Apply ophthalmic ointment to the eyes to prevent drying.

  • Mount the animal in the stereotaxic frame, ensuring the head is level.[10]

2. Stereotaxic Cannula Implantation

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Determine the stereotaxic coordinates for the lateral ventricle. For rats, a common coordinate is approximately -1.0 mm posterior to bregma, ±1.6 mm lateral to the midline, and -3.5 to -4.5 mm ventral from the skull surface.[9] For mice, coordinates are typically -0.70 mm posterior to bregma, -1.26 mm lateral to the midline, and -1.5 to -2.0 mm ventral.[11][12] These coordinates should be optimized for the specific age and strain of the animal.

  • Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

  • Drill additional holes for the placement of jeweler's screws, which will serve as anchors for the dental cement.[13]

  • Slowly lower the guide cannula to the desired depth.

  • Secure the cannula and screws to the skull using dental cement.[10]

  • Insert a dummy cannula into the guide cannula to prevent blockage.

  • Suture the scalp around the implant.

3. Post-Operative Care

  • Remove the animal from the stereotaxic frame and allow it to recover on a heating pad.[13]

  • Administer post-operative analgesics for at least 48 hours.[9]

  • Monitor the animal's weight, food and water intake, and general well-being daily for several days.

  • Allow a recovery period of at least 5-7 days before commencing with ICV injections.

4. Intracerebroventricular Injection of this compound

  • Preparation of this compound Solution:

    • Reconstitute the lyophilized this compound peptide in sterile aCSF or 0.9% saline to create a stock solution.

    • Further dilute the stock solution to the desired final concentration. A typical dose for MCH is in the range of 1-5 µg per animal.[6] Given that this compound is a potent agonist, starting with a lower dose range (e.g., 0.1-1 µg) is recommended.

    • The final injection volume should be between 1-5 µL for rats and 0.5-2 µL for mice, administered over 1-2 minutes.[12][14]

  • Injection Procedure:

    • Gently restrain the animal.

    • Remove the dummy cannula from the guide cannula.

    • Insert the injection cannula (connected to the Hamilton syringe via tubing) into the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula to ensure delivery into the ventricle.

    • Infuse the this compound solution at a slow and steady rate (e.g., 1 µL/min) using a microsyringe pump.

    • Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Slowly withdraw the injection cannula and replace the dummy cannula.

    • Return the animal to its home cage and begin behavioral or metabolic monitoring.

5. Verification of Cannula Placement

  • At the end of the experiment, inject a small volume of dye (e.g., Trypan Blue) through the cannula.

  • Perfuse the animal and section the brain to histologically verify that the cannula was correctly placed in the lateral ventricle.

Conclusion

The intracerebroventricular injection of this compound is a powerful technique for investigating the central roles of the MCH system. Adherence to proper surgical and injection protocols is essential for obtaining reliable and reproducible data. The information and protocols provided in these application notes serve as a comprehensive guide for researchers to successfully implement this methodology in their studies.

References

Application Notes and Protocols for [Ala17]-MCH in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), in electrophysiological studies. This document includes detailed protocols for whole-cell patch-clamp recordings, a summary of its effects on synaptic transmission, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, sleep-wake cycles, and mood. Its effects are mediated through the G-protein coupled receptor, MCHR1. This compound is a synthetic analog of MCH that acts as a potent agonist at this receptor and is a valuable tool for investigating the physiological functions of the MCH system in the central nervous system. Electrophysiology, particularly patch-clamp recording, allows for the direct measurement of ion channel activity and synaptic events, providing insights into how this compound modulates neuronal excitability and communication.

Data Presentation: Effects of this compound on Synaptic Transmission

The application of this compound has been shown to modulate synaptic transmission in various brain regions. The following table summarizes the quantitative effects of this compound on spontaneous excitatory postsynaptic currents (sEPSCs) in dorsolateral septum (dLS) neurons.

ParameterTreatmentN (cells/animals)Mean ± SEM% Changep-valueReference
sEPSC Frequency (Hz) Control10/32.5 ± 0.5--[1]
This compound (500 nM)10/34.0 ± 0.7↑ 60%0.0025[1]
sEPSC Amplitude (pA) Control10/3-20.1 ± 1.5--[1]
This compound (500 nM)10/3-23.5 ± 2.1↑ 16.9%0.021[1]

Signaling Pathway of MCHR1 Activation

Activation of MCHR1 by this compound initiates a cascade of intracellular signaling events. MCHR1 couples to both Gi and Gq proteins, leading to diverse downstream effects. The following diagram illustrates the primary signaling pathways.

Caption: MCHR1 signaling cascade upon this compound binding.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Synaptic Currents in Brain Slices

This protocol describes the methodology for recording spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs) from neurons in acute brain slices and assessing the effect of this compound application.

Materials:

  • Animals: C57BL/6 mice (or other appropriate rodent model)

  • Reagents:

    • This compound (Tocris Bioscience or other supplier)

    • Sucrose-based artificial cerebrospinal fluid (aCSF) for slicing

    • Recording aCSF

    • Intracellular solution

    • Pharmacological agents (e.g., TTX, AP5, CNQX, bicuculline)

  • Equipment:

    • Vibrating microtome (vibratome)

    • Patch-clamp amplifier and data acquisition system

    • Microscope with DIC optics

    • Micromanipulators

    • Perfusion system

    • Borosilicate glass capillaries for patch pipettes

    • Pipette puller

Solutions:

  • Slicing aCSF (Sucrose-based, in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.

  • Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.

  • Intracellular Solution (for sEPSC recording, in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314. pH adjusted to 7.2-7.3 with CsOH, osmolarity 290-300 mOsm.

  • Intracellular Solution (for sIPSC recording, in mM): 140 CsCl, 1 CaCl2, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 5 QX-314. pH adjusted to 7.2-7.3 with CsOH, osmolarity 290-300 mOsm.

Procedure:

  • Animal Preparation and Brain Slice Preparation:

    • Anesthetize the animal in accordance with institutional guidelines.

    • Perfuse transcardially with ice-cold, oxygenated slicing aCSF.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.

    • Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., dorsolateral septum).

    • Transfer slices to a holding chamber with oxygenated recording aCSF and allow them to recover at 32-34°C for at least 30 minutes, then at room temperature for at least 1 hour before recording.

  • Patch-Clamp Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.

    • Identify target neurons using DIC optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.

    • Approach a neuron and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before starting the recording.

  • Recording Synaptic Currents:

    • For sEPSC recording, clamp the cell at -70 mV. To isolate sEPSCs, a GABAA receptor antagonist (e.g., 10 µM bicuculline) can be added to the recording aCSF.

    • For sIPSC recording, clamp the cell at 0 mV (or the reversal potential for glutamate currents). To isolate sIPSCs, AMPA and NMDA receptor antagonists (e.g., 10 µM CNQX and 50 µM AP5) can be added to the recording aCSF.

    • Record a stable baseline of synaptic activity for at least 5-10 minutes.

  • Application of this compound:

    • Prepare a stock solution of this compound in water or a suitable solvent.

    • Dilute the stock solution in recording aCSF to the final desired concentration (e.g., 500 nM).

    • Switch the perfusion to the aCSF containing this compound.

    • Record for a sufficient duration (e.g., 10-15 minutes) to observe the full effect of the compound.

    • To test for reversibility, switch the perfusion back to the control aCSF (washout).

  • Data Analysis:

    • Detect and analyze synaptic events using appropriate software (e.g., Clampfit, Mini Analysis).

    • Measure the frequency, amplitude, and kinetics of sEPSCs or sIPSCs before, during, and after this compound application.

    • Perform statistical analysis to determine the significance of any observed changes.

Experimental Workflow

The following diagram outlines the general workflow for a whole-cell patch-clamp experiment to investigate the effects of this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Animal_Prep Animal Anesthesia & Perfusion Brain_Dissection Brain Dissection Animal_Prep->Brain_Dissection Slice_Prep Brain Slicing (Vibratome) Brain_Dissection->Slice_Prep Recovery Slice Recovery Slice_Prep->Recovery Slice_Transfer Transfer Slice to Recording Chamber Recovery->Slice_Transfer Cell_ID Identify Target Neuron Slice_Transfer->Cell_ID Patching Form Giga-seal & Go Whole-cell Cell_ID->Patching Baseline Record Baseline (5-10 min) Patching->Baseline Drug_App Bath Apply This compound Baseline->Drug_App Data_Acquisition Data Acquisition Baseline->Data_Acquisition Washout Washout Drug_App->Washout Drug_App->Data_Acquisition Washout->Data_Acquisition Event_Detection Synaptic Event Detection & Analysis Data_Acquisition->Event_Detection Stats Statistical Analysis Event_Detection->Stats

Caption: Workflow for a typical electrophysiology experiment.

References

Application Notes and Protocols for Assessing [Ala17]-MCH Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods to assess the stability of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) in solution. Detailed protocols for key analytical techniques are provided to enable researchers to generate critical stability data for this potent MCH receptor agonist.

Introduction to this compound Stability

This compound is a synthetic analog of the native melanin-concentrating hormone (MCH), a cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological functions. As a peptide-based therapeutic candidate, understanding the stability of this compound in solution is paramount for its development, formulation, and delivery. Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, deamidation, and aggregation, which can lead to a loss of biological activity and potentially immunogenic byproducts.

This document outlines a suite of analytical methods to characterize the chemical and physical stability of this compound in solution, enabling the identification of degradation products and the determination of degradation kinetics under various environmental conditions. While specific quantitative stability data for this compound is not extensively available in public literature, the provided protocols will empower researchers to generate this crucial data. General stability considerations for MCH analogs suggest that the cyclic structure imparted by the disulfide bond is critical for activity, and modifications to the peptide backbone can influence enzymatic stability.

MCH1 Receptor Signaling Pathway

This compound exerts its biological effects primarily through the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR). Upon binding of this compound, MCHR1 can couple to multiple G protein subtypes, leading to the activation of diverse intracellular signaling cascades. Understanding this pathway is essential for correlating any observed degradation of the peptide with a potential loss of function. MCHR1 predominantly couples to inhibitory G proteins (Gi/o) and also to Gq/11 proteins.[1]

  • Gi/o Pathway: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This pathway is sensitive to pertussis toxin.[3]

  • Gq/11 Pathway: Coupling to Gq/11 activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]

  • MAPK/ERK Pathway: Downstream of both Gi/o and Gq/11 activation, MCHR1 signaling can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases (ERK1/2).[4]

MCHR1_Signaling_Pathway MCH1 Receptor Signaling Pathway cluster_G_protein G Protein Complex Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Binds Gi Gi/o MCHR1->Gi Activates Gq Gq/11 MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK_Cascade MAPK Cascade (Ras/Raf/MEK/ERK) Gi->MAPK_Cascade PLC Phospholipase C (PLC) Gq->PLC Activates Gq->MAPK_Cascade cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves PKA PKA cAMP->PKA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Gene Transcription, etc.) Ca2->Cellular_Response PKA->Cellular_Response PKC->MAPK_Cascade MAPK_Cascade->Cellular_Response

MCH1 Receptor Signaling Cascade

Methods for Assessing this compound Stability

A multi-faceted approach employing various analytical techniques is recommended to thoroughly assess the stability of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Degradation Analysis

RP-HPLC is a cornerstone technique for assessing peptide purity and monitoring degradation over time. By separating the intact peptide from its degradation products, one can quantify the loss of the parent peptide and the formation of impurities.

Experimental Workflow for HPLC Stability Assessment

HPLC_Workflow HPLC-Based Stability Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Solution Stress Incubate under Stress Conditions (pH, Temp, Light, Oxidizing Agent) Sample->Stress Timepoints Collect Aliquots at Time Points Stress->Timepoints HPLC Inject into RP-HPLC System Timepoints->HPLC Detect UV Detection (e.g., 214 nm, 280 nm) HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Areas (Intact Peptide & Degradants) Chromatogram->Quantify Kinetics Determine Degradation Kinetics (e.g., Half-life) Quantify->Kinetics

Workflow for HPLC Stability Analysis

Protocol: RP-HPLC Stability Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or a weak buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the exact concentration by UV absorbance at 280 nm.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Incubate aliquots of the stock solution at different pH values (e.g., pH 3, 5, 7, 9) at a controlled temperature (e.g., 40°C or 60°C).

    • Oxidative Degradation: Treat an aliquot with a low concentration of hydrogen peroxide (e.g., 0.03% H₂O₂).

    • Thermal Stress: Incubate aliquots at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Photostability: Expose an aliquot to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition, quench the reaction if necessary (e.g., by adjusting pH or adding a quenching agent for oxidation), and store at -20°C or -80°C until analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

  • Data Analysis: Integrate the peak area of the intact this compound and any degradation products. Calculate the percentage of remaining intact peptide at each time point. Plot the natural logarithm of the percentage of remaining peptide versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).

Table 1: Representative Stability Data for a Cyclic Peptide (Example)

ConditionTemperature (°C)pHHalf-life (t½) (hours)Degradation Rate Constant (k) (hours⁻¹)
Acidic502.01500.0046
Neutral507.0>500<0.0014
Basic509.0500.0139
Oxidative (0.03% H₂O₂)257.0100.0693

Note: This table is an illustrative example. Researchers should populate it with data generated from their own experiments on this compound.

Mass Spectrometry (MS) for Identification of Degradation Products

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying the exact mass of degradation products, which helps in elucidating the degradation pathways.

Protocol: LC-MS Analysis of this compound Degradation Products

  • Sample Preparation: Use the same samples generated from the forced degradation studies for HPLC analysis.

  • LC-MS Analysis:

    • LC System: Use an LC system with a C18 column, similar to the HPLC method, but with a flow rate compatible with the MS interface (e.g., 0.2-0.4 mL/min). Use volatile mobile phase additives like formic acid instead of TFA if signal suppression is an issue.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal.

    • MS Method: Acquire data in positive ion mode. Perform a full scan to detect the molecular ions of the intact peptide and its degradation products. Use tandem MS (MS/MS) to fragment the ions of interest to obtain structural information.

  • Data Analysis:

    • Extract the masses of the observed peaks from the total ion chromatogram.

    • Compare the masses of the degradation products to the mass of the intact this compound to hypothesize the type of modification (e.g., deamidation: +1 Da; oxidation of Met: +16 Da; hydrolysis: +18 Da).

    • Analyze the MS/MS fragmentation patterns to confirm the site of modification.

Table 2: Potential Degradation Products of this compound

Degradation PathwayMass Change (Da)Potential Site(s)
Deamidation+1Asn, Gln residues
Oxidation+16Met, Trp residues
Hydrolysis (Peptide Bond)+18Asp-X, Asn-X bonds
Disulfide Bond Reduction+2Cys-Cys bridge
Disulfide Bond Scrambling0Rearrangement of Cys-Cys bridge

Note: This table lists common peptide degradation pathways. The actual degradation products for this compound need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy for Conformational Stability

CD spectroscopy is a valuable technique for assessing the secondary structure of peptides and monitoring changes in conformation upon exposure to stress conditions.[4] A change in the CD spectrum can indicate unfolding or aggregation, which may correlate with a loss of biological activity.

Protocol: CD Analysis of this compound Conformational Stability

  • Sample Preparation: Prepare a solution of this compound (e.g., 0.1-0.2 mg/mL) in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM phosphate buffer).

  • CD Measurement:

    • Instrument: A CD spectropolarimeter.

    • Wavelength Range: Scan from 190 nm to 260 nm.

    • Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Parameters: Set appropriate scanning speed, bandwidth, and number of accumulations to obtain a good signal-to-noise ratio.

  • Thermal Denaturation:

    • Equip the CD instrument with a temperature controller.

    • Monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) as the temperature is increased at a controlled rate (e.g., 1°C/min).

    • Plot the CD signal versus temperature to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

  • Data Analysis:

    • The raw CD data (in millidegrees) should be converted to mean residue ellipticity [θ].

    • Deconvolute the CD spectrum using appropriate software to estimate the percentage of α-helix, β-sheet, and random coil structures.

    • Compare the spectra and Tm values of stressed samples to the control to assess conformational changes.

Table 3: Example of Conformational Stability Data from CD

SampleSecondary Structure Content (%)Melting Temperature (Tm) (°C)
α-Helix β-Sheet
Control this compound3520
This compound (pH 3, 24h)3022
This compound (60°C, 8h)1525

Note: This table is an illustrative example. The actual secondary structure content and Tm for this compound need to be determined experimentally.

Fluorescence Spectroscopy for Aggregation Assessment

Fluorescence spectroscopy can be used to monitor peptide aggregation.[5] This can be done by monitoring the intrinsic fluorescence of tryptophan residues or by using extrinsic fluorescent dyes that bind to aggregated structures.

Protocol: Thioflavin T (ThT) Fluorescence Assay for this compound Aggregation

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL).

    • Prepare a stock solution of Thioflavin T (ThT) (e.g., 1 mM in water).

  • Aggregation Assay:

    • In a 96-well black plate, mix the this compound solution (at a final concentration that promotes aggregation, which may need to be determined empirically) with a final concentration of ThT (e.g., 20 µM) in a suitable buffer.

    • Incubate the plate at a controlled temperature (e.g., 37°C) with intermittent shaking.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals using a plate reader.

    • Excitation Wavelength: ~440 nm.

    • Emission Wavelength: ~485 nm.

  • Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence intensity indicates the formation of amyloid-like fibrillar aggregates.

Table 4: Example of Aggregation Propensity Data

PeptideConditionLag Time (hours)Maximum Fluorescence Intensity (a.u.)
This compoundpH 7.4, 37°C> 48No significant increase
This compoundpH 5.0, 37°C, with agitation125000
Positive Control (e.g., Aβ peptide)pH 7.4, 37°C48000

Note: This table is an illustrative example. The aggregation behavior of this compound needs to be experimentally determined.

Conclusion

The stability of this compound is a critical attribute for its successful development as a therapeutic agent. The application notes and protocols provided herein offer a robust framework for a comprehensive stability assessment. By employing a combination of RP-HPLC, mass spectrometry, circular dichroism, and fluorescence spectroscopy, researchers can gain a thorough understanding of the degradation pathways, kinetics, and conformational integrity of this compound in solution. The data generated from these studies will be invaluable for optimizing formulation, defining storage conditions, and ensuring the quality, safety, and efficacy of this promising peptide therapeutic.

References

Application Note and Protocols for Europium-Labeled [Ala17]-MCH in Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Europium-Labeled [Ala17]-MCH for Binding Assays Audience: Researchers, scientists, and drug development professionals.

Abstract

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis and feeding behavior, primarily through its interaction with the G protein-coupled receptor, MCHR1. The development of robust and sensitive binding assays is crucial for the discovery of novel MCHR1 modulators. This document provides detailed protocols and application notes for the use of Europium-labeled this compound, a selective MCHR1 ligand, in a non-radioactive, time-resolved fluorescence (TRF) based binding assay. This assay format offers high sensitivity, stability, and is amenable to high-throughput screening (HTS) applications.

Ligand Specifications and Binding Affinity

This compound is an analog of MCH that demonstrates high selectivity for the MCH receptor 1 (MCHR1) over the MCH receptor 2 (MCHR2).[1][2][3][4] When labeled with a Europium (Eu³⁺) chelate, it serves as a highly effective tracer in TRF-based binding assays.[1][2][3][4][5] The key binding characteristics are summarized below.

LigandReceptorBinding Affinity ConstantValue
This compound (unlabeled)MCHR1Kᵢ0.16 nM
MCHR2Kᵢ34 nM
Eu³⁺-labeled this compoundMCHR1Kd0.37 nM
MCHR2Negligible Binding-

Table 1: Binding affinities of unlabeled and Europium-labeled this compound for MCH receptors 1 and 2. Data sourced from multiple providers and publications.[1][2][3][4][6][7]

Assay Principle: Time-Resolved Fluorescence (TRF)

Time-resolved fluorescence (TRF) is a detection method that provides improved sensitivity compared to standard fluorescence assays by minimizing background interference.[8] It utilizes lanthanide chelates, such as Europium, which have unique fluorescent properties: a large Stokes shift (difference between excitation and emission wavelengths) and a long fluorescence lifetime (microseconds to milliseconds).[8][9]

The assay works as follows:

  • Excitation: The Europium-labeled ligand is excited with a short pulse of light (e.g., at 337 nm).[9]

  • Delay: A brief delay (microseconds) allows for the decay of short-lived background fluorescence from biological materials and plastics.[8][9]

  • Detection: The long-lived fluorescent emission from the Europium chelate is then measured.[9]

In a competitive binding assay, an unlabeled test compound competes with the Eu³⁺-labeled this compound for binding to the MCHR1 receptor. A decrease in the TRF signal indicates displacement of the labeled ligand by the test compound, allowing for the determination of the compound's binding affinity.

MCHR1 Signaling Pathway

Activation of MCHR1 by an agonist, such as MCH or this compound, initiates multiple intracellular signaling cascades through its coupling to different G proteins, primarily Gαᵢ/ₒ and Gαᵩ.[10][11][12][13]

  • Gαᵢ/ₒ Pathway: This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11] This G protein is sensitive to pertussis toxin (PTX).[10][11]

  • Gαᵩ Pathway: This pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and an increase in intracellular calcium levels ([Ca²⁺]ᵢ).[10][11]

  • MAPK Activation: MCHR1 activation also stimulates the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating gene transcription and cell proliferation.[11][14]

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCH MCH Ligand (this compound) MCHR1 MCHR1 MCH->MCHR1 Binds Gq Gαq MCHR1->Gq Gi Gαi/o MCHR1->Gi Activates PLC PLC IP3 IP3 PLC->IP3 Generates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gq->PLC Activates Gi->AC Inhibits MAPK MAPK Activation Gi->MAPK Activates Ca ↑ [Ca²⁺]i IP3->Ca Leads to

MCHR1 signaling cascade upon ligand binding.

Experimental Protocols

Experimental Workflow: Competitive Binding Assay

The overall workflow for a competitive binding assay using Eu³⁺-labeled this compound is straightforward and depicted below.

TRF_Workflow A 1. Prepare Reagents - Assay Buffer - MCHR1 Membranes - Eu³⁺-[Ala17]-MCH - Test Compounds B 2. Add Components to Plate - 2a. Assay Buffer - 2b. Test Compound or Vehicle - 2c. Eu³⁺-[Ala17]-MCH A->B C 3. Initiate Reaction Add MCHR1-expressing cell membranes to all wells B->C D 4. Incubate Allow binding to reach equilibrium (e.g., 60-90 min at room temperature) C->D E 5. Read Plate Measure Time-Resolved Fluorescence signal D->E F 6. Analyze Data Calculate IC₅₀ values and determine compound affinity E->F

Workflow for a TRF-based competitive binding assay.

Detailed Protocol: MCHR1 Competitive Binding Assay

This protocol is designed for a 384-well plate format but can be adapted for other formats.

1. Materials and Reagents

  • Eu³⁺-labeled this compound: Stock solution in a suitable buffer (e.g., with 0.1% BSA).

  • MCHR1 Membranes: Cell membranes prepared from a cell line stably overexpressing human MCHR1 (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% Bovine Serum Albumin (BSA), pH 7.6.[15]

  • Unlabeled Ligand (for positive control): Unlabeled MCH or this compound at a high concentration (e.g., 1 µM) for determining non-specific binding.

  • Test Compounds: Serially diluted in 100% DMSO, then further diluted in Assay Buffer.

  • Assay Plates: Low-volume, white 384-well plates.

  • Plate Reader: Capable of time-resolved fluorescence detection (e.g., excitation at ~337 nm, emission at ~615-620 nm).

2. Assay Procedure

  • Prepare Reagents: Thaw all reagents on ice. Dilute the Eu³⁺-labeled this compound and MCHR1 membranes to their final working concentrations in cold Assay Buffer. The optimal concentrations should be determined empirically but a starting point for the labeled ligand is its K_d value (approx. 0.4 nM).

  • Compound Plating: Add 2 µL of serially diluted test compounds to the appropriate wells. For control wells, add 2 µL of Assay Buffer (for total binding) or 2 µL of 1 µM unlabeled MCH (for non-specific binding).

  • Add Labeled Ligand: Add 10 µL of the diluted Eu³⁺-labeled this compound solution to all wells.

  • Initiate Binding Reaction: Add 10 µL of the diluted MCHR1 membrane preparation to all wells to initiate the binding reaction. The final volume should be ~22-25 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.

  • Detection: Read the plate using a TRF-compatible plate reader. Set the excitation and emission wavelengths appropriate for Europium, with a delay time of 50-150 µs and an integration time of 100-400 µs.

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (signal from wells with no competitor) - Non-specific Binding (signal from wells with excess unlabeled ligand).

  • Normalize Data: Express the data for each test compound concentration as a percentage of the specific binding:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Non-specific) / (Signal_Total - Signal_Non-specific))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitor binding constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + ([L]/K_d))

    • Where [L] is the concentration of the Eu³⁺-labeled this compound and K_d is its dissociation constant for MCHR1 (0.37 nM).

References

Application Notes: Utilizing [Ala17]-MCH for Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating energy homeostasis, feeding behavior, and other physiological processes. It exerts its effects through two G protein-coupled receptors (GPCRs), MCH Receptor 1 (MCHR1) and MCH Receptor 2 (MCHR2). [Ala17]-MCH is a synthetic analog of MCH that acts as a potent and selective agonist for MCHR1.[1][2][3] The activation of MCHR1 is known to couple to multiple G proteins, including Gq, which initiates a signaling cascade resulting in the release of intracellular calcium (Ca²⁺).[4][5][6] This makes calcium imaging a critical technique for studying MCHR1 activation and screening for novel ligands. These application notes provide detailed protocols and signaling pathway information for using this compound in calcium imaging experiments.

Quantitative Data: this compound Receptor Binding and Potency

This compound displays significant selectivity for MCHR1 over MCHR2, making it an excellent tool for isolating and studying MCHR1-specific signaling events. The binding affinities (Ki) and functional potencies (EC₅₀) are summarized below.

LigandReceptorKᵢ (nM)EC₅₀ (nM)Reference
This compound MCHR10.1617[2][3]
This compound MCHR23454[2][3]

MCHR1 Signaling Pathway

Activation of MCHR1 by an agonist like this compound leads to the engagement of the Gq alpha subunit of its associated G protein.[4][7] This initiates a well-characterized pathway that results in an increase in cytosolic calcium concentration. The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[4][8] This transient increase in intracellular Ca²⁺ can be readily detected using fluorescent calcium indicators.

MCHR1_Signaling cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum MCH This compound MCHR1 MCHR1 MCH->MCHR1 binds Gq Gq Protein MCHR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_Store Ca²⁺ Store IP3R->Ca_Store opens Cytosol_Ca Cytosolic Ca²⁺ (Increase) Ca_Store->Cytosol_Ca release

Caption: MCHR1 Gq-coupled signaling cascade leading to calcium release.

Experimental Protocol: Calcium Imaging with this compound

This protocol outlines a general procedure for measuring this compound-induced intracellular calcium mobilization in cultured cells (e.g., CHO or HEK293) stably expressing MCHR1, using a fluorescent calcium indicator such as Fluo-4 AM.

Materials
  • Cells: Adherent cell line stably expressing MCHR1 (e.g., CHO-MCHR1).

  • This compound: Stock solution prepared in an appropriate solvent (e.g., sterile H₂O or DMSO).

  • Calcium Indicator: Fluo-4 AM (e.g., 1 mM stock in anhydrous DMSO).[9][10]

  • Pluronic F-127: 20% solution in DMSO (optional, aids dye loading).[9][10]

  • Probenecid: (optional, anion transport inhibitor to improve dye retention).[9][11]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 20 mM HEPES, pH 7.3.[9]

  • Culture Medium: Standard growth medium appropriate for the cell line.

  • Equipment: Fluorescence microscope or a microplate reader with appropriate filters for Fluo-4 (Excitation: ~490nm, Emission: ~515nm).[9]

Procedure
  • Cell Plating:

    • The day before the experiment, seed the MCHR1-expressing cells onto a 96-well, black-walled, clear-bottom microplate at a density that will result in an 80-100% confluent monolayer on the day of the assay.[9]

    • Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Dye Loading Solution:

    • For each 10 mL of Assay Buffer, add the following components:

      • ~40 µL of 1 mM Fluo-4 AM stock (final concentration ~4 µM).

      • ~20 µL of 20% Pluronic F-127 (final concentration ~0.04%).[10]

      • Optional: Add Probenecid to a final concentration of 1-2.5 mM to prevent dye extrusion.[9]

    • Vortex the solution thoroughly. This solution should be prepared fresh and used within 2 hours.[9]

  • Cell Loading with Calcium Indicator:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of Assay Buffer.[10]

    • Add 100 µL of the Dye Loading Solution to each well.

    • Incubate the plate in the dark at 37°C for 60 minutes.[9]

    • After incubation, gently aspirate the loading solution and wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.

    • Add 100 µL of Assay Buffer to each well. The cells are now ready for imaging.

  • Preparation of this compound Ligand Plate:

    • Prepare a series of dilutions of this compound in Assay Buffer in a separate 96-well plate. This typically involves a serial dilution to create a dose-response curve (e.g., ranging from 1 nM to 1 µM). Include a vehicle control (Assay Buffer only).

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorescence plate reader or onto the microscope stage.

    • Set the instrument to record fluorescence intensity over time (kinetic read). Establish a stable baseline fluorescence for 1-2 minutes.

    • Using an automated liquid handler or a multichannel pipette, add a specific volume (e.g., 25 µL) of the this compound dilutions from the ligand plate to the cell plate.

    • Continue recording the fluorescence signal for another 3-5 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at any given time point and F₀ is the average baseline fluorescence before ligand addition.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the calcium imaging protocol.

Calcium_Imaging_Workflow cluster_prep Day 1: Preparation cluster_exp Day 2: Experiment cluster_loading Cell Loading cluster_imaging Imaging & Analysis A Seed MCHR1-expressing cells in 96-well plate B Incubate overnight A->B D Wash cells with Assay Buffer C Prepare Fluo-4 AM Loading Solution E Add Loading Solution to cells C->E D->E F Incubate at 37°C for 60 min E->F G Wash cells to remove extracellular dye F->G H Establish Baseline Fluorescence (F₀) G->H I Add this compound (Agonist) H->I J Record Fluorescence Signal (F) I->J K Analyze Data: Calculate F/F₀, Plot Dose-Response, Determine EC₅₀ J->K

Caption: Workflow for a cell-based calcium imaging experiment.

References

Application Notes and Protocols for Developing a Cell-Based Assay with [Ala17]-MCH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) is a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). It is a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) predominantly expressed in the brain. MCHR1 activation is implicated in the regulation of energy homeostasis, mood, and other physiological processes, making it an attractive target for drug discovery.

These application notes provide detailed protocols for developing robust cell-based functional assays to characterize the activity of this compound and to screen for novel MCHR1 modulators. The protocols focus on two primary downstream signaling pathways of MCHR1: the inhibition of cyclic AMP (cAMP) production via Gαi coupling and the mobilization of intracellular calcium via Gαq coupling.

Mechanism of Action of this compound

This compound acts as a selective agonist at MCHR1.[1] MCHR1 couples to inhibitory G-proteins (Gαi) and Gq-type G-proteins.[2][3] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of this compound for MCHR1 and MCHR2.

ParameterMCHR1MCHR2Reference
Ki (nM) 0.1634[4]
EC50 (nM) 1754

Note: The lower Ki and EC50 values for MCHR1 indicate a higher binding affinity and functional potency at this receptor compared to MCHR2, highlighting its selectivity.

MCHR1 Signaling Pathway

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates Ala17_MCH This compound Ala17_MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream PIP2 PIP2 PIP2->PLC Ca2_ER Ca²⁺ (ER Store) IP3->Ca2_ER Triggers Release Ca2_cyto [Ca²⁺]i ↑ Ca2_ER->Ca2_cyto Ca2_cyto->Downstream

Caption: MCHR1 signaling upon this compound binding.

Experimental Protocols

Cell Culture and Maintenance

Recommended Cell Line: HEK293 (Human Embryonic Kidney 293) or CHO-K1 (Chinese Hamster Ovary) cells stably expressing human MCHR1 are recommended. These cell lines are robust and have been successfully used for GPCR assays.

Culture Medium:

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with:

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • Selection antibiotic (e.g., G418, puromycin) to maintain receptor expression.

Culturing Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

cAMP Inhibition Assay Protocol

This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP.

Materials:

  • HEK293-MCHR1 or CHO-MCHR1 cells

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • This compound

  • Forskolin

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)

  • White opaque 384-well assay plates

Experimental Workflow:

cAMP_Workflow A Seed MCHR1-expressing cells in a 384-well plate B Incubate overnight A->B C Pre-incubate with this compound or test compound B->C D Stimulate with Forskolin C->D E Lyse cells and add cAMP detection reagents D->E F Incubate E->F G Read plate (e.g., HTRF reader) F->G H Data Analysis: Calculate IC50 values G->H

Caption: Workflow for the cAMP inhibition assay.

Protocol:

  • Cell Plating: Seed MCHR1-expressing cells into a white opaque 384-well plate at a density of 5,000-10,000 cells/well in culture medium. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and any test compounds in assay buffer.

  • Assay Initiation:

    • Gently remove the culture medium from the cells.

    • Add 10 µL of assay buffer to each well.

    • Add 5 µL of the diluted this compound or test compound to the appropriate wells.

    • Incubate at room temperature for 15-30 minutes.

  • Forskolin Stimulation: Add 5 µL of a pre-determined concentration of forskolin (typically the EC80 concentration) to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Mobilization Assay Protocol

This assay measures the increase in intracellular calcium concentration upon activation of MCHR1 by this compound.

Materials:

  • HEK293-MCHR1 or CHO-MCHR1 cells

  • Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage)

  • This compound

  • Black, clear-bottom 384-well assay plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Experimental Workflow:

Calcium_Workflow A Seed MCHR1-expressing cells in a 384-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye B->C D Incubate C->D E Add this compound or test compound D->E F Measure fluorescence kinetically E->F G Data Analysis: Calculate EC50 values F->G

Caption: Workflow for the calcium mobilization assay.

Protocol:

  • Cell Plating: Seed MCHR1-expressing cells into a black, clear-bottom 384-well plate at a density of 10,000-20,000 cells/well in culture medium. Incubate overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution in assay buffer containing probenecid, according to the manufacturer's instructions.

    • Remove the culture medium and add 20 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound and any test compounds in assay buffer.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., for 90-120 seconds).

    • Initiate the reading and, after establishing a baseline (typically 10-20 seconds), the instrument will automatically add a defined volume (e.g., 10 µL) of the this compound or test compound to the wells.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Logical Relationship for Antagonist Screening

The developed assays can be adapted to screen for MCHR1 antagonists.

Antagonist_Screening cluster_cAMP cAMP Assay cluster_Calcium Calcium Assay A1 Pre-incubate cells with potential antagonist B1 Add this compound (EC80) + Forskolin A1->B1 C1 Measure cAMP levels B1->C1 D1 Antagonist will reverse the inhibitory effect of This compound, leading to higher cAMP levels C1->D1 A2 Pre-incubate cells with potential antagonist B2 Add this compound (EC80) A2->B2 C2 Measure calcium flux B2->C2 D2 Antagonist will block the This compound-induced calcium signal C2->D2

Caption: Logic for MCHR1 antagonist screening.

Conclusion

The provided application notes and protocols describe robust and reliable methods for establishing cell-based assays using this compound to study MCHR1 function. These assays are suitable for characterizing the pharmacology of MCHR1 ligands and for high-throughput screening campaigns to identify novel agonists or antagonists, thereby facilitating drug discovery efforts targeting the MCH system.

References

Troubleshooting & Optimization

troubleshooting [Ala17]-MCH solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [Ala17]-MCH.

Troubleshooting Guide

This guide addresses common solubility issues encountered during experiments with this compound in a question-and-answer format.

Q1: My lyophilized this compound powder will not dissolve in water. What should I do?

A1: The inability of this compound to dissolve in pure water is a common issue due to its amino acid composition and potential for hydrophobicity. This compound is a basic peptide, and its solubility is highly dependent on pH.[1][2] We recommend a stepwise approach to solubilization:

  • Initial Attempt with Water: Briefly vortex the vial to ensure all the lyophilized powder is at the bottom. Start by trying to dissolve a small test amount of the peptide in sterile, distilled water.[1][2]

  • Acidic Solution: If the peptide does not dissolve in water, its basic nature suggests using a dilute acidic solution. Try adding a small amount of 10-30% acetic acid to the solution.[2][3][4]

  • Stronger Acid (Last Resort): If solubility is still an issue, a very small volume (e.g., <50 µL) of trifluoroacetic acid (TFA) can be used to initially dissolve the peptide, followed by dilution to the desired concentration with your buffer.[1][2][4] Note that TFA may not be suitable for all cell-based assays.[5]

  • Sonication: To aid dissolution, you can sonicate the solution briefly.[1][3]

  • Gentle Warming: Gently warming the solution to less than 40°C may also improve solubility.[3][4]

Q2: I've dissolved this compound, but it precipitated out of solution after I added it to my neutral pH buffer. How can I prevent this?

A2: Precipitation upon addition to a neutral buffer (like PBS, pH 7.4) can occur if the peptide's isoelectric point is near the buffer's pH.[3] Since this compound is a basic peptide, it will be more soluble at a pH below its isoelectric point.

To avoid this:

  • Dissolve at a Higher Concentration in an Acidic Solvent First: Prepare a concentrated stock solution in a dilute acidic solvent where it is fully dissolved.

  • Add Dropwise to Buffer: Add the acidic stock solution drop-by-drop to your stirred neutral buffer. This gradual change in pH can help keep the peptide in solution. If turbidity appears, you have reached the solubility limit in that buffer.[6]

Q3: Can I use an organic solvent to dissolve this compound?

A3: Yes, for highly hydrophobic peptides, organic solvents can be effective.[1][7] While this compound is not extremely hydrophobic, if aqueous acidic solutions fail, you can try the following:

  • DMSO: Dissolve the peptide in a minimal amount of dimethyl sulfoxide (DMSO).[1][2]

  • Stepwise Dilution: Slowly add your aqueous buffer to the DMSO solution while vortexing to reach the final desired concentration.[1][2] Keep the final DMSO concentration low (e.g., <5%) as it can affect biological experiments.[8]

Note on Peptides with Cysteine: this compound contains two cysteine residues that form a disulfide bridge. When working with peptides containing cysteine, it is advisable to use degassed buffers to minimize oxidation.[2] If using DMSO is a concern for oxidation-sensitive residues, dimethylformamide (DMF) can be an alternative.[2][7]

This compound Solubility and Reconstitution Data

ParameterRecommendationReference
Primary Recommended Solvent Sterile Distilled Water[1][2]
Alternative for Basic Peptides 10-30% Acetic Acid[2][3][4]
For Highly Insoluble Peptides Minimal DMSO, DMF, or Acetonitrile[1][2][7]
Enhancement Techniques Sonication, Gentle Warming (<40°C)[1][3][4]
Final Buffer Considerations Add concentrated stock dropwise to final buffer[6]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of this compound

This protocol is designed to determine the optimal solvent for this compound without risking the entire batch of peptide.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • 10% Acetic Acid solution

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Aliquot the Peptide: Weigh out a small, representative amount of the lyophilized this compound powder (e.g., 0.1 mg) into three separate microcentrifuge tubes.

  • Test Aqueous Solubility:

    • To the first tube, add a small volume of sterile, distilled water (e.g., 100 µL) to attempt to reach a concentration of 1 mg/mL.

    • Vortex the tube for 30 seconds.

    • Observe for complete dissolution. If not dissolved, proceed to the next step.

  • Test Acidic Aqueous Solubility:

    • To the second tube, add 100 µL of 10% acetic acid.

    • Vortex for 30 seconds. Observe for dissolution.

    • If necessary, place the tube in a sonicator bath for 5-10 minutes.

  • Test Organic Solvent Solubility:

    • To the third tube, add a minimal volume of DMSO (e.g., 10-20 µL).

    • Vortex until the peptide is fully dissolved.

    • Gradually add your desired aqueous buffer dropwise to the DMSO solution while vortexing, observing for any precipitation.

  • Analysis: Based on these tests, select the solvent system that provides the best solubility for your stock solution preparation. Always centrifuge your final peptide solution to pellet any undissolved material before use in your experiments.[1][3]

Visualizations

G cluster_start Start cluster_troubleshooting Solubility Troubleshooting Workflow start Lyophilized this compound water Attempt to dissolve in sterile water start->water acid Add 10-30% acetic acid water->acid Insoluble sonicate_heat Apply sonication or gentle heat (<40°C) water->sonicate_heat success Peptide Dissolved (Prepare Stock Solution) water->success Soluble organic Dissolve in minimal DMSO/DMF acid->organic Insoluble acid->sonicate_heat acid->success Soluble organic->sonicate_heat organic->success Soluble fail Insoluble (Consult Technical Support) organic->fail Insoluble sonicate_heat->water

Caption: Troubleshooting workflow for dissolving this compound.

MCH_Signaling_Pathway cluster_G_proteins G Proteins cluster_effectors Effectors & Second Messengers cluster_downstream Downstream Effects MCH This compound MCHR1 MCHR1 (GPCR) MCH->MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase (AC) Gi->AC PLC Phospholipase C (PLC) Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release MAPK MAPK Pathway Activation IP3_DAG->MAPK Ca_release->Neuronal_Activity MAPK->Neuronal_Activity

Caption: MCH Receptor 1 (MCHR1) signaling pathway.

Solvent_Selection_Logic start Is the peptide dissolved? check_water Tried sterile water? start->check_water No use_water Use Water start->use_water Yes check_acid Tried 10% acetic acid? check_water->check_acid No check_water->use_water Yes check_organic Tried minimal DMSO/DMF? check_acid->check_organic No use_acid Use 10% Acetic Acid check_acid->use_acid Yes use_organic Use DMSO/DMF check_organic->use_organic Yes consult Consult Technical Support check_organic->consult No

Caption: Logical flow for selecting a solvent for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence and net charge of this compound?

A1: The sequence of human Melanin-concentrating hormone (MCH) is Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Trp-Glu-Val. In this compound, the Tryptophan (Trp) at position 17 is replaced by Alanine (Ala). The sequence is cyclic due to a disulfide bond between the two Cysteine (Cys) residues.

To calculate the net charge at neutral pH (~7.0):

  • Basic residues (+1): Arginine (Arg) at positions 6, 11, and 14 (+3)

  • Acidic residues (-1): Aspartic acid (Asp) at positions 1 and 3 (-2), Glutamic acid (Glu) at position 18 (-1)

  • N-terminus (+1): +1

  • C-terminus (-1): -1

The estimated net charge is (+3) + (-2) + (-1) + 1 - 1 = 0 . However, peptide charge calculations can be complex, and the pKa of individual residues can be influenced by adjacent amino acids. Given the presence of three arginine residues, the peptide is considered basic in nature.

Q2: How should I store my this compound stock solution?

A2: Once dissolved, it is recommended to aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.

Q3: My experiment is sensitive to DMSO. What are the alternatives?

A3: If your experiment is sensitive to DMSO, you can try using dimethylformamide (DMF) or acetonitrile as alternative organic solvents.[7] Always test a small amount of the peptide first to ensure solubility. If using an organic solvent, aim to keep its final concentration in your experimental setup as low as possible.

Q4: What is this compound?

A4: this compound is a potent agonist for the melanin-concentrating hormone (MCH) receptors, MCH1 and MCH2.[9] MCH is a neuropeptide involved in the regulation of energy homeostasis, appetite, and other physiological processes.[3] The MCH receptors are G-protein coupled receptors that, upon activation, can lead to various intracellular signaling cascades, including the inhibition of cAMP production and an increase in intracellular calcium levels.[1][3]

References

addressing inconsistent results in [Ala17]-MCH experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving [Ala17]-Melanin-Concentrating Hormone (MCH). This guide is intended for researchers, scientists, and drug development professionals working with this potent MCH receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is [Ala17]-MCH and how does it differ from native MCH?

This compound is a synthetic analog of the native Melanin-Concentrating Hormone. It is a potent agonist for both MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). While it displays some selectivity for MCHR1, it activates both receptors. Understanding its activity at both receptors is crucial for interpreting experimental results, especially in systems where both may be present.

Q2: Which signaling pathways are activated by this compound?

Upon binding to its receptors, MCH, and by extension this compound, can activate multiple G protein-coupled signaling pathways. The primary pathways include:

  • Gαi/o coupling: This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3]

  • Gαq coupling: This activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC).[1][3]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of MCH receptors can also lead to the phosphorylation and activation of the MAPK/ERK pathway.[4][5]

The specific pathway activated can depend on the cell type and the receptor subtype being expressed.

Q3: What are the expected EC50 values for this compound?

Reported EC50 values for this compound are approximately 17 nM at MCHR1 and 54 nM at MCHR2. However, these values can vary depending on the specific cell line, assay format, and experimental conditions.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound experiments can arise from various factors, from reagent quality to cellular responses. This guide provides a structured approach to troubleshooting common issues.

Issue 1: High Variability in cAMP Inhibition Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling.
Forskolin Concentration Optimize the concentration of forskolin used to stimulate cAMP production. The concentration should be sufficient to produce a robust signal without causing cytotoxicity.
Inconsistent Agonist Stimulation Ensure accurate and consistent pipetting of this compound. Use calibrated pipettes and perform serial dilutions carefully.
Assay Incubation Time Optimize the incubation time for both forskolin and this compound. Insufficient or excessive incubation can lead to variable results.
Reagent Quality Use freshly prepared or properly stored reagents. Repeated freeze-thaw cycles of this compound or other critical reagents should be avoided.[6]
Issue 2: No or Low Signal in Calcium Flux Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Low Receptor Expression Verify the expression level of MCHR1/MCHR2 in your cell line using techniques like qPCR or western blotting.
Inadequate Dye Loading Optimize the concentration and loading time of the calcium-sensitive dye. Ensure cells are washed properly to remove extracellular dye.
Cellular Desensitization Avoid pre-stimulation of cells. Ensure that the assay buffer does not contain components that could activate Gq-coupled pathways.
Phototoxicity/Photobleaching Minimize exposure of the dye-loaded cells to light before and during the assay.
Instrument Settings Ensure the plate reader or microscope settings (e.g., excitation/emission wavelengths, gain) are optimized for the specific dye being used.
Issue 3: Discrepancies Between Binding Affinity (Ki) and Functional Potency (EC50)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Receptor Reserve High receptor expression levels can lead to a leftward shift in the functional dose-response curve, resulting in an EC50 value that is lower than the Ki.
Signal Amplification The downstream signaling cascade can amplify the initial binding event, leading to a potent functional response even with partial receptor occupancy.
Assay-Specific Artifacts Non-specific binding in binding assays or off-target effects in functional assays can lead to discrepancies. Ensure appropriate controls are in place.[7]
Ligand Purity and Stability Verify the purity and integrity of the this compound stock. Degradation can affect its binding and functional properties.

Experimental Protocols & Methodologies

For reliable and reproducible results, standardized protocols are essential. For general guidance on neuropeptide receptor assays, including binding and functional assays, refer to established methodologies and troubleshooting resources.[6][7][8][9][10]

Visualizing Key Pathways and Workflows

MCH Receptor Signaling Pathways

MCH_Signaling cluster_membrane Cell Membrane cluster_Gi Gi Pathway cluster_Gq Gq Pathway MCHR MCHR1 / MCHR2 Gi Gαi/o MCHR->Gi Gq Gαq MCHR->Gq ERK ERK Activation MCHR->ERK Ala17_MCH This compound Ala17_MCH->MCHR AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC

Caption: MCH Receptor Signaling Pathways

General Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify Reagent Quality (Ala17-MCH, Buffers, etc.) Start->Check_Reagents Check_Cells Assess Cell Health (Passage #, Viability) Start->Check_Cells Review_Protocol Review Experimental Protocol (Incubation Times, Concentrations) Start->Review_Protocol Check_Instrument Validate Instrument Settings (Reader, Pipettes) Start->Check_Instrument Analyze_Controls Analyze Control Data (Positive & Negative) Check_Reagents->Analyze_Controls Check_Cells->Analyze_Controls Review_Protocol->Analyze_Controls Check_Instrument->Analyze_Controls Hypothesize Formulate Hypothesis for Inconsistency Analyze_Controls->Hypothesize Modify_Experiment Modify a Single Variable Based on Hypothesis Hypothesize->Modify_Experiment Re_Run Re-run Experiment Modify_Experiment->Re_Run Consistent Results Consistent? Re_Run->Consistent End Problem Solved Consistent->End Yes Consult Consult Literature/ Technical Support Consistent->Consult No Consult->Hypothesize

Caption: General Troubleshooting Workflow

References

minimizing off-target effects of [Ala17]-MCH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [Ala17]-MCH, a potent and selective agonist for the Melanin-concentrating Hormone Receptor 1 (MCHR1). Our resources are designed to help you minimize off-target effects and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a synthetic analog of the native melanin-concentrating hormone (MCH). It acts as a potent agonist for MCH receptors. Its primary target is the Melanin-concentrating Hormone Receptor 1 (MCHR1), with significantly lower affinity for the Melanin-concentrating Hormone Receptor 2 (MCHR2).[1][2][3][4][5] This selectivity makes it a valuable tool for studying MCHR1-mediated signaling pathways.

Q2: What are the potential off-target effects of this compound?

A2: The primary off-target effect of this compound is its interaction with MCHR2, although it displays significant selectivity for MCHR1.[4][5] At high concentrations, this compound may activate MCHR2, leading to confounding results in experiments aimed at studying MCHR1-specific functions. It is crucial to use the lowest effective concentration to maintain selectivity.

Q3: How can I minimize the off-target binding of this compound to MCHR2?

A3: To minimize off-target effects, it is recommended to perform a dose-response curve to determine the optimal concentration that elicits a robust MCHR1-mediated response with minimal MCHR2 activation. Additionally, using cell lines or animal models that selectively express MCHR1 or have MCHR2 knocked out can provide more specific results.

Q4: What are the key differences in signaling pathways between MCHR1 and MCHR2?

A4: MCHR1 activation is known to couple to Gαi and Gαo proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6] In contrast, MCHR2 signaling is primarily mediated through Gαq, resulting in the activation of phospholipase C and an increase in intracellular calcium levels.[7] Understanding these distinct pathways is crucial for designing assays to differentiate between MCHR1 and MCHR2 activation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal in binding assays 1. Non-specific binding of this compound to filter plates or cell membranes. 2. Inadequate washing steps. 3. Contaminated reagents.1. Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine). Include a non-specific binding control using a high concentration of unlabeled MCH. 2. Optimize the number and duration of wash steps with ice-cold buffer. 3. Use fresh, high-quality reagents and filter all buffers.
Inconsistent results between experiments 1. Variability in cell passage number or health. 2. Inconsistent incubation times or temperatures. 3. Degradation of this compound stock solution.1. Use cells within a defined passage number range and ensure high viability. 2. Strictly adhere to standardized incubation protocols. 3. Prepare fresh stock solutions of this compound and store them appropriately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
No observable effect of this compound in functional assays 1. Low or absent MCHR1 expression in the experimental model. 2. Inactive this compound. 3. Suboptimal assay conditions.1. Verify MCHR1 expression levels using qPCR, western blot, or a radioligand binding assay with a validated MCHR1-specific ligand. 2. Test the activity of this compound in a validated positive control cell line known to express MCHR1. 3. Optimize assay parameters such as cell density, agonist concentration, and incubation time.
Observed effects are not consistent with MCHR1 signaling 1. Off-target activation of MCHR2 at high concentrations of this compound. 2. Activation of other unforeseen off-target receptors.1. Perform a dose-response curve and use the lowest effective concentration. Use an MCHR1-selective antagonist to confirm that the observed effect is MCHR1-mediated. 2. Conduct a broader pharmacological profiling of this compound against a panel of related GPCRs to identify potential novel off-targets.

Quantitative Data

Table 1: Binding Affinity and Potency of this compound

ParameterMCHR1MCHR2Reference
Ki (nM) 0.1634[1][2][3][4][5]
EC50 (nM) 1754[4][5]
Kd (nM) 0.37-[1][2][3]

Ki: Inhibitory constant; EC50: Half-maximal effective concentration; Kd: Dissociation constant.

Experimental Protocols

1. Competitive Radioligand Binding Assay for MCHR1

This protocol is designed to determine the binding affinity of test compounds for MCHR1 by measuring their ability to displace a radiolabeled MCHR1-specific ligand.

  • Materials:

    • Cell membranes prepared from cells expressing human MCHR1.

    • Radiolabeled ligand (e.g., [125I]-[Phe13, Tyr19]-MCH).

    • Unlabeled this compound (for standard curve).

    • Test compounds.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.

    • 96-well filter plates (e.g., Millipore MultiScreen).

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Add 50 µL of binding buffer containing the radiolabeled ligand (at a concentration close to its Kd) to each well of a 96-well filter plate.

    • Add 50 µL of binding buffer containing various concentrations of the test compound or unlabeled this compound (for the standard curve). For total binding, add 50 µL of binding buffer alone. For non-specific binding, add 50 µL of a high concentration of unlabeled MCH (e.g., 1 µM).

    • Add 100 µL of cell membrane suspension (containing 10-20 µg of protein) to each well.

    • Incubate the plate for 90 minutes at room temperature with gentle shaking.

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

    • Calculate the specific binding and determine the Ki of the test compound using non-linear regression analysis.

2. cAMP Functional Assay for MCHR1 Activation

This protocol measures the ability of this compound to activate MCHR1, which leads to a decrease in intracellular cAMP levels.

  • Materials:

    • Cells expressing human MCHR1 (e.g., CHO-K1 or HEK293 cells).

    • Forskolin.

    • This compound.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Cell culture medium.

    • 96-well cell culture plates.

  • Procedure:

    • Seed the MCHR1-expressing cells into a 96-well plate and grow to 80-90% confluency.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.

    • Stimulate the cells with forskolin (a potent activator of adenylyl cyclase) at a final concentration of 10 µM for 30 minutes at 37°C to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Generate a dose-response curve and calculate the EC50 value for this compound.

Visualizations

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαi/o MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ala17_MCH This compound Ala17_MCH->MCHR1 Binds ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream Regulates Experimental_Workflow_Binding_Assay A Prepare Reagents (Membranes, Ligands, Buffers) B Add Radioligand to Plate A->B C Add Test Compound / Control B->C D Add Cell Membranes C->D E Incubate D->E F Filter and Wash E->F G Add Scintillation Fluid F->G H Count Radioactivity G->H I Data Analysis (Ki Calculation) H->I Troubleshooting_Logic Start Experiment Yields Unexpected Results Q1 Is there a high background signal? Start->Q1 A1 Optimize washing steps Use blocking agents Q1->A1 Yes Q2 Are results inconsistent? Q1->Q2 No End Problem Resolved A1->End A2 Standardize cell culture and assay conditions Q2->A2 Yes Q3 Is there no observable effect? Q2->Q3 No A2->End A3 Verify MCHR1 expression and ligand activity Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: [Ala17]-MCH Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the [Ala17]-MCH peptide. The information is designed to address common challenges related to peptide aggregation, ensuring reliable and reproducible experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound peptide in a question-and-answer format.

Question 1: My lyophilized this compound peptide won't dissolve. What should I do?

Answer:

Difficulty in dissolving lyophilized this compound can be due to its hydrophobic nature. Here is a systematic approach to solubilization:

  • Initial Solvent Selection: Start with sterile, distilled water.[1][2][3] If the peptide has a net positive charge, a small amount of dilute acetic acid can aid dissolution. Conversely, for a net negative charge, a dilute basic solution like ammonium bicarbonate may be used.[1][3]

  • Sonication: Gentle sonication can help break up small aggregates and enhance solubility.[1][4]

  • Organic Solvents: If the peptide remains insoluble, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to first dissolve the peptide, followed by a slow, dropwise addition of the aqueous buffer with gentle vortexing.[1][5] Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological activity.

  • pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.

Question 2: I'm observing precipitation of my this compound peptide solution during storage. How can I prevent this?

Answer:

Precipitation during storage is a common sign of peptide aggregation. To maintain the stability of your this compound solution, consider the following:

  • Storage Conditions: For long-term storage, it is recommended to store the peptide in its lyophilized form at -20°C or colder, protected from light and moisture.[2][4]

  • Aliquotting: Once dissolved, aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[1][4]

  • Buffer Composition: The choice of buffer can significantly impact peptide stability. Buffers like phosphate-buffered saline (PBS) are commonly used. However, for peptides prone to aggregation, consider using buffers containing stabilizing excipients.

  • Excipients: The addition of certain excipients can help prevent aggregation. These include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., arginine, glycine). The optimal excipient and its concentration should be determined empirically.

Question 3: My this compound peptide is causing high background noise in my immunoassay. Could this be due to aggregation?

Answer:

Yes, peptide aggregation is a known cause of high background signals and poor reproducibility in immunoassays.[6] Aggregates can lead to non-specific binding to the assay plate or detection antibodies.

Troubleshooting Steps:

  • Sample Preparation: Before use, centrifuge your peptide solution at high speed (e.g., >10,000 x g) to pellet any existing aggregates. Use the supernatant for your assay.

  • Assay Buffer Additives: Including a small amount of a non-ionic detergent, such as Tween-20 (typically 0.05%), in your assay buffer can help to reduce non-specific binding and aggregation.

  • Blocking: Ensure adequate blocking of the microplate wells to prevent non-specific binding of the peptide to the plastic surface.

  • Antibody Quality: Verify the quality and specificity of your primary and secondary antibodies, as low-quality antibodies can also contribute to high background.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of this compound?

A1: The recommended initial solvent depends on the peptide's net charge. For a basic peptide, sterile distilled water or a dilute acidic solution (e.g., 10% acetic acid) is a good starting point. For an acidic peptide, sterile distilled water or a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) can be used. For neutral or hydrophobic peptides, a small amount of an organic solvent like DMSO followed by aqueous buffer is recommended.[1][3][5]

Q2: How should I store my this compound peptide solutions?

A2: For short-term storage (days), peptide solutions can be stored at 4°C. For long-term storage (weeks to months), it is crucial to aliquot the solution into single-use vials and store them at -20°C or -80°C to prevent degradation and aggregation from repeated freeze-thaw cycles.[1][4]

Q3: How can I detect and quantify this compound aggregation?

A3: Several techniques can be used to detect and quantify peptide aggregation:

  • Visual Inspection: Cloudiness or visible precipitates are clear indicators of aggregation.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to aggregates.

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence intensity.[7][8][9]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide.[10][11]

Q4: Can I reverse the aggregation of my this compound peptide?

A4: Disaggregating peptide fibrils can be challenging. Some methods that can be attempted include:

  • Sonication: Can break down smaller, non-covalent aggregates.

  • pH Shift: Drastically changing the pH can sometimes disrupt the interactions holding the aggregates together, followed by neutralization.

  • Denaturants: Using agents like guanidinium chloride or urea can unfold the peptide and break up aggregates, but these need to be removed before use in biological assays. It is important to note that these methods may not always be successful and can sometimes lead to irreversible denaturation of the peptide. Prevention of aggregation is always the preferred approach.

Data Presentation

Table 1: Solubility of MCH Peptides in Common Solvents

SolventSolubilityRemarks
WaterVariableDependent on peptide sequence and net charge.[1][3]
PBS (pH 7.4)Generally good for charged peptidesA common buffer for biological assays.[5]
Acetic Acid (10%)Good for basic peptidesHelps to protonate basic residues.[1]
Ammonium Bicarbonate (0.1 M)Good for acidic peptidesHelps to deprotonate acidic residues.[1]
DMSOHighGood for hydrophobic peptides, but use minimal amount.[1][5]
AcetonitrileModerate to HighUseful for hydrophobic peptides.[5][10]

Note: This table provides general guidance for MCH peptides. The exact solubility of this compound should be determined experimentally.

Table 2: Effect of pH on the Aggregation of a Model Amyloid Peptide

pHAggregation Rate (Arbitrary Units)Fibril Morphology
5.0+++Short, thick fibrils
6.0++Long, thin fibrils
7.4+Minimal fibril formation
8.0+Minimal fibril formation

Note: This data is illustrative and based on general observations for amyloidogenic peptides. The specific pH-dependent aggregation profile of this compound needs to be experimentally determined.

Experimental Protocols

Protocol 1: Solubilization of this compound Peptide

  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.[2]

  • Based on the peptide's charge, select an initial solvent (see Table 1).

  • Add a small amount of the chosen solvent to the vial to create a concentrated stock solution.

  • Gently vortex or sonicate the vial until the peptide is fully dissolved. Visually inspect for any particulates.

  • Slowly add the dissolved peptide stock solution dropwise to your final aqueous buffer while gently stirring.

  • If the peptide precipitates, try a different initial solvent or adjust the pH of the final buffer.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store protected from light.[7]

    • Prepare your this compound peptide solution at the desired concentration in the appropriate buffer.

  • Assay Setup:

    • In a 96-well black plate, add your peptide solution.

    • Add the ThT stock solution to each well to a final concentration of 10-25 µM.

    • Include a buffer-only control with ThT.

  • Measurement:

    • Incubate the plate at the desired temperature, with or without shaking.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.[7][8]

  • Data Analysis:

    • Subtract the background fluorescence of the buffer-only control.

    • Plot the fluorescence intensity against time to monitor the aggregation kinetics.

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Quantification

  • System Setup:

    • Equilibrate an appropriate SEC column (e.g., with a pore size suitable for separating the monomeric peptide from its aggregates) with a filtered and degassed mobile phase. A common mobile phase for peptides is an aqueous buffer containing an organic modifier (e.g., acetonitrile) and an ion-pairing agent (e.g., trifluoroacetic acid, TFA).[10][11]

  • Sample Preparation:

    • Prepare your this compound peptide solution in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography:

    • Inject the sample onto the column.

    • Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Aggregates will elute as earlier peaks compared to the monomeric peptide.

    • Integrate the peak areas to quantify the relative amounts of monomer and aggregates.

Mandatory Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Binds G_protein Gαi/o & Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., feeding behavior) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates Ca2->Cellular_Response MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activates MAPK_Pathway->Cellular_Response

Caption: MCHR1 Signaling Pathway activated by this compound.

Aggregation_Troubleshooting_Workflow Start Start: this compound Experiment Problem Issue Encountered: - Poor Solubility - Precipitation - High Assay Background Start->Problem Check_Solubilization Review Solubilization Protocol Problem->Check_Solubilization Solubility Issue Check_Storage Review Storage Conditions Problem->Check_Storage Precipitation Issue Check_Assay Review Assay Protocol Problem->Check_Assay Assay Issue Optimize_Solvent Optimize Solvent/pH Check_Solubilization->Optimize_Solvent Optimize_Storage Aliquot & Store at -80°C Check_Storage->Optimize_Storage Optimize_Assay Add Detergent/ Improve Blocking Check_Assay->Optimize_Assay Confirm_Aggregation Confirm Aggregation (SEC, ThT Assay) Optimize_Solvent->Confirm_Aggregation Optimize_Storage->Confirm_Aggregation Optimize_Assay->Confirm_Aggregation Disaggregate Attempt Disaggregation (Sonication, pH shift) Confirm_Aggregation->Disaggregate Aggregation Confirmed Success Problem Resolved Confirm_Aggregation->Success No Aggregation Found (Re-evaluate other factors) Disaggregate->Success Successful Fail Synthesize Fresh Peptide Disaggregate->Fail Unsuccessful

Caption: Troubleshooting workflow for this compound peptide aggregation.

References

best practices for dissolving and storing [Ala17]-MCH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving, storing, and utilizing [Ala17]-MCH in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of the native melanin-concentrating hormone (MCH). It functions as a potent agonist for the MCH receptor 1 (MCHR1), and to a lesser extent, MCH receptor 2 (MCHR2). By binding to these G protein-coupled receptors, it activates downstream signaling pathways that are involved in the regulation of energy homeostasis, appetite, and other physiological processes.

Q2: What are the recommended storage conditions for lyophilized this compound?

For optimal stability, lyophilized this compound should be stored at -20°C. Some suppliers may recommend storage at -80°C for long-term stability.

Q3: How should I reconstitute lyophilized this compound?

The recommended solvent for initial reconstitution is typically a small amount of sterile, high-purity dimethyl sulfoxide (DMSO). For example, a stock solution of 1 mM can be prepared in DMSO.[1] For aqueous-based assays, this stock solution can then be further diluted in the appropriate assay buffer.

Q4: Can I store this compound in solution?

Yes, but for limited periods. Stock solutions in DMSO can be stored at -70°C or -80°C for several months.[1] Aqueous solutions are less stable and should be prepared fresh for each experiment. If storage of aqueous solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for no more than a month.[2]

Dissolution and Storage Best Practices

Proper dissolution and storage are critical for maintaining the biological activity of this compound. The following table summarizes the recommended practices.

ParameterRecommendationRationale
Form Lyophilized powderMaximizes long-term stability.
Storage Temperature (Lyophilized) -20°C or -80°CMinimizes degradation.
Initial Solvent High-purity DMSOEnsures complete dissolution of the hydrophobic peptide.
Stock Solution Concentration 1-10 mM in DMSOProvides a concentrated stock for further dilution.
Storage (DMSO Stock) -70°C or -80°C in aliquotsPrevents degradation and avoids multiple freeze-thaw cycles.[1]
Aqueous Solution Preparation Dilute DMSO stock in desired bufferPrepares the peptide for use in biological assays.
Aqueous Solution Storage Prepare fresh; if necessary, store at -80°C for up to 1 monthAqueous solutions are more prone to degradation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: The this compound powder will not dissolve completely.

  • Possible Cause: The peptide may be difficult to dissolve directly in aqueous buffers due to its hydrophobic nature.

  • Solution:

    • Ensure you are using a high-purity solvent like DMSO for the initial reconstitution.

    • Briefly vortex or sonicate the solution to aid dissolution.

    • If precipitation occurs upon dilution into an aqueous buffer, try a lower final concentration or a different buffer composition. The use of a small percentage of an organic solvent or a surfactant in the final buffer may also help.

Problem 2: I am observing low or no biological activity in my assay.

  • Possible Causes:

    • Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide.

    • Incorrect Concentration: Errors in dilution calculations can result in a lower-than-expected final concentration.

    • Assay Conditions: The pH, temperature, or other components of your assay buffer may not be optimal for this compound activity.

    • Receptor Expression: The cells used in the assay may have low or no expression of MCH receptors.

  • Solutions:

    • Always use freshly prepared aqueous solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions.

    • Verify your dilution calculations and the calibration of your pipettes.

    • Optimize your assay conditions, including buffer composition, pH, and incubation times.

    • Confirm MCH receptor expression in your cell line using techniques like qPCR or western blotting.

Problem 3: I am seeing inconsistent results between experiments.

  • Possible Causes:

    • Peptide Aggregation: Peptides can aggregate over time in solution, leading to variable concentrations of active monomer.

    • Variability in Reagent Preparation: Inconsistencies in the preparation of buffers or other reagents can affect assay performance.

    • Cell Passage Number: The responsiveness of cells can change with increasing passage number.

  • Solutions:

    • Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock.

    • Use standardized protocols for preparing all reagents and solutions.

    • Use cells within a consistent and low passage number range for all experiments.

Problem 4: I am observing high background signal in my binding assay.

  • Possible Cause: Non-specific binding of the labeled ligand to the cell membrane or other components of the assay.

  • Solution:

    • Increase the concentration of the blocking agent (e.g., BSA) in your binding buffer.

    • Optimize the washing steps to more effectively remove unbound ligand.

    • Include a non-specific binding control (excess unlabeled ligand) to accurately determine the level of background signal.

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Assays
  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 1 mM).

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Aliquot the DMSO stock solution into small, single-use volumes in low-protein-binding tubes.

  • Store the aliquots at -80°C.

  • For in vitro experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate pre-warmed assay buffer immediately before use.

Protocol 2: MCHR1 Competitive Radioligand Binding Assay

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Culture: Culture cells expressing MCHR1 to approximately 80-90% confluency.

  • Membrane Preparation:

    • Harvest the cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or by sonication.

    • Centrifuge the lysate at a low speed (e.g., 1000 x g) to remove nuclei and intact cells.

    • Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend it in a known volume of assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

      • A fixed concentration of radiolabeled MCH ligand (e.g., ¹²⁵I-[Phe¹³, Tyr¹⁹]-MCH).

      • Increasing concentrations of unlabeled this compound (competitor).

      • For non-specific binding control wells, add a high concentration of unlabeled MCH.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Allow the filters to dry, and then measure the radioactivity of each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts.

    • Plot the percentage of specific binding against the log concentration of the competitor (this compound).

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Visualizations

MCH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound MCHR1 MCHR1 G Protein-Coupled Receptor This compound->MCHR1 Binds G_protein Gαi/q MCHR1->G_protein Activates PLC Phospholipase C G_protein->PLC Activates AC Adenylate Cyclase G_protein->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Decreases Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream_Effects Regulation of Appetite & Metabolism cAMP->Downstream_Effects MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Ca_release->MAPK_Pathway MAPK_Pathway->Downstream_Effects

Caption: Simplified signaling pathway of this compound via the MCH1 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Reconstitute Reconstitute This compound in DMSO Incubate Incubate Cells with Radioligand & this compound Reconstitute->Incubate Prepare_Cells Prepare MCHR1- expressing cells Prepare_Cells->Incubate Prepare_Radioligand Prepare Radiolabeled MCH Prepare_Radioligand->Incubate Separate Separate Bound & Free Ligand Incubate->Separate Detect Detect Radioactivity Separate->Detect Plot Plot Binding Curve Detect->Plot Calculate Calculate IC₅₀ Plot->Calculate

Caption: General experimental workflow for an this compound competitive binding assay.

References

how to avoid variability in [Ala17]-MCH behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) in behavioral studies. This resource provides answers to frequently asked questions and detailed troubleshooting guides to help you minimize variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native MCH?

A1: this compound is a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). In this analog, the Alanine (Ala) at position 17 replaces the native amino acid. This substitution confers higher selectivity for the MCH1 receptor (MCHR1) over the MCH2 receptor (MCHR2), which is particularly advantageous for studies in rodents as they only express MCHR1.[1][2][3] Native MCH is a 19-amino-acid cyclic peptide that plays a significant role in regulating energy homeostasis, mood, and anxiety.[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound acts as a potent agonist at the MCH1 receptor.[4][5] MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[1][6] Activation of the Gi pathway leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] Activation of the Gq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[6][7] These signaling cascades are involved in the neuronal regulation of food consumption, mood, and stress responses.[1][8]

Q3: What are the common behavioral applications of this compound?

A3: Due to MCH's role as an orexigenic (appetite-stimulating) peptide and its involvement in mood regulation, this compound is frequently used in studies related to:

  • Feeding Behavior: To investigate the central mechanisms of appetite and food intake.[1]

  • Anxiety and Depression: To explore the role of the MCH system in mood disorders, as MCHR1 is densely expressed in brain regions associated with stress and emotion.[1]

  • Reward and Motivation: To study its influence on the mesolimbic dopamine system and motivated behaviors.[1]

Q4: How should this compound be stored and prepared for in vivo experiments?

A4: Proper storage and handling are critical to prevent degradation and maintain peptide activity.[9]

  • Storage: Lyophilized this compound should be stored at -20°C, protected from light.[9]

  • Solubilization: For central administration (e.g., intracerebroventricular injection), dissolve the peptide in a sterile, pyrogen-free vehicle such as isotonic saline or artificial cerebrospinal fluid (aCSF) immediately before use. It is recommended to avoid repeated freeze-thaw cycles by preparing aliquots for single use.[9]

  • Stability: Peptides containing certain amino acids can be prone to oxidation or degradation, which can lead to a loss of activity and increased experimental variability.[9][10]

Troubleshooting Guide

Problem: High Variability in Behavioral Responses

Q: My behavioral data shows high variability between subjects in the same experimental group. What are the potential causes and how can I reduce this?

A: High variability is a common challenge in behavioral research and can stem from multiple sources.[11][12] Consider the following factors:

Potential CauseTroubleshooting Steps & Recommendations
Animal Factors Strain, Sex, and Age: Use a consistent inbred strain, sex, and a narrow age range for all experimental animals. Document these details meticulously. Note that different mouse strains can exhibit significant differences in food grinding and spillage, which can affect intake measurements.[13] Health Status: Ensure all animals are healthy and free from underlying conditions that could affect behavior.
Environmental Factors Housing Conditions: House animals individually for feeding studies to get accurate intake data.[14] Be aware that social isolation can be a stressor.[15] Maintain a consistent light-dark cycle, ambient temperature, and noise level, as these can significantly impact feeding and activity patterns.[14][15] Habituation and Stress: Mice are easily stressed, which directly influences food intake, activity, and other behaviors.[14][15] Allow for an adequate habituation period (at least 7 days) to the housing facility and experimental room. Handle animals consistently and gently to minimize stress before and during the experiment.
Procedural Factors Injection Accuracy: For intracerebroventricular (ICV) injections, inconsistent targeting of the ventricle is a major source of variability. Use a stereotaxic frame for precision or ensure consistent landmarks are used for free-hand injections.[16][17][18] Verify cannula placement post-mortem with dye injection (e.g., Trypan Blue). Injection Volume & Speed: Inject slowly (e.g., over 1 minute) and leave the needle in place for an additional minute to prevent backflow.[16] Use a consistent, small volume (e.g., 1-5 µL for mice).
Problem: Lack of Expected Behavioral Effect

Q: I administered this compound but did not observe the expected increase in food intake (or other behavioral change). Why might this be happening?

A: A lack of effect can be frustrating. A systematic check of your compound and protocol is necessary.

Potential CauseTroubleshooting Steps & Recommendations
Compound Integrity Degradation: Peptides can degrade if stored improperly or subjected to multiple freeze-thaw cycles.[9] Prepare fresh solutions from a new aliquot of lyophilized powder. Consider having the peptide's integrity verified by mass spectrometry if issues persist. Solubility: Poor solubility can lead to a lower effective concentration being administered.[9] Ensure the peptide is fully dissolved in the vehicle. Sonication may be recommended for some peptides.[5]
Dosage and Administration Incorrect Dose: The effective dose can vary between studies and animal models. Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. Route of Administration: Central effects require direct CNS delivery (e.g., ICV). Peripheral administration will likely not produce the desired behavioral effects due to the blood-brain barrier.[18]
Experimental Timing Circadian Rhythm: Rodents are nocturnal and consume the majority of their food during the dark phase.[15] Administering the peptide and conducting behavioral tests at the beginning of the dark cycle often yields more robust effects on feeding. Time Course of Effect: The behavioral effects of this compound may have a specific onset and duration. Conduct time-course studies to identify the peak window of activity post-injection.
Assay Sensitivity Behavioral Paradigm: Ensure the chosen behavioral test is sensitive enough to detect the expected changes. For feeding studies, using highly palatable food in naive animals might create a ceiling effect, masking the orexigenic effects of the peptide.[19]

Experimental Protocols and Visualizations

Signaling Pathway of this compound at the MCH1 Receptor

Activation of MCHR1 by this compound initiates two primary G-protein signaling cascades. The Gi pathway inhibits cAMP production, while the Gq pathway activates PLC, leading to increased intracellular calcium. These pathways modulate neuronal activity to influence behavior.[1][6][7]

MCHR1_Signaling MCHR1 MCHR1 Gi Gi/o Protein MCHR1->Gi Gq Gq Protein MCHR1->Gq Ala17MCH This compound Ala17MCH->MCHR1 AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces PLC Phospholipase C (PLC) Gq->PLC Activates Ca ↑ Ca²⁺ (intracellular) PLC->Ca Increases Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A1 Animal Acclimation (1 week) A2 Habituation & Handling (3-5 days) A1->A2 A3 Stereotaxic Surgery (Cannula Implantation) A2->A3 A4 Surgical Recovery (1 week) A3->A4 B1 Baseline Food Intake Measurement A4->B1 B2 ICV Injection (this compound or Vehicle) B1->B2 B3 Behavioral Testing (Food Intake Monitoring) B2->B3 C1 Data Collection (Food Weight, Spillage) B3->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Interpretation of Results C2->C3 Troubleshooting_Tree Start Unexpected Result (e.g., No Effect or High Variability) CheckPeptide Is the peptide solution freshly prepared from a properly stored aliquot? Start->CheckPeptide CheckProcedure Was the injection procedure (location, volume, speed) consistent and accurate? CheckPeptide->CheckProcedure Yes ResultPeptide Result: Peptide Degradation Action: Use new aliquot, verify peptide integrity. CheckPeptide->ResultPeptide No CheckAnimals Are animal factors (strain, age, sex, housing) strictly controlled? CheckProcedure->CheckAnimals Yes ResultProcedure Result: Procedural Error Action: Refine surgical/injection technique, verify placement. CheckProcedure->ResultProcedure No CheckAssay Is the behavioral assay and timing (e.g., circadian) optimized? CheckAnimals->CheckAssay Yes ResultAnimals Result: Subject Variability Action: Standardize all animal and environmental variables. CheckAnimals->ResultAnimals No ResultAssay Result: Suboptimal Assay Action: Run dose-response or time-course studies. CheckAssay->ResultAssay No Success Problem Likely Resolved CheckAssay->Success Yes

References

optimizing incubation time for [Ala17]-MCH in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing cell-based assays using [Ala17]-MCH, a potent agonist for the melanin-concentrating hormone (MCH) receptors.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and which receptors does it target?

A1: this compound is a synthetic analog and potent agonist of the melanin-concentrating hormone (MCH).[1][2] It primarily targets the two G protein-coupled receptors (GPCRs) for MCH: MCHR1 and MCHR2.[1][3] Note that while humans express both receptors, rodents only express MCHR1.[3][4][5] this compound shows some selectivity for MCHR1 over MCHR2.[1]

Q2: What is the signaling mechanism of the MCH receptors?

A2: MCHR1, the most studied receptor, couples to multiple G proteins, including Gαi, Gαo, and Gαq.[6] This dual coupling allows it to mediate diverse intracellular responses. Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][6][7][8] Activation via the Gαq pathway stimulates phospholipase C (PLC), leading to an increase in inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca2+).[4][7][9]

Q3: Which cell-based assays are suitable for studying this compound activity?

A3: Given the signaling pathways of MCH receptors, common functional assays include:

  • cAMP Assays: To measure the Gαi-mediated decrease in cAMP levels.

  • Calcium Mobilization Assays: To measure the Gαq-mediated increase in intracellular Ca2+.[7][9] This is a popular method for high-throughput screening due to the availability of sensitive fluorescent dyes and automated plate readers.[9]

  • Receptor-Ligand Binding Assays: To determine the affinity and kinetics of this compound binding to its receptor.[10][11]

  • β-arrestin Recruitment Assays: To measure another common pathway for GPCR signaling and internalization.

Q4: What is a typical incubation time for this compound in a cell assay?

A4: The optimal incubation time is highly dependent on the assay type, cell line, and experimental conditions (e.g., temperature, ligand concentration).

  • For binding assays , incubation times can range from 30 minutes to over 2 hours to ensure equilibrium is reached.[10][12]

  • For functional assays like calcium mobilization, the response is often rapid, occurring within seconds to minutes.[9][13]

  • For cAMP assays , a pre-incubation time of 15-30 minutes is often required to establish a baseline before stimulating with an adenylyl cyclase activator (like forskolin), followed by the addition of the MCH agonist.

It is crucial to perform a time-course experiment to determine the peak response time for your specific system.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Signal or Weak Response 1. Suboptimal Incubation Time: The signal may be transient or slow to develop.Perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to identify the optimal incubation period for the peak signal.[14]
2. Incorrect Cell Density: Too few cells will produce an insufficient signal, while too many can lead to a decreased assay window.[14]Optimize cell seeding density by testing a range of densities against a fixed concentration of this compound.[14]
3. Low Receptor Expression: The cell line may not express sufficient levels of MCHR1 or MCHR2.Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line stably overexpressing the receptor of interest.[15]
4. Degraded this compound: Peptides can degrade with improper storage or handling.Prepare fresh aliquots of this compound from a properly stored stock. Avoid repeated freeze-thaw cycles.
High Background Signal 1. Serum Interference: Components in fetal bovine serum (FBS) can interfere with the assay.Perform the final stages of the assay, particularly the ligand stimulation, in a serum-free buffer or medium.
2. Constitutive Receptor Activity: Some overexpressed GPCR systems can have high basal activity.This may require optimizing the level of receptor expression or using a different cell line.
3. Assay Temperature Fluctuations: GPCR assays can be sensitive to temperature changes, leading to variable background.[16]Use a temperature-controlled plate reader or ensure plates are equilibrated to the correct temperature before reading.[16]
Inconsistent Results (High Variability) 1. Heterogeneous Cell Population: A mixed population of cells in a stable transfection may respond differently.[16]Consider using a clonal cell line with uniform receptor expression to ensure consistent responses.[16]
2. Edge Effects in Microplates: Wells at the edge of the plate are prone to evaporation and temperature gradients.Avoid using the outer wells of the microplate for critical samples. Fill them with buffer or media to create a humidity barrier.
3. Inconsistent Cell Plating: Uneven cell distribution in wells leads to variable results.Ensure cells are thoroughly resuspended before plating and use proper pipetting techniques to achieve a uniform monolayer.

Signaling & Experimental Workflow Diagrams

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 ↑ IP3 PLC->IP3 Ala17_MCH This compound Ala17_MCH->MCHR1 Binds Gi->AC Inhibits Gq->PLC Activates Downstream Downstream Cellular Effects cAMP->Downstream Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Ca_release->Downstream

Caption: MCHR1 signaling upon binding of this compound.

Calcium_Assay_Workflow start 1. Seed Cells (e.g., CHO-MCHR1) load_dye 2. Load Cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) start->load_dye wash 3. Wash Cells to remove excess dye load_dye->wash incubate 5. Pre-incubate Plate in reader (e.g., FLIPR) wash->incubate prepare_compound 4. Prepare Compound Plate (this compound dilutions) add_compound 7. Add this compound (Automated injection) prepare_compound->add_compound measure_baseline 6. Measure Baseline Fluorescence incubate->measure_baseline measure_baseline->add_compound measure_response 8. Measure Kinetic Fluorescence Response add_compound->measure_response analyze 9. Analyze Data (EC50, Z-factor) measure_response->analyze

Caption: Workflow for a calcium mobilization assay.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is a general guideline for measuring Gαq-mediated intracellular calcium release in cells expressing MCHR1/MCHR2 using a fluorescent plate reader (e.g., FLIPR®).

Materials:

  • Host cells stably expressing the MCH receptor (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution.

  • 96- or 384-well black, clear-bottom cell culture plates.

Procedure:

  • Cell Plating: Seed cells into the microplate at a pre-optimized density and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[17]

  • Cell Washing: Gently wash the cells 2-3 times with Assay Buffer to remove any extracellular dye. Leave a final volume of buffer in the wells as required by the instrument.

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound in Assay Buffer at a concentration that is 2-5x the final desired concentration.

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescent plate reader.

    • Allow the plates to equilibrate to the instrument's temperature (typically 37°C).

    • Program the instrument to first read a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically inject the this compound from the compound plate into the cell plate.

    • Immediately following injection, record the fluorescent signal kinetically for 1-3 minutes. The Gαq-mediated calcium response is typically rapid and transient.

  • Data Analysis: The response is measured as the change in fluorescence intensity over baseline. Plot the peak response against the logarithm of the this compound concentration to determine the EC50 value.

Protocol 2: Radioligand Binding Assay (Membrane Prep)

This protocol outlines a competitive binding assay to determine the affinity of this compound.

Materials:

  • Cell membranes prepared from cells overexpressing the MCH receptor.

  • Radiolabeled MCH (e.g., ¹²⁵I-MCH).

  • Unlabeled this compound.

  • Binding Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[18]

  • GF/B filter plates and a cell harvester.

Procedure:

  • Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.

    • Total Binding: Cell membranes + Radiolabeled MCH.

    • Non-specific Binding (NSB): Cell membranes + Radiolabeled MCH + a high concentration of unlabeled MCH (e.g., 1 µM).

    • Competition: Cell membranes + Radiolabeled MCH + serial dilutions of unlabeled this compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[10][12][18]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold Binding Buffer to separate bound from free radioligand.[10][18]

  • Counting: Allow the filters to dry, then add scintillation fluid. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which can be converted to an inhibition constant (Ki).

Quantitative Data Summary

The following table summarizes representative binding and functional data for MCH agonists. Note that specific values can vary significantly between different assay systems and cell lines.

LigandReceptorAssay TypeCell LineParameterValue (nM)
MCHMCHR1Radioligand BindingHEK293Kd3.1[10]
MCHMCHR2Radioligand BindingHEK293Kd9.6[10]
MCHMCHR1Calcium MobilizationHEK293EC5014.4[10]
MCHMCHR2Calcium MobilizationHEK293EC502.1[10]
This compoundMCHR1Functional AssayN/AEC5017[1]
This compoundMCHR2Functional AssayN/AEC5054[1]
This compoundMCHR1Binding AssayN/AKi0.16[1]
This compoundMCHR2Binding AssayN/AKi34[1]

References

quality control measures for [Ala17]-MCH experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.

Introduction to this compound

This compound is a potent synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). It functions as an agonist for MCH receptors, playing a significant role in regulating energy homeostasis, appetite, and other physiological processes.[1] It displays notable selectivity for the MCH receptor 1 (MCHR1) over MCH receptor 2 (MCHR2), making it a valuable tool for studying the specific pathways mediated by MCHR1.[2][3][4]

MCHR1 is a G protein-coupled receptor (GPCR) that primarily signals through two pathways:

  • Gαi/o Pathway: Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

  • Gαq Pathway: Activation stimulates phospholipase C (PLC), resulting in the mobilization of intracellular calcium (Ca2+).[6][7][8]

Understanding these signaling cascades is crucial for designing and interpreting experiments with this compound.

Quality Control Measures for this compound Peptide

The quality and purity of the peptide are paramount for reproducible and reliable experimental outcomes. Impurities or incorrect peptide sequences can lead to misleading results or a lack of activity.[9][10]

FAQs: Peptide Quality & Handling

Q1: How can I verify the purity and identity of my this compound peptide? A1: Always request a Certificate of Analysis (CoA) from your supplier. This document should provide data from High-Performance Liquid Chromatography (HPLC) to confirm purity and Mass Spectrometry (MS) to verify the molecular weight and thus, the identity of the peptide.[9][11] For rigorous studies, it is recommended that peptide purity be ≥95%.[10]

Q2: What are common impurities in synthetic peptides and how can they affect my experiment? A2: Common impurities include truncated sequences, deletion sequences, and by-products from the synthesis process.[9] These can affect experiments by competing with the active peptide for receptor binding, having off-target effects, or causing false positives in functional assays.[9]

Q3: How should I properly store and handle the this compound peptide? A3: this compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C or colder.[2] Before use, allow the vial to warm to room temperature before opening to prevent condensation. For experiments, create concentrated stock solutions in an appropriate solvent (e.g., sterile water or a buffer recommended by the supplier) and aliquot to avoid repeated freeze-thaw cycles.[2]

Q4: My peptide won't dissolve. What should I do? A4: Solubility can be an issue for some peptides. The supplier's datasheet should provide recommended solvents.[2] If solubility issues persist, sonication can be attempted.[2] Using a small amount of a different solvent like DMSO before diluting with aqueous buffer may also help, but ensure the final concentration of the organic solvent is compatible with your cell-based assays.

Troubleshooting Guides for Key Experiments

Receptor Binding Assays

These assays are used to determine the affinity of this compound for its receptors.

FAQs: Receptor Binding

Q1: In my radioligand competition assay, I see very low or no specific binding. What could be the cause? A1: Several factors could be at play:

  • Receptor Preparation: Ensure your cell membrane preparation is of high quality and contains a sufficient concentration of MCHR1.[12]

  • Radioligand Issues: The specific activity of your radioligand might be too low, or it may have degraded.[13]

  • Assay Conditions: The incubation time may be too short to reach equilibrium, or the temperature may be suboptimal.[13] Washing steps might be too long or aggressive, causing the radioligand to dissociate.[14]

  • Peptide Quality: Verify the purity and concentration of your unlabeled this compound.

Q2: My non-specific binding is very high, obscuring the specific binding signal. How can I reduce it? A2: High non-specific binding is a common issue.[13]

  • Reduce Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust signal.

  • Optimize Blocking Agent: Include a blocking agent like bovine serum albumin (BSA) in your assay buffer.

  • Washing Steps: Increase the number or speed of wash steps, but be mindful of dissociating specifically bound ligand.[14]

  • Filter Plates: Consider pre-treating your filter plates with a blocking agent like polyethyleneimine (PEI).

Second Messenger Functional Assays

These assays measure the downstream signaling effects of MCHR1 activation.

FAQs: cAMP Assays (Gαi Signaling)

Q1: I am not observing a decrease in cAMP levels after stimulating with this compound. A1: This is a common challenge for Gαi-coupled receptors.

  • Forskolin Stimulation: The inhibitory effect of Gαi is typically measured against forskolin-stimulated cAMP production. Ensure you have an optimal concentration of forskolin that produces a robust but not maximal signal.[7][15]

  • Cell Health: Ensure your cells are healthy and are expressing sufficient levels of MCHR1.

  • Assay Sensitivity: Use a highly sensitive cAMP detection kit, such as those based on HTRF, FRET, or BRET technologies.[16][17][18]

  • Pertussis Toxin Control: As a control, pre-treating cells with pertussis toxin should abolish the inhibitory effect of this compound, confirming a Gαi-mediated mechanism.[8]

FAQs: Calcium Mobilization Assays (Gαq Signaling)

Q2: The calcium signal in my assay is weak or transient. A2:

  • Dye Loading: Optimize the concentration of your calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature to ensure adequate uptake without causing cellular stress.[19]

  • Cell Density: Plate cells at an optimal density. Overly confluent cells may show a dampened response.

  • Assay Buffer: Use a buffer that contains calcium, as the signal often involves both release from intracellular stores and influx from the extracellular space.

  • Instrumentation: Ensure your plate reader or microscope is set to the correct excitation/emission wavelengths and has sufficient sensitivity for detection.[20]

In Vivo Experiments

In vivo studies investigate the physiological effects of this compound, often related to feeding and metabolism.[8][21]

FAQs: In Vivo Studies

Q1: I am not seeing the expected orexigenic (appetite-stimulating) effect after central administration of this compound. A1:

  • Peptide Stability: Peptides can be rapidly degraded in vivo. Ensure the formulation is stable and consider co-administration with peptidase inhibitors if necessary.

  • Dose and Administration: Verify that the dose is appropriate and that the injection (e.g., intracerebroventricular) accurately targeted the desired brain region.[8]

  • Animal Model: The metabolic state of the animal (e.g., fasted vs. fed) can significantly influence the outcome.[8]

  • Pharmacokinetics: The peptide may not be reaching the target site at a sufficient concentration. Pharmacokinetic studies may be necessary.

Quantitative Data Summary

The following table summarizes the binding and functional parameters for this compound at MCH receptors.

Parameter MCHR1 MCHR2 Reference
Binding Affinity (Ki) 0.16 nM34 nM[2][3]
Functional Potency (EC50) 17 nM54 nM[2]
Binding Affinity (Kd) 0.37 nM (Eu-labeled)-[4][22]

Key Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound.

  • Cell Membrane Preparation: Prepare membranes from cells stably expressing MCHR1.[12]

  • Assay Setup: In a 96-well plate, add assay buffer, a constant concentration of a suitable MCHR1 radioligand (e.g., [¹²⁵I]-MCH), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration over a filter mat using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use nonlinear regression to fit the data to a one-site competition model and determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[14]

cAMP Accumulation Assay (HTRF)

This protocol measures the inhibition of forskolin-stimulated cAMP production.[16]

  • Cell Plating: Seed cells expressing MCHR1 into a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for an HTRF-based cAMP kit (e.g., Cisbio). This typically involves adding two detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[16]

  • Measurement: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader.[16]

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of this compound to determine the EC50 for inhibition.

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular Ca2+ upon MCHR1 activation.[19]

  • Cell Plating: Seed cells expressing MCHR1 into a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the dye manufacturer's instructions. An agent like probenecid is often included to prevent dye leakage.

  • Baseline Reading: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for a short period.

  • Injection and Measurement: Inject varying concentrations of this compound into the wells and immediately begin measuring the change in fluorescence over time.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot this response against the log concentration of this compound to determine the EC50.

Visualizations

Signaling Pathways & Experimental Workflows

MCHR1_Signaling Ala17_MCH This compound MCHR1 MCHR1 Ala17_MCH->MCHR1 Binds Gi Gαi/o MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Reduces Ca2 Intracellular Ca²⁺ PLC->Ca2 Increases

Caption: MCHR1 signaling pathways activated by this compound.

Experimental_Workflow start Start qc Step 1: Peptide QC (HPLC, MS) start->qc binding Step 2: Binding Assay (Determine Ki) qc->binding functional Step 3: Functional Assays binding->functional cAMP cAMP Assay (Gαi) (Determine EC50) functional->cAMP calcium Calcium Assay (Gαq) (Determine EC50) functional->calcium invivo Step 4: In Vivo Studies (e.g., Feeding Behavior) cAMP->invivo calcium->invivo end End invivo->end

Caption: General experimental workflow for this compound characterization.

Troubleshooting_Tree start Issue: No/Low Activity in Assay q1 Is peptide quality confirmed? (>95% purity, correct mass) start->q1 sol1 Action: Verify peptide with HPLC/MS. Order from a reputable source. q1->sol1 No q2 Is it a binding or functional assay? q1->q2 Yes binding_issue Binding Assay Issue q2->binding_issue Binding functional_issue Functional Assay Issue q2->functional_issue Functional q_binding Check: Radioligand quality? Membrane prep? Assay conditions (time, temp)? binding_issue->q_binding q_functional Check: Cell health? Receptor expression? Assay sensitivity? functional_issue->q_functional sol_binding Action: Optimize assay parameters. Use fresh radioligand/membranes. q_binding->sol_binding sol_functional Action: Use positive controls. Optimize cell conditions & assay kit. q_functional->sol_functional

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Ensuring Reproducibility of [Ala17]-MCH Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experimental data for [Ala17]-MCH, a selective melanin-concentrating hormone receptor 1 (MCHR1) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the endogenous neuropeptide melanin-concentrating hormone (MCH). It functions as a potent and selective agonist for the MCH receptor 1 (MCHR1), a G-protein coupled receptor (GPCR).[1] Its selectivity for MCHR1 over MCH receptor 2 (MCHR2) makes it a valuable tool for studying the specific physiological roles of MCHR1.

Q2: What are the known signaling pathways activated by this compound through MCHR1?

A2: MCHR1 is known to couple to multiple G-protein subtypes, primarily Gi and Gq.[2][3] Activation of the Gi pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium concentrations.[3] Furthermore, MCHR1 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[2]

Q3: What are the key quantitative parameters I should be aware of for this compound?

A3: The following table summarizes the key binding and functional parameters for this compound.

ParameterReceptorValue (nM)Notes
Ki MCHR10.16[1]Inhibitory constant, a measure of binding affinity.
MCHR234[1]Demonstrates selectivity for MCHR1.
Kd MCHR10.37Dissociation constant for Eu3+ chelate-labeled this compound.
EC50 MCHR117[1]Effective concentration for 50% of maximal response in functional assays.
MCHR254[1]

Q4: How should I properly handle and store this compound to ensure its stability?

A4: As a peptide, this compound is susceptible to degradation. For long-term storage, it should be stored in lyophilized form at -20°C or -80°C, protected from light and moisture. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. The choice of solvent for reconstitution should be based on the manufacturer's recommendation, but sterile, nuclease-free buffers are generally advised.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no receptor binding in radioligand assays Peptide degradation: Improper storage or handling.Ensure proper storage of lyophilized peptide at -20°C or -80°C. Aliquot upon reconstitution to avoid freeze-thaw cycles.
Peptide adsorption: this compound may adsorb to plasticware.Use low-binding microplates and pipette tips. Consider the addition of a carrier protein like bovine serum albumin (BSA) to the assay buffer, if compatible with the experimental setup.
Incorrect assay conditions: Suboptimal buffer pH, temperature, or incubation time.Optimize assay conditions systematically. Refer to established protocols for MCHR1 binding assays.
Inconsistent results in functional assays (cAMP or Calcium) Cell line issues: Low receptor expression, poor cell health, or high passage number.Use a validated cell line with stable MCHR1 expression. Regularly check cell viability and use cells within a consistent and low passage number range.
Ligand solubility issues: Peptide may not be fully dissolved.Ensure complete dissolution of this compound in the recommended solvent. Gentle vortexing or sonication may be required.
Assay interference: Components of the assay buffer or test compounds may interfere with the detection method.Run appropriate controls, including vehicle controls and controls for assay components.
High background signal Contaminated reagents: Buffers or other reagents may be contaminated.Use fresh, high-quality reagents and sterile techniques.
Non-specific binding: The radioligand may bind to non-receptor sites.Determine non-specific binding using a high concentration of a non-labeled MCHR1 ligand and subtract this from total binding.
Cellular autofluorescence: In fluorescence-based assays.Measure the background fluorescence of cells without the fluorescent dye and subtract it from the experimental readings.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for MCHR1.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human MCHR1. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of a suitable radiolabeled MCHR1 antagonist (e.g., [3H]-SNAP-7941).

    • Increasing concentrations of unlabeled this compound.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a buffer solution (e.g., 0.5% polyethyleneimine) to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of this compound to inhibit cAMP production via the Gi pathway.

  • Cell Culture: Plate cells stably expressing MCHR1 in a suitable 96-well plate and culture overnight.

  • Assay Initiation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Ligand Addition:

    • Add increasing concentrations of this compound to the wells.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium initiated by this compound through the Gq pathway.

  • Cell Culture: Plate cells stably expressing MCHR1 in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the plate at 37°C to allow for dye uptake.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reading.

    • Establish a baseline fluorescence reading.

    • Add increasing concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_Gi Gi Pathway cluster_Gq Gq Pathway cluster_ERK ERK Pathway This compound This compound MCHR1 MCHR1 This compound->MCHR1 Binds to Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq ERK ERK MCHR1->ERK AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases from ER pERK pERK ERK->pERK Phosphorylation

Caption: MCHR1 signaling pathways activated by this compound.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity Membrane_Prep Membrane Preparation Comp_Binding Competitive Binding Assay Membrane_Prep->Comp_Binding Filtration Filtration Comp_Binding->Filtration Detection_Radio Radioactivity Detection Filtration->Detection_Radio Ki_Calc Ki Calculation Detection_Radio->Ki_Calc Cell_Culture Cell Culture (MCHR1 expressing) cAMP_Assay cAMP Assay Cell_Culture->cAMP_Assay Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay Detection_cAMP cAMP Detection cAMP_Assay->Detection_cAMP Detection_Ca Fluorescence Detection Ca_Assay->Detection_Ca EC50_Calc_cAMP EC50 Calculation Detection_cAMP->EC50_Calc_cAMP EC50_Calc_Ca EC50 Calculation Detection_Ca->EC50_Calc_Ca

References

Technical Support Center: [Ala17]-MCH Concentration Adjustment for Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of [Ala17]-MCH, a selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), across various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a synthetic analog of the native melanin-concentrating hormone (MCH). It is a potent and selective agonist for MCHR1, exhibiting significantly higher affinity for MCHR1 over MCHR2.[1] This selectivity makes it a valuable tool for studying the physiological roles of MCHR1 in processes like energy homeostasis, appetite regulation, and mood.

Q2: Which cell lines are commonly used for studying MCHR1 activity?

Commonly used cell lines for MCHR1 research include those endogenously expressing the receptor at low levels, such as the human neuroblastoma cell line IMR-32, and more frequently, recombinant cell lines engineered for stable or transient overexpression of MCHR1.[2] Popular choices for recombinant expression include Human Embryonic Kidney 293 (HEK293) cells, Chinese Hamster Ovary (CHO) cells, and Human Osteosarcoma (U2OS) cells.[3][4]

Q3: Why do I need to adjust the this compound concentration for different cell lines?

The optimal concentration of this compound can vary significantly between cell lines due to several factors:

  • MCHR1 Expression Levels: The density of MCHR1 on the cell surface is a critical determinant of the cellular response.[2] Cell lines with higher receptor expression will generally exhibit a more robust response at lower agonist concentrations. Even within the same cell line, expression levels can vary significantly following transfection.[2]

  • G-Protein Coupling Efficiency: MCHR1 can couple to different G-protein subtypes, primarily Gαi/o and Gαq, leading to distinct downstream signaling events (cAMP inhibition and intracellular calcium mobilization, respectively).[2][5] The predominant G-protein population in a given cell line will influence the sensitivity of the assay.

  • Secretory Pathway Differences: Cell lines like HEK293 and CHO have different efficiencies in their protein synthesis and trafficking machinery, which can affect the final cell surface expression and functionality of the recombinant MCHR1.[6]

Q4: What are the typical functional readouts for MCHR1 activation?

The two primary functional assays to measure MCHR1 activation are:

  • cAMP Assays: Activation of the Gαi/o pathway by MCHR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7]

  • Calcium Mobilization Assays: Activation of the Gαq pathway stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+) concentrations.[3]

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal this compound concentration.

Problem Potential Cause Recommended Solution
Weak or No Signal This compound concentration is too low. Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 pM to 1 µM) to determine the EC50 value for your specific cell line and assay.
Low MCHR1 expression. Verify MCHR1 expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a higher-expressing clonal cell line if available. For transient transfections, optimize the transfection protocol.
Incorrect assay setup. Review the experimental protocol for errors in reagent preparation or incubation times. Ensure that the detection reagents for cAMP or calcium are functional.
High Background Signal This compound concentration is too high. This can lead to receptor desensitization or non-specific effects. Reduce the concentration of this compound.
Constitutive receptor activity. High receptor overexpression can sometimes lead to ligand-independent signaling. If possible, use a cell line with a more moderate and controlled level of MCHR1 expression.
Assay-specific issues. For cAMP assays, ensure a phosphodiesterase inhibitor (e.g., IBMX) is included to prevent cAMP degradation.[8] For calcium assays, check for cell health and avoid over-confluent cultures which can lead to spontaneous calcium flux.
Inconsistent Results Between Experiments Variable MCHR1 expression. For transient transfections, results can vary. For stable cell lines, ensure consistent cell culture conditions (passage number, confluency) as receptor expression can change over time.
Reagent variability. Prepare fresh dilutions of this compound for each experiment. Ensure all other reagents are within their expiration dates and stored correctly.

Quantitative Data Summary

The following table summarizes key binding and functional parameters for MCH and this compound in commonly used cell lines. Note that these values are approximate and can vary based on the specific experimental conditions.

LigandReceptorCell LineParameterValueReference
MCHMCHR1CHOEC50 (Ca2+ mobilization)3.9 nM[5]
MCHMCHR1HEK293EC50 (Ca2+ mobilization)14.4 nM[3]
MCHMCHR1HEK293Kd (Binding affinity)3.1 ± 0.4 nM[3]
This compoundMCHR1-Ki (Inhibitory constant)0.16 nM[1]
This compoundMCHR1U2OSEC50 (Receptor Internalization)~0.4 µM[4]

Experimental Protocols

Determining Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the general steps to determine the half-maximal effective concentration (EC50) of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_assay Functional Assay cluster_analysis Data Analysis seed_cells Seed cells expressing MCHR1 in a 96-well plate incubate_cells Incubate for 24-48 hours seed_cells->incubate_cells prepare_dilutions Prepare serial dilutions of this compound add_agonist Add agonist to cells prepare_dilutions->add_agonist incubate_agonist Incubate for the appropriate time add_agonist->incubate_agonist perform_assay Perform cAMP or Calcium Mobilization Assay incubate_agonist->perform_assay read_plate Read plate on a suitable plate reader perform_assay->read_plate plot_data Plot dose-response curve (Concentration vs. Response) calculate_ec50 Calculate EC50 value plot_data->calculate_ec50

Caption: Workflow for determining the EC50 of this compound.

MCHR1 Signaling Pathways

MCHR1 activation by this compound initiates two primary signaling cascades depending on the coupled G-protein.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates Ala17_MCH This compound Ala17_MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Decreases Ca2 Intracellular Ca2+ PLC->Ca2 Increases

Caption: MCHR1 signaling pathways activated by this compound.

References

Validation & Comparative

A Comparative Analysis of [Ala17]-MCH and Native MCH Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of the melanin-concentrating hormone (MCH) analog, [Ala17]-MCH, with that of native MCH. The information presented is supported by experimental data to assist researchers in selecting the appropriate ligand for their studies.

Introduction to MCH and this compound

Native melanin-concentrating hormone (MCH) is a cyclic 19-amino acid neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, and other physiological processes.[1] It exerts its effects by activating two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[2] MCHR1 is the primary receptor in rodents, while both receptors are found in other mammals, including humans.[1] this compound is a synthetic analog of MCH, developed to exhibit altered receptor selectivity and potency.

Data Summary: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the binding affinities and functional potencies of native MCH and this compound for their respective receptors.

Table 1: Receptor Binding Affinity (Ki)

LigandReceptorKi (nM)Source(s)
Native MCHMCHR10.3[3]
MCHR21.5[3]
This compound MCHR1 0.16 [3]
MCHR2 34 [3]

Table 2: Receptor Binding Affinity (Kd)

LigandReceptorKd (nM)Source(s)
Native MCHMCHR13.1 ± 0.4[4]
This compound MCHR1 0.37 [3]

Table 3: Functional Potency (EC50) in Calcium Mobilization Assay

LigandReceptorEC50 (nM)Source(s)
Native MCHMCHR13.9[3]
MCHR20.1[3]

Signaling Pathways

Native MCH, upon binding to MCHR1, activates multiple signaling cascades. MCHR1 couples to both Gi/o and Gq proteins. The Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Both pathways can converge on the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.

MCH_Signaling_Pathway cluster_receptor Cell Membrane cluster_G_protein G Protein Coupling cluster_downstream Downstream Effectors MCHR1 MCHR1 Gi/o Gi/o MCHR1->Gi/o Gq Gq MCHR1->Gq Native MCH / this compound Native MCH / this compound Native MCH / this compound->MCHR1 Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase PLC PLC Gq->PLC cAMP cAMP Adenylyl Cyclase->cAMP ATP IP3 + DAG IP3 + DAG PLC->IP3 + DAG Ca2+ Ca2+ IP3 + DAG->Ca2+ PKC PKC IP3 + DAG->PKC MAPK/ERK Pathway MAPK/ERK Pathway Ca2+->MAPK/ERK Pathway PKC->MAPK/ERK Pathway

Caption: MCH Receptor 1 Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki and Kd) of ligands to the MCH receptors.

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Culture cells expressing MCHR1 or MCHR2 Membrane Prep Prepare cell membranes Cell Culture->Membrane Prep Incubation Incubate membranes with radiolabeled MCH and varying concentrations of competitor (Native MCH or this compound) Membrane Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Curve Fitting Generate competition binding curves Quantification->Curve Fitting Calculation Calculate Ki and Kd values Curve Fitting->Calculation

Caption: Receptor Binding Assay Workflow.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably or transiently expressing human MCHR1 or MCHR2 are cultured under standard conditions.

    • Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Binding Assay:

    • Membrane preparations are incubated in a binding buffer containing a fixed concentration of a radiolabeled MCH ligand (e.g., ¹²⁵I-MCH).

    • Increasing concentrations of the unlabeled competitor ligand (native MCH or this compound) are added to displace the radioligand.

    • The reaction is incubated to reach equilibrium.

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The filters are washed to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. For saturation binding experiments to determine Kd, increasing concentrations of the radioligand are used, and the data are fitted to a one-site binding model.

cAMP Accumulation Assay

This assay measures the ability of a ligand to inhibit forskolin-stimulated cAMP production, indicating Gi/o coupling.

Methodology:

  • Cell Culture and Treatment:

    • Cells expressing MCHR1 are seeded in multi-well plates.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test ligand (native MCH or this compound).

  • Cell Lysis and Detection:

    • After incubation, the cells are lysed to release intracellular cAMP.

    • The amount of cAMP in the lysate is quantified using a competitive immunoassay, such as a chemiluminescent immunoassay system.[5][6][7]

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The concentration of cAMP in the cell lysates is determined from the standard curve.

    • The data are plotted as a dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a ligand to increase intracellular calcium levels, indicating Gq coupling.

Methodology:

  • Cell Culture and Dye Loading:

    • Cells expressing the MCH receptor are plated in black-walled, clear-bottom microplates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8][9]

  • Ligand Stimulation and Signal Detection:

    • The plate is placed in a fluorescent plate reader.

    • Varying concentrations of the test ligand are added to the wells.

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.[8]

  • Data Analysis:

    • The peak fluorescence response is determined for each ligand concentration.

    • The data are plotted as a dose-response curve to calculate the EC50 value for calcium mobilization.

ERK Phosphorylation Assay

This assay determines the activation of the MAPK/ERK signaling pathway in response to ligand stimulation.

Methodology:

  • Cell Culture and Stimulation:

    • Cells expressing the MCH receptor are grown to near confluence and then serum-starved to reduce basal ERK phosphorylation.

    • Cells are stimulated with different concentrations of the test ligand for a short period (e.g., 5-15 minutes).[10]

  • Cell Lysis and Protein Quantification:

    • Cells are lysed, and the total protein concentration of the lysates is determined.

  • Western Blotting or ELISA:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (Western blotting) or analyzed by a specific ELISA kit.[11][12]

    • The levels of phosphorylated ERK (p-ERK) and total ERK are detected using specific antibodies.

  • Data Analysis:

    • The band intensities (for Western blot) or absorbance values (for ELISA) are quantified.

    • The ratio of p-ERK to total ERK is calculated to normalize for loading differences.

    • The data are plotted as a dose-response curve to determine the EC50 for ERK phosphorylation.

Conclusion

The data presented in this guide indicate that this compound is a more potent and selective agonist for MCHR1 compared to native MCH, as evidenced by its lower Ki and Kd values. Conversely, native MCH demonstrates higher potency at MCHR2 in functional assays. The choice between these two ligands will therefore depend on the specific research question and the receptor subtype of interest. The detailed experimental protocols provided herein should enable researchers to replicate and expand upon these findings in their own experimental settings.

References

A Comparative Guide to [Ala17]-MCH and Other Melanin-Concentrating Hormone Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) with other key MCH receptor agonists. The data presented is compiled from publicly available experimental findings to assist researchers in selecting the appropriate agonist for their specific needs. This document includes quantitative comparisons of binding affinities and functional activities, detailed experimental methodologies for key assays, and visualizations of the associated signaling pathways.

Quantitative Comparison of MCH Receptor Agonists

The following tables summarize the binding affinities (Ki, Kd) and functional potencies (EC50, IC50) of this compound and other commonly used MCH receptor agonists at the human MCH1 and MCH2 receptors.

Table 1: MCH Receptor Binding Affinity (Ki) of Various Agonists

AgonistMCH1 Receptor Ki (nM)MCH2 Receptor Ki (nM)Selectivity (MCH2 Ki / MCH1 Ki)
This compound 0.16[1]34[1]212.5
MCH (human, mouse, rat) 0.3 (IC50)[2][3][4]1.5 (IC50)[2][3][4]5
[Phe13,Tyr19]-MCH ~5.0 (IC50)[5]~1.0 (IC50)~0.2
Ac-hMCH(6-16)-NH2 0.16 (IC50)[6]2.7 (IC50)[6]16.9

Table 2: MCH Receptor Functional Activity (EC50) of Various Agonists

AgonistMCH1 Receptor EC50 (nM)MCH2 Receptor EC50 (nM)Assay Type
This compound 17[1][7]54[1][7]Calcium Mobilization
MCH (human, mouse, rat) 3.9[2][3][4]0.1[2][3][4]Calcium Mobilization
[Phe13,Tyr19]-MCH 38.5[5]2.26[5]Calcium Mobilization

MCH Receptor Signaling Pathways

Melanin-Concentrating Hormone (MCH) receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o and Gq G proteins.[5][8] Activation of these pathways leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca2+) and activation of the mitogen-activated protein kinase (MAPK) cascade.[8][9]

MCH_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_protein G Protein Coupling MCHR MCH Receptor (MCHR1/MCHR2) G_protein Gαq / Gαi MCHR->G_protein Activation MCH_Agonist MCH Agonist (this compound, etc.) MCH_Agonist->MCHR PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Responses (e.g., Gene Transcription, Neuronal Excitability) PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response

Caption: MCH Receptor Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Radioligand Receptor Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for MCH receptors.

Objective: To measure the displacement of a radiolabeled MCH receptor ligand by a non-labeled test compound.

Materials:

  • HEK293 cells stably expressing human MCH1 or MCH2 receptors.

  • Cell membrane preparation from the above cells.

  • Radioligand: [125I]-[Phe13, Tyr19]-MCH or a similar suitable radiolabeled MCH analog.

  • Test compounds: this compound and other MCH receptor agonists/antagonists.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the MCH receptor of interest to confluency.

    • Harvest the cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer (for total binding).

      • 50 µL of non-specific binding control (for non-specific binding).

      • 50 µL of various concentrations of the test compound.

    • Add 50 µL of the radioligand at a concentration close to its Kd value to all wells.

    • Add 100 µL of the cell membrane preparation to all wells.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing MCH Receptor) Start->Prepare_Membranes Setup_Assay_Plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compounds Prepare_Membranes->Setup_Assay_Plate Add_Radioligand Add Radioligand ([125I]-labeled MCH analog) Setup_Assay_Plate->Add_Radioligand Add_Membranes Add Membrane Preparation Add_Radioligand->Add_Membranes Incubate Incubate (60-90 min, RT) Add_Membranes->Incubate Filter_Wash Filter and Wash (Separate bound from free) Incubate->Filter_Wash Count_Radioactivity Count Radioactivity (Scintillation Counter) Filter_Wash->Count_Radioactivity Analyze_Data Data Analysis (Calculate IC50 and Ki) Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This protocol measures the ability of an MCH receptor agonist to inhibit the production of cyclic AMP (cAMP).

Objective: To determine the functional potency (EC50) of a test compound by measuring its effect on forskolin-stimulated cAMP accumulation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MCH1 receptor.

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin solution.

  • Test compounds: this compound and other MCH receptor agonists.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Lysis buffer (provided with the cAMP kit).

Procedure:

  • Cell Preparation:

    • Seed the MCH1 receptor-expressing cells in a 96-well or 384-well plate and culture overnight.

  • Assay:

    • Wash the cells once with assay buffer.

    • Add stimulation buffer to each well and incubate for 10-15 minutes at room temperature.

    • Add various concentrations of the test compound to the wells.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.

    • Incubate for 15-30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.

    • Follow the manufacturer's instructions for the specific cAMP detection kit to measure the intracellular cAMP levels. This typically involves adding detection reagents and measuring a luminescent or fluorescent signal.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the assay to cAMP concentrations using the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration upon activation of MCH receptors.

Objective: To determine the functional potency (EC50) of a test compound by measuring its ability to induce calcium mobilization.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MCH1 or MCH2 receptors.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • Test compounds: this compound and other MCH receptor agonists.

  • Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument.

Procedure:

  • Cell Preparation and Dye Loading:

    • Seed the MCH receptor-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing probenecid.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Calcium Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Prepare a separate plate containing various concentrations of the test compounds in assay buffer.

    • The instrument will first measure the baseline fluorescence for a few seconds.

    • The instrument will then automatically add the test compounds from the compound plate to the cell plate.

    • Immediately after the addition, the instrument will continuously measure the fluorescence intensity over time (typically for 1-3 minutes) to detect the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF or the percentage of maximal response against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed Cells (Expressing MCH Receptor) Start->Seed_Cells Load_Dye Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Incubate_Dye Incubate (45-60 min, 37°C) Load_Dye->Incubate_Dye Place_in_FLIPR Place Plate in FLIPR Incubate_Dye->Place_in_FLIPR Measure_Baseline Measure Baseline Fluorescence Place_in_FLIPR->Measure_Baseline Add_Compound Add Test Compound Measure_Baseline->Add_Compound Measure_Fluorescence Measure Fluorescence Change (Real-time) Add_Compound->Measure_Fluorescence Analyze_Data Data Analysis (Calculate EC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Calcium Mobilization Assay Workflow.

References

Validating [Ala17]-MCH's On-Target Effects: A Comparison in MCHR1 Wild-Type and Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specific in-vivo effects of a compound is paramount. This guide provides a comparative analysis of the effects of Melanin-Concentrating Hormone (MCH), for which [Ala17]-MCH is a potent analog, in wild-type versus MCHR1 knockout (KO) mice. The data presented here validates that the physiological effects of MCH, and by extension this compound, are mediated through the MCHR1 receptor.

The genetic ablation of MCHR1 provides a definitive model to ascertain the on-target effects of MCH receptor agonists. Studies consistently show that mice lacking the MCHR1 receptor are lean, hyperactive, and hyperphagic, with an altered metabolism that makes them resistant to diet-induced obesity.[1][2][3] This guide will delve into the specific comparative effects of MCH administration in both wild-type and MCHR1 KO mice, providing a clear picture of the compound's mechanism of action.

Comparative Analysis of MCH Effects

The following tables summarize the key quantitative data from studies administering MCH to both wild-type (WT) and MCHR1 knockout (KO) mice. The data is primarily drawn from a pivotal study by Marsh et al. (2002), which utilized chronic intracerebroventricular (ICV) infusions of MCH.[1]

ParameterWild-Type (WT) MiceMCHR1 Knockout (KO) Mice
Daily Food Intake (g) Vehicle: ~3.5Vehicle: ~4.5 (Hyperphagic at baseline)
MCH Infusion: Significant increaseMCH Infusion: No significant change
Body Weight Gain (%) Vehicle: ~5%Vehicle: ~2%
MCH Infusion: Significant increase (~15%)MCH Infusion: No significant change
Body Fat (%) Vehicle: ~12%Vehicle: ~8% (Leaner at baseline)
MCH Infusion: Significant increase (~20%)MCH Infusion: No significant change
Locomotor Activity BaselineHyperactive at baseline
Energy Expenditure BaselineIncreased at baseline

Table 1: Effects of Chronic MCH Infusion on Metabolic Parameters. This table clearly demonstrates that the orexigenic and obesogenic effects of MCH are completely abolished in mice lacking the MCHR1 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols utilized in the studies cited.

Intracerebroventricular (ICV) Cannulation and Infusion
  • Animal Subjects: Adult male C57BL/6J wild-type and MCHR1 knockout mice are used.

  • Anesthesia: Mice are anesthetized with isoflurane or a similar anesthetic.

  • Stereotaxic Surgery: A guide cannula is stereotaxically implanted into the lateral ventricle of the brain. The coordinates are determined based on a mouse brain atlas.

  • Recovery: Mice are allowed to recover for at least one week post-surgery.

  • Infusion: MCH or this compound, dissolved in artificial cerebrospinal fluid (aCSF), is infused continuously via an osmotic minipump connected to the cannula. A vehicle group receives only aCSF. The typical infusion rate is 0.5 µl/hour.[1]

Metabolic Cage Analysis
  • Acclimation: Mice are individually housed in metabolic cages for a period of 3-5 days to acclimate to the new environment before data collection begins.[4][5][6]

  • Data Collection: A comprehensive lab animal monitoring system is used to continuously measure:

    • Food and Water Intake: Measured by sensitive weight transducers.

    • Energy Expenditure: Calculated from oxygen consumption (VO2) and carbon dioxide production (VCO2) using indirect calorimetry.[5]

    • Locomotor Activity: Monitored using infrared beams.

    • Respiratory Exchange Ratio (RER): The ratio of VCO2 to VO2, indicating the primary fuel source (carbohydrates vs. fats).

  • Data Analysis: Data is typically collected over a 24-hour period and analyzed for light and dark cycles.

Visualizing the Mechanism

To better understand the underlying biological processes, the following diagrams illustrate the MCHR1 signaling pathway and the experimental workflow.

MCHR1_Signaling_Pathway MCH MCH / this compound MCHR1 MCHR1 MCH->MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylate Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Physiological_Effects Physiological Effects (Increased Feeding, Decreased Energy Expenditure) Ca2->Physiological_Effects Contributes to ERK ERK PKC->ERK Activates ERK->CREB Activates CREB->Physiological_Effects Modulates Gene Transcription for

Caption: MCHR1 Signaling Pathway

Experimental_Workflow start Start animal_groups Animal Groups: - Wild-Type (WT) - MCHR1 Knockout (KO) start->animal_groups icv_surgery Intracerebroventricular (ICV) Cannulation Surgery animal_groups->icv_surgery recovery Surgical Recovery (1 week) icv_surgery->recovery infusion Chronic Infusion via Osmotic Pump - Vehicle (aCSF) - MCH / this compound recovery->infusion metabolic_cages Metabolic Cage Analysis (Food Intake, Energy Expenditure, Locomotor Activity) infusion->metabolic_cages body_comp Body Composition Analysis (e.g., DEXA or MRI) infusion->body_comp data_analysis Data Analysis and Comparison (WT vs. KO) metabolic_cages->data_analysis body_comp->data_analysis conclusion Conclusion: Effects are MCHR1-dependent data_analysis->conclusion

Caption: Experimental Workflow

References

comparative study of [Ala17]-MCH and MCHR1 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to [Ala17]-MCH and MCHR1 Antagonists for Researchers

This guide provides a comparative analysis of the melanin-concentrating hormone (MCH) analog, this compound, and various antagonists of the MCH receptor 1 (MCHR1). It is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, neuroscience, and pharmacology. This document summarizes their performance based on experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to MCH and MCHR1

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a significant role in the regulation of energy homeostasis, food intake, and other physiological processes.[1] Its effects are mediated through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. In rodents, only MCHR1 is expressed, making it a primary target for studying the effects of MCH signaling.[2] MCHR1 antagonists are being investigated as potential therapeutics for obesity and other metabolic disorders, as well as for conditions like anxiety and depression.[3][4] this compound is a potent and selective peptide agonist for MCHR1, often used as a tool to probe the MCH system.[2]

MCHR1 Signaling Pathways

MCHR1 is a G protein-coupled receptor that can couple to multiple G proteins, primarily Gαi and Gαq.[2] Upon activation by an agonist like MCH or this compound, MCHR1 initiates distinct downstream signaling cascades:

  • Gαi-mediated pathway : Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently diminishes the activity of protein kinase A (PKA).

  • Gαq-mediated pathway : Activation of the Gαq subunit stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

MCHR1 antagonists block these signaling events by preventing the binding of MCH or other agonists to the receptor.

MCHR1_Signaling_Pathway MCHR1 Signaling Pathway cluster_receptor Cell Membrane cluster_G_protein G Protein Coupling MCHR1 MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq MCH MCH / this compound MCH->MCHR1 Activates Antagonist MCHR1 Antagonist Antagonist->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IP3 IP3 PLC->IP3 ERK ERK PLC->ERK Ca2 Intracellular Ca²⁺ IP3->Ca2

MCHR1 Signaling Cascade

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound and a selection of MCHR1 antagonists. Data is compiled from various sources, and direct comparison should be made with caution due to potential differences in experimental conditions.

In Vitro Binding Affinity and Functional Activity
CompoundTargetAssay TypeSpeciesKi (nM)IC50 (nM)EC50 (nM)Reference(s)
This compound MCHR1Binding AffinityHuman0.16--[2]
MCHR2Binding AffinityHuman34--[2]
SNAP-7941 MCHR1Binding AffinityHuman-1.1-[5]
MCHR1Functional AntagonismHuman-0.57 (pA2)-[6]
T-226296 MCHR1Binding AffinityHuman-5.5-[7]
MCHR1Binding AffinityRat-8.6-[7]
GW803430 MCHR1Binding AffinityHuman2.6--[8]
AZD1979 MCHR1Functional AntagonismHuman-12-[3]
In Vivo Effects on Food Intake and Body Weight
CompoundAnimal ModelDosing RegimenEffect on Food IntakeEffect on Body WeightReference(s)
MCH RatsIntracerebroventricular (ICV) infusionIncreasedIncreased[5]
SNAP-7941 Diet-induced obese rats10 mg/kg, i.p., twice daily for 7 daysReduced26% less weight gain compared to vehicle[6]
T-226296 Rats30 mg/kg, oralSuppressed MCH-induced food intakeNot specified[7]
GW803430 Diet-induced obese rats1 and 3 mg/kg, p.o., for 14 daysDose-dependent decreaseDose-dependent decrease[6]
AZD1979 Diet-induced obese miceNot specifiedReducedReduced[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MCHR1 Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of test compounds to MCHR1.

Objective: To measure the displacement of a radiolabeled ligand from MCHR1 by a test compound.

Materials:

  • Human MCHR1-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand: [125I]-MCH or a suitable radiolabeled antagonist

  • Test compounds: this compound or MCHR1 antagonists

  • Binding buffer: 25 mM HEPES, 10 mM MgCl2, 2 mM CaCl2, 0.1% BSA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

  • Glass fiber filter plates (e.g., Millipore MultiScreen)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either binding buffer (for total binding), a saturating concentration of a known MCHR1 ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.

MCHR1 Functional Assay: cAMP Accumulation

This protocol measures the ability of a compound to modulate Gαi-mediated signaling by quantifying changes in intracellular cAMP levels.

Objective: To determine if a test compound acts as an agonist or antagonist at MCHR1 by measuring its effect on forskolin-stimulated cAMP accumulation.

Materials:

  • CHO or HEK293 cells stably expressing human MCHR1

  • Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • Forskolin

  • Test compounds: this compound or MCHR1 antagonists

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Seed the MCHR1-expressing cells in a 96- or 384-well plate and culture overnight.

  • Replace the culture medium with assay medium and pre-incubate for 30 minutes at 37°C.

  • For antagonist testing: Add serial dilutions of the antagonist to the wells and incubate for 15-30 minutes. Then, add a fixed concentration of an agonist (e.g., this compound at its EC80) and forskolin.

  • For agonist testing: Add serial dilutions of the test compound along with a fixed concentration of forskolin.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • For agonists, calculate the EC50 value. For antagonists, calculate the IC50 value.

In Vivo Experimental Workflow for MCHR1 Antagonist in Diet-Induced Obese (DIO) Mice

This workflow outlines a typical study to evaluate the efficacy of an MCHR1 antagonist on body weight and food intake in a preclinical model of obesity.

InVivo_Workflow In Vivo Workflow for MCHR1 Antagonist in DIO Mice Start Start Induction Induce obesity in mice (High-fat diet for 8-12 weeks) Start->Induction Acclimatization Acclimatize mice to individual housing and handling Induction->Acclimatization Randomization Randomize mice into treatment groups (n=8-10/group) Acclimatization->Randomization Treatment Daily administration of MCHR1 antagonist or vehicle (e.g., oral gavage for 28 days) Randomization->Treatment Monitoring Monitor body weight and food intake daily Treatment->Monitoring Continuous Analysis Analyze data: - Change in body weight - Cumulative food intake - Body composition (optional) - Plasma biomarkers (optional) Treatment->Analysis Monitoring->Treatment End End of study Analysis->End

Workflow for In Vivo MCHR1 Antagonist Study

Conclusion

The MCH system, particularly the MCHR1, is a well-validated target for the modulation of energy balance. This compound serves as a potent and selective agonist, crucial for elucidating the physiological roles of MCHR1 activation. A range of MCHR1 antagonists have been developed, with several demonstrating efficacy in reducing food intake and body weight in preclinical models of obesity. This guide provides a comparative overview of these compounds, along with standardized protocols for their evaluation. The presented data and methodologies can aid researchers in the selection of appropriate tools and the design of experiments to further investigate the therapeutic potential of modulating the MCH pathway.

References

[Ala17]-MCH: A Comparative Analysis of its Cross-Reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A deep dive into the binding profile of the melanin-concentrating hormone analog, [Ala17]-MCH, reveals a high degree of selectivity for its primary targets, the MCH receptors 1 and 2. This guide provides a comprehensive comparison of this compound's interaction with its cognate receptors and explores potential cross-reactivity with other G protein-coupled receptors, supported by experimental data and detailed methodologies.

Introduction

[Ala17]-Melanin-Concentrating Hormone (this compound) is a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). MCH plays a crucial role in the regulation of energy homeostasis, appetite, and other physiological processes. Its effects are mediated through two G protein-coupled receptors (GPCRs), the Melanin-Concentrating Hormone Receptor 1 (MCHR1) and the Melanin-Concentrating Hormone Receptor 2 (MCHR2). This compound has been identified as a potent agonist for both these receptors, with a notable preference for MCHR1. Understanding the selectivity and potential off-target interactions of such analogs is paramount for their use as research tools and for the development of targeted therapeutics.

Quantitative Analysis of Receptor Binding and Functional Potency

The binding affinity (Ki) and functional potency (EC50) of this compound for human MCHR1 and MCHR2 have been determined through in vitro pharmacological assays. The data clearly demonstrates a higher affinity and potency of this compound for MCHR1 over MCHR2.

LigandReceptorBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]
This compoundMCHR10.16[1][2]17[3]
This compoundMCHR234[1][2]54[3]

Table 1: Binding Affinity and Functional Potency of this compound for MCH Receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Cross-Reactivity Profile

While MCHR1 and MCHR2 are the primary targets of this compound, the structural similarity of GPCRs raises the possibility of cross-reactivity with other receptors. MCHR1 and MCHR2 share a degree of homology with the somatostatin receptor family.[4] However, studies have indicated that MCHR1 does not appear to bind somatostatin.[5]

A comprehensive analysis of the cross-reactivity of MCH or its analogs against a broad panel of other neuropeptide receptors, such as those for orexin, neuropeptide Y, and opioids, is not extensively documented in publicly available literature. The functional interplay between these neuropeptide systems is well-established; for instance, orexin and MCH neurons exhibit reciprocal regulation in the hypothalamus, influencing sleep-wake cycles.[6][7][8][9] Similarly, functional interactions between MCH and neuropeptide Y in the regulation of food intake have been observed.[10] However, these functional relationships do not necessarily imply direct binding of this compound to the receptors of these other neuropeptides. The available data suggests a high degree of selectivity of MCH analogs for their cognate receptors.

Signaling Pathways

MCHR1 and MCHR2 are known to couple to different G protein signaling pathways, leading to distinct downstream cellular responses.

  • MCHR1: This receptor is known to couple to both Gαi/o and Gαq proteins. Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentrations.

  • MCHR2: MCHR2 primarily signals through the Gαq protein, leading to the activation of the PLC pathway and subsequent calcium mobilization.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane This compound This compound MCHR1 MCHR1 This compound->MCHR1 Binds Gai Gai MCHR1->Gai Activates Gaq Gaq MCHR1->Gaq Activates AC AC Gai->AC Inhibits PLC PLC Gaq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3_DAG PLC->IP3_DAG Produces Ca2 Ca2 IP3_DAG->Ca2 Increases

MCHR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane This compound This compound MCHR2 MCHR2 This compound->MCHR2 Binds Gaq Gaq MCHR2->Gaq Activates PLC PLC Gaq->PLC Activates IP3_DAG IP3_DAG PLC->IP3_DAG Produces Ca2 Ca2 IP3_DAG->Ca2 Increases

Experimental Protocols

The determination of the binding and functional parameters of this compound involves standard in vitro pharmacological assays.

Radioligand Displacement Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Membranes Prepare cell membranes expressing MCHR1 or MCHR2 Incubate Incubate membranes, radioligand, and unlabeled ligand Receptor_Membranes->Incubate Radioligand Prepare radiolabeled MCH ligand (e.g., ¹²⁵I-MCH) Radioligand->Incubate Unlabeled_Ligand Prepare serial dilutions of this compound Unlabeled_Ligand->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Measure Measure radioactivity on filters Filter->Measure Plot Plot % inhibition vs. This compound concentration Measure->Plot Calculate Calculate IC₅₀ and Ki values Plot->Calculate

Methodology:

  • Membrane Preparation: Cell membranes expressing either MCHR1 or MCHR2 are prepared from transfected cell lines.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled MCH) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays for EC50 Determination

Calcium Mobilization Assay (for Gαq-coupled activity):

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture: Cells expressing MCHR1 or MCHR2 are plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Signal Detection: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by plotting the fluorescence intensity against the ligand concentration.

cAMP Accumulation Assay (for Gαi/o-coupled activity):

This assay measures the inhibition of cAMP production following the activation of Gαi/o-coupled receptors.

Methodology:

  • Cell Culture: Cells expressing MCHR1 are plated in a microplate.

  • Stimulation: The cells are first stimulated with an agent that increases intracellular cAMP levels, such as forskolin.

  • Compound Addition: Varying concentrations of this compound are then added.

  • cAMP Measurement: The total intracellular cAMP is measured using a competitive immunoassay or a reporter gene assay.

  • Data Analysis: The concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production (EC50) is determined.

Conclusion

The available experimental data strongly indicates that this compound is a potent and selective agonist for the melanin-concentrating hormone receptors, with a clear preference for MCHR1. While the MCH system has complex functional interactions with other neuropeptide systems, there is currently a lack of direct evidence for significant cross-reactivity of this compound with other GPCRs. The high selectivity of this analog makes it a valuable tool for elucidating the specific roles of MCHR1 and MCHR2 in physiological and pathological processes. Further comprehensive screening against a broad panel of receptors would be beneficial to definitively confirm its selectivity profile.

References

A Comparative Guide to the In Vivo Efficacy of [Ala17]-MCH and Other Melanin-Concentrating Hormone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the melanin-concentrating hormone (MCH) analog, [Ala17]-MCH, in relation to other MCH receptor agonists. The information is intended for researchers and professionals in the fields of neuroscience, metabolism, and drug development who are investigating the role of the MCH system in regulating energy homeostasis and other physiological processes.

Introduction to Melanin-Concentrating Hormone and its Analogs

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of food intake and energy balance.[1][2] It exerts its effects by binding to MCH receptors, primarily the MCH-1 receptor (MCHR1) in rodents.[1] The orexigenic (appetite-stimulating) properties of MCH have led to the development of various analogs, including agonists and antagonists, to probe the therapeutic potential of targeting this system for conditions like obesity and metabolic disorders.

Comparative In Vivo Efficacy

While direct comparative in vivo data for this compound is limited, we can infer its potential efficacy by examining studies on native MCH and other potent MCH-1 receptor agonists.

Orexigenic Effects (Food Intake)

Acute intracerebroventricular (ICV) administration of MCH has been shown to dose-dependently increase food intake in rats.[3] Similarly, chronic infusion of a potent, unnamed MCH-1 receptor agonist has demonstrated a significant increase in food consumption.[4]

Table 1: Comparison of Orexigenic Effects of MCH and an MCH-1 Receptor Agonist

CompoundAnimal ModelAdministration RouteDoseObservation Period% Increase in Food IntakeReference
Native MCHRat (Wistar)ICV (acute)1.5 µg2 hours325 ± 7% of control[3]
Native MCHRat (Wistar)ICV (acute)15 µg2 hours462 ± 30% of control[3]
MCH-1 Receptor Agonist (Compound A)Rat (Sprague-Dawley)ICV (chronic infusion)30 µ g/day 14 days+23% (P<0.001) vs. vehicle[4]

Based on its high in vitro potency, it is anticipated that this compound would elicit a dose-dependent increase in food intake comparable to or potentially greater than native MCH when administered in vivo.

Effects on Body Weight

Chronic administration of MCH and its agonists has been demonstrated to promote weight gain. Continuous infusion of MCH for 12 days in rats led to a significant increase in body weight.[2] Furthermore, a 14-day continuous ICV infusion of a potent MCH-1 receptor agonist resulted in a substantial increase in body weight gain compared to control animals.[4]

Table 2: Comparison of Effects on Body Weight of MCH and an MCH-1 Receptor Agonist

CompoundAnimal ModelAdministration RouteDoseDuration% Increase in Body Weight GainReference
MCH-1 Receptor Agonist (Compound A)Rat (Sprague-Dawley)ICV (chronic infusion)30 µ g/day 14 days+38% (P<0.005) vs. vehicle[4]

Given its profile as a potent MCH receptor agonist, chronic administration of this compound is expected to lead to significant increases in body weight.

Experimental Protocols

The following are generalized experimental protocols for assessing the in vivo efficacy of MCH analogs, based on methodologies reported in the literature.

Acute Orexigenic Effect Study

Objective: To determine the short-term effect of an MCH analog on food intake.

Animal Model: Male Wistar rats (250-300g).

Procedure:

  • Animals are individually housed and acclimatized to the experimental conditions.

  • A guide cannula is stereotaxically implanted into the lateral cerebral ventricle. Animals are allowed to recover for at least one week.

  • On the day of the experiment, the MCH analog (e.g., native MCH) is dissolved in sterile saline.

  • At the beginning of the light phase, a specific dose of the MCH analog or vehicle (saline) is injected intracerebroventricularly (ICV).[3]

  • Pre-weighed food is provided immediately after the injection.

  • Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

Chronic Body Weight Gain Study

Objective: To evaluate the long-term effects of an MCH analog on body weight and food intake.

Animal Model: Male Sprague-Dawley rats (300-350g).

Procedure:

  • Animals are surgically implanted with an ICV cannula connected to an osmotic minipump for continuous infusion.

  • The minipumps are filled with either the MCH analog solution or vehicle (sterile saline).

  • The pumps are set to deliver a constant daily dose of the compound (e.g., 30 µ g/day ).[4]

  • Body weight and food intake are monitored daily for the duration of the study (e.g., 14 days).

  • At the end of the study, animals are euthanized, and various metabolic parameters can be assessed.

MCH Receptor Signaling Pathway

Activation of the MCH-1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. MCHR1 is a G-protein coupled receptor (GPCR) that can couple to different G-proteins, including Gαi, Gαq, and Gαo.[5] This leads to the modulation of several downstream signaling pathways that ultimately influence neuronal activity and regulate physiological processes such as appetite.

MCH_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein Complex MCHR1 MCHR1 G_alpha_i Gαi MCHR1->G_alpha_i Activates G_alpha_q Gαq MCHR1->G_alpha_q Activates MCH_Analog This compound MCH_Analog->MCHR1 Binds to AC Adenylate Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates PKC->Neuronal_Activity

Caption: MCH-1 Receptor Signaling Pathway.

Conclusion

This compound is a potent MCH receptor agonist with a high affinity for MCHR1. While direct in vivo comparative studies are not extensively documented, the existing data on native MCH and other potent MCH-1 receptor agonists strongly suggest that this compound would be a powerful tool for studying the in vivo functions of the MCH system. It is expected to be a potent orexigenic agent, leading to increased food intake and body weight gain upon administration. Further in vivo studies directly comparing this compound with other analogs are warranted to precisely define its efficacy profile and therapeutic potential.

References

Validating [Ala17]-MCH Binding to MCHR1: A Comparative Guide to Competition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Ala17]-MCH binding to the Melanin-Concentrating Hormone Receptor 1 (MCHR1) against other ligands. It includes supporting experimental data, detailed protocols for competition binding assays, and visualizations of key processes.

This compound, an analog of the native neuropeptide Melanin-Concentrating Hormone (MCH), has been identified as a potent and selective ligand for MCHR1. Its validation is crucial for its use as a research tool and a potential therapeutic agent. Competition binding assays are a cornerstone in pharmacology for characterizing the interaction of a ligand with its receptor. These assays determine the affinity of an unlabeled ligand by measuring its ability to compete with a labeled ligand for the same binding site on a receptor. This guide will delve into the specifics of validating this compound binding to MCHR1 using this methodology.

Comparative Binding Affinities at MCHR1

The binding affinity of this compound for MCHR1 has been determined through various competition assays, demonstrating high potency and selectivity. The following table summarizes the binding data for this compound in comparison to the endogenous ligand (MCH) and other selective MCHR1 modulators.

CompoundTypeSpeciesAssay TypeBinding Affinity (Ki/IC50)
This compound Agonist Human Radioligand Binding Ki: 0.16 nM [1][2]
MCH (human, mouse, rat)Endogenous AgonistHumanRadioligand BindingIC50: 0.3 nM[1][2]
SNAP 94847AntagonistHumanRadioligand BindingKi: 2.2 nM[1][2]
SNAP-7941AntagonistHumanRadioligand BindingKi: 15 nM[3]
TC-MCH 7cAntagonistHumanRadioligand BindingKi: 3.4 nM[1][2][4]
GW803430AntagonistHumanFunctional AssaypIC50: 9.3[5]
MCH-1 antagonist 1AntagonistHumanRadioligand BindingKi: 2.6 nM[1][2]
BMS-819881AntagonistRatRadioligand BindingKi: 7 nM[1][2]
ATC0065AntagonistHumanFunctional AssayIC50: 15.7 nM[1]
AZD1979AntagonistHumanFunctional AssayIC50: ~12 nM[1][2]

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for two common types of competition assays used to validate this compound binding to MCHR1.

Radioligand Competition Binding Assay

This protocol is a standard method for determining the binding affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing MCHR1 (e.g., HEK293 or CHO cells)

  • Radioligand: [¹²⁵I]-MCH

  • Unlabeled competitor ligands: this compound, MCH, and other compounds of interest

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • A fixed concentration of [¹²⁵I]-MCH (typically at or below its Kd value).

    • Varying concentrations of the unlabeled competitor ligand (e.g., this compound) or vehicle for total binding.

    • For non-specific binding, add a high concentration of unlabeled MCH.

    • Initiate the binding reaction by adding the MCHR1 membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Time-Resolved Fluorescence (TRF) Competition Assay

This non-radioactive method offers a high-throughput alternative for measuring ligand binding.

Materials:

  • MCHR1-expressing cell membrane preparation.

  • Europium-labeled MCH (Eu-MCH) as the fluorescent ligand.

  • Unlabeled competitor ligands.

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 25 mM HEPES, pH 7.4.

  • Enhancement Solution (e.g., DELFIA Enhancement Solution).

  • 96-well microplates.

  • Plate washer.

  • TRF-capable plate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of Eu-MCH, and varying concentrations of the unlabeled competitor ligand.

  • Initiate Binding: Add the MCHR1 membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate for 90 minutes at room temperature.

  • Washing: Wash the plate multiple times with ice-cold wash buffer to remove unbound Eu-MCH.

  • Signal Enhancement: Add enhancement solution to each well and incubate for 10 minutes with shaking. This step dissociates the Europium ions from the chelate, which then form a new, highly fluorescent chelate within the solution.

  • Fluorescence Measurement: Measure the time-resolved fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 615 nm emission).

  • Data Analysis: Similar to the radioligand assay, calculate IC50 and Ki values using non-linear regression and the Cheng-Prusoff equation.

Visualizing the Processes

To further elucidate the experimental and biological contexts of this compound binding, the following diagrams are provided.

Competition_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Labeled Ligand (Radiolabeled/Fluorescent) - Unlabeled Competitor (this compound) - MCHR1 Membranes - Buffers Plates Prepare 96-well Plates Dispense Dispense Reagents into Wells: 1. Buffer 2. Labeled Ligand 3. Unlabeled Competitor (Varying Conc.) 4. MCHR1 Membranes Plates->Dispense Incubate Incubate to Reach Equilibrium Dispense->Incubate Separate Separate Bound from Free Ligand (Filtration or Washing) Incubate->Separate Detect Detect Bound Ligand Signal (Scintillation or Fluorescence) Separate->Detect Analyze Analyze Data: - Generate Competition Curve - Calculate IC50 Detect->Analyze Calculate Calculate Ki using Cheng-Prusoff Equation Analyze->Calculate

Caption: Workflow of a competition binding assay.

The binding of this compound to MCHR1 initiates a signaling cascade that has implications for various physiological processes. MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[1][6]

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors MCHR1 MCHR1 Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates Ala17_MCH This compound Ala17_MCH->MCHR1 Binds AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: MCHR1 signaling pathway upon ligand binding.

References

A Head-to-Head Comparison of [Ala17]-MCH and SNAP-94847: An Agonist vs. Antagonist Showdown at the Melanin-Concentrating Hormone Receptor 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ligands with the Melanin-Concentrating Hormone Receptor 1 (MCHR1) is pivotal for advancing therapeutic strategies targeting obesity, anxiety, and depression. This guide provides a comprehensive, data-driven comparison of two key research compounds: [Ala17]-MCH, a potent agonist, and SNAP-94847, a selective antagonist, offering insights into their distinct pharmacological profiles.

This publication delves into the binding affinities, functional activities, and signaling pathways modulated by these two compounds. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological processes, this guide aims to equip researchers with the critical information needed to effectively utilize these tools in their investigations.

At a Glance: Key Pharmacological Parameters

A direct comparison of this compound and SNAP-94847 reveals their opposing effects on the MCHR1. While this compound activates the receptor, mimicking the endogenous ligand melanin-concentrating hormone (MCH), SNAP-94847 blocks its activity. The following tables summarize their key pharmacological data sourced from various studies.

Compound Target(s) Mechanism of Action Ki (nM) Kd (nM) EC50 (nM)
This compound MCHR1, MCHR2Agonist0.16 (MCHR1), 34 (MCHR2)[1]0.37 (MCHR1)[1]17 (MCHR1), 54 (MCHR2)
SNAP-94847 MCHR1Antagonist2.2[2]0.53[2]-

Table 1: Comparative Binding and Functional Data. This table highlights the high affinity and potency of both compounds for MCHR1. This compound demonstrates significant selectivity for MCHR1 over MCHR2. SNAP-94847 is a potent antagonist with high affinity for MCHR1.

Compound Selectivity Profile
This compound Over 200-fold selectivity for MCHR1 over MCHR2.[1]
SNAP-94847 >80-fold selectivity over α1A-adrenergic receptors and >500-fold selectivity over D2 dopamine receptors.[2]

Table 2: Selectivity Profiles. Both compounds exhibit high selectivity for their primary target, minimizing off-target effects in experimental settings.

Delving into the Mechanism: MCHR1 Signaling

MCHR1, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events upon activation. Understanding this pathway is crucial for interpreting the effects of both the agonist, this compound, and the antagonist, SNAP-94847.

Activation of MCHR1 by an agonist like this compound leads to the coupling of Gαi and Gαq proteins. The Gαi pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the Gαq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).

MCHR1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates Ala17_MCH This compound (Agonist) Ala17_MCH->MCHR1 Activates SNAP_94847 SNAP-94847 (Antagonist) SNAP_94847->MCHR1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Neuronal activity, Gene expression) cAMP->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Ca2->Cellular_Response PKC->Cellular_Response

Figure 1: MCHR1 Signaling Pathway. This diagram illustrates the downstream signaling cascade following the activation of MCHR1 by an agonist and its inhibition by an antagonist.

Experimental Corner: Methodologies for Characterization

The quantitative data presented in this guide are derived from specific experimental protocols. Below are detailed methodologies for key assays used to characterize MCHR1 ligands.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki and Kd) of a compound for its receptor.

Objective: To measure the direct interaction between a radiolabeled ligand and the MCHR1 receptor, and the ability of a test compound to displace the radioligand.

Typical Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human or rodent MCHR1 (e.g., HEK293 or CHO cells).

  • Incubation: The cell membranes are incubated with a specific concentration of a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH or a radiolabeled antagonist like [³H]SNAP-7941) and varying concentrations of the unlabeled test compound (this compound or SNAP-94847).

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare MCHR1-expressing cell membranes start->prep incubate Incubate membranes with radioligand and test compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate detect Quantify radioactivity separate->detect analyze Analyze data to determine IC50 and Ki detect->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow. A simplified workflow for determining the binding affinity of a compound to MCHR1.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate (agonist) or block (antagonist) the MCHR1-mediated increase in intracellular calcium.

Objective: To assess the functional activity of a compound at the MCHR1 by measuring changes in intracellular calcium levels.

Typical Protocol:

  • Cell Culture: Cells stably expressing MCHR1 (e.g., CHO-K1 or HEK293) are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Addition:

    • Agonist Mode: Varying concentrations of the test agonist (this compound) are added to the cells.

    • Antagonist Mode: Cells are pre-incubated with varying concentrations of the test antagonist (SNAP-94847) before the addition of a known MCHR1 agonist at a fixed concentration (typically its EC80).

  • Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The data are analyzed to determine the EC50 for agonists (the concentration that produces 50% of the maximal response) or the IC50 for antagonists (the concentration that inhibits 50% of the agonist-induced response).

Calcium_Mobilization_Workflow start Start culture Culture MCHR1-expressing cells in a multi-well plate start->culture dye Load cells with a calcium-sensitive dye culture->dye compound Add test compound (Agonist or Antagonist + Agonist) dye->compound detect Measure fluorescence changes over time compound->detect analyze Analyze data to determine EC50 or IC50 detect->analyze end End analyze->end

Figure 3: Calcium Mobilization Assay Workflow. A streamlined process for evaluating the functional activity of compounds at MCHR1.

In Vivo and Functional Consequences

The opposing actions of this compound and SNAP-94847 at the molecular level translate into distinct physiological effects.

This compound , as an agonist, is expected to mimic the orexigenic (appetite-stimulating) and other central effects of MCH.

SNAP-94847 , as an antagonist, has been shown to possess anxiolytic and antidepressant-like properties in rodent models.[3][4] Studies have demonstrated its efficacy in the light/dark box test and the novelty-suppressed feeding test.[4][5] Furthermore, SNAP-94847 has been shown to reduce food-reinforced operant responding in rats, suggesting a role for MCHR1 in the motivational aspects of feeding.[4] Chronic administration of SNAP-94847 has also been found to induce sensitivity to dopamine D2/D3 receptor agonists, a characteristic shared with some clinical antidepressants.[6]

Conclusion

This compound and SNAP-94847 represent invaluable tools for dissecting the complex roles of the MCH system in health and disease. While this compound serves as a potent and selective tool for activating MCHR1 and studying the downstream consequences of its signaling, SNAP-94847 provides a means to block these effects and investigate the therapeutic potential of MCHR1 antagonism. The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the function of this important neuropeptide system. The distinct yet complementary profiles of these compounds underscore the power of pharmacological tools in advancing our understanding of neurobiology and paving the way for novel therapeutic interventions.

References

On-Target Effects of [Ala17]-MCH In Vivo: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals evaluating the in vivo efficacy of [Ala17]-MCH, a selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) agonist, in modulating food intake and body weight. This guide provides a comparative analysis with alternative MCH receptor modulators, detailed experimental protocols, and insights into the underlying signaling pathways.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, with its orexigenic (appetite-stimulating) effects primarily mediated through the MCH receptor 1 (MCHR1) in rodents. This compound is a synthetic analog of MCH designed as a selective MCHR1 agonist. Understanding its on-target effects in a living organism is paramount for its validation as a research tool and for assessing its therapeutic potential. This guide provides a comparative overview of the expected in vivo effects of this compound, contrasted with the well-documented effects of the MCHR1 antagonist SNAP-7941.

Comparative Performance Data

The following tables summarize the in vivo effects of MCH receptor agonists (as a proxy for this compound) and the MCHR1 antagonist SNAP-7941 on food intake and body weight in rodents.

Table 1: In Vivo Effects of MCH Receptor Agonists on Food Intake

CompoundSpeciesAdministration RouteDoseTime PointChange in Food IntakeCitation
MCHRatICV1, 5, 10 µ g/rat 2-4 hours~100% increase[1]
MCHRatICV5 µ g/rat 2 hours197 +/- 9% increase (first 5 days)[2]
MCH analogRatICV5 µ g/rat 2 hours~200% increase[3]
MCH analogRatICV1, 5, 15 µ g/rat 6 hours+68%, +76%, +122% respectively[4]

Table 2: In Vivo Effects of MCH Receptor Agonists on Body Weight

CompoundSpeciesAdministration RouteDoseDurationChange in Body WeightCitation
MCHRatChronic ICV Infusion8 µ g/rat/day 12 days~20 g more than control[3]
MCH analogRatChronic ICV Infusion30 µ g/day 14 days+38% vs. vehicle[5]
MCHMouseChronic ICV Infusion10 µ g/day 14 daysSignificant increase[2]

Table 3: In Vivo Effects of MCHR1 Antagonist (SNAP-7941)

CompoundSpeciesAdministration RouteDoseEffect on Food IntakeEffect on Body WeightCitation
SNAP-7941RatIP10 mg/kgInhibited MCH-stimulated food intake-[6]
SNAP-7941RatIP3, 10, 30 mg/kgDose-dependent decrease in palatable food consumption-[6]
SNAP-7941Rat (diet-induced obesity)Chronic AdministrationNot specifiedReduced consumption of palatable foodMarked, sustained decrease[7]

Experimental Protocols

A critical method for assessing the on-target effects of centrally acting peptides like this compound is intracerebroventricular (ICV) injection. This technique delivers the compound directly into the cerebral ventricles, allowing it to bypass the blood-brain barrier and interact with its target receptors in the brain.

Intracerebroventricular (ICV) Injection in Rodents

Objective: To administer this compound or a control substance directly into the lateral ventricles of a rodent to assess its effects on food intake and body weight.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpel, drill, etc.)

  • Hamilton syringe with a 26-gauge needle

  • This compound solution (sterile, pyrogen-free)

  • Vehicle control (e.g., sterile saline)

  • Animal scale

  • Food and water measurement system

Procedure:

  • Animal Preparation: Anesthetize the rodent using an appropriate anesthetic agent. Once anesthetized, place the animal in the stereotaxic frame.

  • Surgical Site Preparation: Shave the top of the head and clean the area with an antiseptic solution. Make a midline incision in the scalp to expose the skull.

  • Cannula Implantation: Using the stereotaxic coordinates for the lateral ventricle (relative to bregma), drill a small hole through the skull.

  • Injection: Slowly lower the injection needle through the hole to the predetermined depth. Infuse the this compound solution or vehicle at a slow, controlled rate (e.g., 1 µL/min).

  • Post-Injection: After the injection is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow. Slowly retract the needle.

  • Closure: Suture the scalp incision.

  • Recovery and Monitoring: Allow the animal to recover from anesthesia in a warm environment. Monitor food and water intake and body weight at regular intervals post-injection.

Experimental Workflow:

G cluster_pre Pre-Operative cluster_op Operative cluster_post Post-Operative Animal Acclimation Animal Acclimation Baseline Measurement Baseline Food Intake & Body Weight Measurement Animal Acclimation->Baseline Measurement Anesthesia Anesthesia Baseline Measurement->Anesthesia Stereotaxic Surgery Stereotaxic Surgery & ICV Cannulation Anesthesia->Stereotaxic Surgery Recovery Recovery Stereotaxic Surgery->Recovery ICV Injection ICV Injection of This compound or Vehicle Recovery->ICV Injection Data Collection Monitoring Food Intake, Body Weight, & Behavior ICV Injection->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Figure 1. Experimental workflow for in vivo testing.

Signaling Pathways

The on-target effects of this compound are initiated by its binding to MCHR1, a G protein-coupled receptor (GPCR). MCHR1 can couple to multiple G proteins, including Gi, Go, and Gq, leading to the activation of diverse intracellular signaling cascades.

MCHR1 Signaling Pathway:

MCHR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCHR1 MCHR1 Gq Gq MCHR1->Gq Activates Gi Gi MCHR1->Gi Activates PLC PLC Gq->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Orexigenesis) PKA->Response Leads to Ca2 Ca2+ IP3->Ca2 Increases PKC PKC DAG->PKC Activates MAPK MAPK Pathway Ca2->MAPK Activates PKC->MAPK Activates MAPK->Response Leads to Ala17_MCH This compound Ala17_MCH->MCHR1 Binds

Figure 2. MCHR1 signaling pathway.

Logical Relationship of On-Target Effects:

On_Target_Effects Ala17_MCH This compound Administration (e.g., ICV) MCHR1_Activation MCHR1 Activation in Key Brain Regions Ala17_MCH->MCHR1_Activation Neuronal_Modulation Modulation of Neuronal Activity MCHR1_Activation->Neuronal_Modulation Increased_Appetite Increased Appetite (Orexigenesis) Neuronal_Modulation->Increased_Appetite Increased_Food_Intake Increased Food Intake Increased_Appetite->Increased_Food_Intake Body_Weight_Gain Potential for Body Weight Gain Increased_Food_Intake->Body_Weight_Gain

Figure 3. On-target effects cascade.

Conclusion

This compound, as a selective MCHR1 agonist, is expected to produce significant on-target effects in vivo, primarily characterized by an increase in food intake and potentially leading to weight gain with chronic administration. The provided data from studies using native MCH and other MCH analogs strongly support this hypothesis. In contrast, MCHR1 antagonists like SNAP-7941 demonstrate the opposite effects, effectively reducing food intake and body weight.

The detailed experimental protocol for ICV administration provides a robust framework for researchers to conduct their own in vivo studies to confirm and quantify the on-target effects of this compound. The visualization of the MCHR1 signaling pathway offers a clear understanding of the molecular mechanisms underlying these physiological responses. Further in vivo studies are warranted to generate specific quantitative data for this compound to solidify its profile as a valuable tool for research in energy homeostasis.

References

benchmarking [Ala17]-MCH against established MCHR1 ligands

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Benchmarking Guide: [Ala17]-MCH Against Established MCHR1 Ligands

For researchers and professionals in drug development, the selection of appropriate ligands is critical for the accurate investigation of receptor function and the discovery of novel therapeutics. This guide provides an objective comparison of this compound, a selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) agonist, against a panel of established MCHR1 antagonists. The data presented herein is intended to facilitate informed decisions in the selection of research tools for studying the MCH system, which is implicated in the regulation of energy homeostasis, mood, and sleep.[1][2]

Comparative Analysis of Ligand Performance

The following tables summarize the binding affinity and functional activity of this compound alongside several well-characterized MCHR1 antagonists. This quantitative data allows for a direct comparison of their performance at MCHR1 and their selectivity over the related MCHR2.

Table 1: Comparative Binding Affinity of MCHR1 Ligands

LigandTypeMCHR1 Ki (nM)MCHR1 Kd (nM)MCHR2 Ki (nM)Selectivity (MCHR2 Ki / MCHR1 Ki)
This compound Agonist0.16[3]0.37[3]34[3]212.5
SNAP 94847 Antagonist2.2[3][4]0.53[4]>1000 (implied)>450
SNAP-7941 Antagonist~3.9[1]0.18[5]>1000 (implied)[6]>250
T-226296 Antagonist5.5 (human)[7]--High selectivity reported[7]
GW-803430 Antagonist---Selective for MCHR1[3]
ATC0175 Antagonist13 (human)[3]->10,000[8]>769
MCH-1 antagonist 1 Antagonist2.6[3]---
TC-MCH 7c Antagonist3.4 (human)[3]---
BMS-819881 Antagonist7 (rat)[8]---

Table 2: Comparative Functional Activity of MCHR1 Ligands

LigandTypeMCHR1 EC50 (nM)MCHR1 IC50 (nM)MCHR2 EC50 (nM)MCHR2 IC50 (nM)
This compound Agonist17-54-
SNAP 94847 Antagonist-230 (rat)[9]--
T-226296 Antagonist-5.5 (human), 8.6 (rat)[2]->1000[7]
AZD1979 Antagonist-~12[8]--
ATC0175 Antagonist-13.5[8]->10,000[8]
TC-MCH 7c Antagonist-5.6 (human)[8]--
MCHR1 antagonist 2 Antagonist-65[8]--
Human MCH Agonist3.90.30.11.5

Experimental Methodologies

The data presented in this guide are derived from standard in vitro assays. Detailed protocols for these key experiments are provided below to allow for replication and validation.

MCHR1 Radioligand Binding Assay

This assay quantifies the affinity of a ligand for the MCHR1 receptor by measuring the displacement of a radiolabeled ligand.

  • Membrane Preparation : Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing recombinant human or rat MCHR1.

  • Assay Buffer : A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1% BSA, at pH 7.4.

  • Incubation : Membranes are incubated with a fixed concentration of a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the competitor ligand (e.g., this compound or an antagonist).

  • Separation : The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection : The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis : Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.

MCHR1 Functional Assay (Calcium Mobilization)

This assay measures the ability of a ligand to activate or block the MCHR1, which is a G-protein coupled receptor (GPCR) that can signal through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Culture : Cells expressing MCHR1 are plated in a multi-well format.

  • Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition : The test compound (agonist or antagonist) is added to the wells. For antagonist testing, the cells are pre-incubated with the antagonist before the addition of an agonist like MCH.

  • Signal Detection : Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPR instrument).

  • Data Analysis : Dose-response curves are generated to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.

Visualizing Molecular Interactions and Processes

To better understand the biological context of these ligands, the following diagrams illustrate the MCHR1 signaling pathway and a typical workflow for ligand screening.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq MCH MCH / this compound MCH->MCHR1 Activates Antagonist MCHR1 Antagonist Antagonist->MCHR1 Blocks AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates MAPK MAPK Pathway Gq->MAPK Activates cAMP cAMP AC->cAMP Produces Response Cellular Response (e.g., feeding, mood) cAMP->Response IP3 IP3 PLC->IP3 Produces Ca2 [Ca²⁺]i IP3->Ca2 Increases Ca2->Response MAPK->Response Ligand_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Start Compound Library BindingAssay Primary Binding Assay (High-Throughput) Start->BindingAssay HitConfirm Hit Confirmation & Triage BindingAssay->HitConfirm FunctionalAssay Functional Assays (Agonist/Antagonist Mode) HitConfirm->FunctionalAssay Selectivity Selectivity Profiling (e.g., vs MCHR2) FunctionalAssay->Selectivity LeadOpt Lead Optimization Selectivity->LeadOpt PK Pharmacokinetics (ADME) Efficacy Animal Models of Efficacy (e.g., feeding studies) PK->Efficacy Tox Toxicology Studies Efficacy->Tox LeadOpt->PK

References

Reproducibility of [Ala17]-MCH Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Assessing the consistency of a potent MCH receptor agonist's effects on energy balance is crucial for its use as a reliable research tool. This guide provides a comparative analysis of the reported orexigenic and metabolic effects of the melanin-concentrating hormone (MCH) analog, [Ala17]-MCH, and functionally similar potent MCH receptor agonists across different studies. By presenting quantitative data, detailed experimental protocols, and visualizing key pathways and workflows, this document aims to offer researchers, scientists, and drug development professionals a clear overview of the reproducibility of these effects.

While direct studies on the reproducibility of this compound are limited, analysis of available data from studies utilizing this and other potent MCH receptor agonists allows for a comparative assessment of their effects on food intake, body weight, and related metabolic parameters. This guide synthesizes these findings to provide a benchmark for researchers.

Quantitative Effects of Potent MCH Receptor Agonists

The following table summarizes the quantitative outcomes observed in key studies involving the intracerebroventricular (i.c.v.) administration of potent MCH receptor agonists in rodents. Notably, a pivotal study by Shearman et al. (2003) utilized a potent MCH-1 receptor agonist, referred to as "Compound A," which, based on its description and the research context, is likely this compound or a closely related analog.

StudyAgonistAnimal ModelDose & AdministrationKey Findings
Shearman et al. (2003)[1]Compound A (Potent MCH-1R Agonist)Male Sprague-Dawley Rats30 µ g/day , continuous i.c.v. infusion for 14 days- Food Intake: +23% increase compared to vehicle controls (P<0.001). - Body Weight Gain: +38% increase compared to vehicle controls (P<0.005). - Plasma Insulin & Leptin: Significantly elevated levels.
Gomori et al. (2003)[2]MCHMale C57BL/6J Mice10 µ g/day , continuous i.c.v. infusion for 14 days- Body Weight (Regular Diet): Slight but significant increase. - Body Weight (High-Fat Diet): More pronounced increase with sustained hyperphagia. - Fat and Liver Weight: Significant increase in high-fat diet-fed mice.
Della-Zuana et al. (2002)MCHMale Wistar and Sprague-Dawley Rats8 µ g/day , continuous i.c.v. infusion for 12 days- Food Intake: Stimulated in both rat strains. - Body Weight: Increased body weight gain.

Experimental Protocols

Understanding the methodologies employed in these studies is critical for evaluating the reproducibility of the observed effects.

Chronic Intracerebroventricular (i.c.v.) Infusion of an MCH Receptor Agonist (based on Shearman et al., 2003[1])
  • Animal Model: Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment.

  • Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Surgical Procedure:

    • Rats were anesthetized with a suitable anesthetic agent.

    • A sterile cannula was stereotaxically implanted into the lateral cerebral ventricle.

    • The cannula was connected via a catheter to an osmotic minipump (e.g., Alzet) implanted subcutaneously on the back of the rat.

  • Drug Administration:

    • The osmotic minipumps were filled with either vehicle (saline) or the MCH receptor agonist (Compound A) to deliver a continuous infusion of 30 µ g/day for 14 days.

  • Data Collection:

    • Food intake and body weight were measured daily.

    • At the end of the 14-day infusion period, blood samples were collected for the analysis of plasma insulin and leptin levels.

    • Body composition (e.g., fat mass) could also be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).

Visualizing the Mechanisms

To further clarify the processes involved, the following diagrams illustrate the MCH signaling pathway and a typical experimental workflow.

MCH_Signaling_Pathway cluster_presynaptic MCH Neuron cluster_postsynaptic Target Neuron MCH_Neuron MCH Neuron MCHR1 MCH Receptor 1 (MCHR1) MCH_Neuron->MCHR1 This compound (Agonist) G_protein Gαi/o / Gαq MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Orexigenic_Effects Orexigenic Effects (↑ Food Intake) cAMP->Orexigenic_Effects Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Orexigenic_Effects

Caption: MCH Signaling Pathway via MCHR1.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Baseline Measurements Surgery Stereotaxic Surgery: i.c.v. Cannula & Osmotic Pump Implantation Animal_Acclimation->Surgery Infusion Continuous i.c.v. Infusion (this compound or Vehicle) Surgery->Infusion Monitoring Daily Monitoring: Food Intake & Body Weight Infusion->Monitoring Data_Collection Terminal Data Collection: Blood Samples, Tissue Harvest Monitoring->Data_Collection Analysis Biochemical & Statistical Analysis Data_Collection->Analysis

Caption: Experimental Workflow for Chronic i.c.v. Infusion.

Discussion on Reproducibility

The data from the cited studies, although not direct replications, show a consistent pattern of effects following the central administration of potent MCH receptor agonists.

  • Food Intake and Body Weight: Across different rodent models (rats and mice) and slightly different infusion protocols, the administration of MCH or a potent MCH-1 receptor agonist consistently leads to an increase in food intake and body weight gain. The magnitude of this effect appears to be more pronounced when animals are on a high-fat diet, suggesting an interaction between MCH signaling and dietary composition.

  • Metabolic Parameters: The observed increases in plasma insulin and leptin are consistent with a state of positive energy balance and increased adiposity induced by the MCH agonist.

While the direction of the effects appears to be reproducible, the exact magnitude of the changes can vary depending on factors such as the specific agonist used, the dose, the duration of administration, the species and strain of the animal model, and the diet. Therefore, researchers should carefully consider these parameters when designing experiments and comparing their results to the existing literature.

References

A Comparative Guide to [Ala17]-MCH and Non-Peptide MCHR1 Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the peptide agonist [Ala17]-MCH with the landscape of non-peptide ligands targeting the Melanin-Concentrating Hormone Receptor 1 (MCHR1). While the primary focus of drug discovery has been on non-peptide antagonists, this guide will objectively present the available data for this compound and contrast it with the characteristics of these non-peptide compounds.

Introduction to MCHR1 and its Ligands

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in the regulation of energy homeostasis, appetite, and mood. The endogenous ligand for MCHR1 is the neuropeptide Melanin-Concentrating Hormone (MCH). The development of synthetic ligands for MCHR1 is a significant area of research for potential therapeutic interventions in obesity, anxiety, and depression.

This compound is a synthetic peptide analog of MCH that acts as a potent agonist at MCHR1. In contrast, the field of non-peptide MCHR1 ligands is overwhelmingly dominated by antagonists. Extensive research has been dedicated to the discovery and optimization of small molecule MCHR1 antagonists for the treatment of obesity.[1][2][3][4][5][6][7] The development of non-peptide MCHR1 agonists has been notably less successful, with a conspicuous absence of such compounds in the scientific literature. This guide will therefore compare the peptide agonist this compound to the class of non-peptide MCHR1 antagonists, which represent the most developed non-peptide alternatives.

MCHR1 Signaling Pathways

MCHR1 activation by an agonist initiates a cascade of intracellular signaling events. The receptor couples to inhibitory G proteins (Gαi/o) and Gq proteins.[1] Gαi/o coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Coupling through Gq activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This subsequently triggers the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

MCHR1_Signaling cluster_membrane Cell Membrane MCHR1 MCHR1 Gai Gαi/o MCHR1->Gai Activates Gq Gαq MCHR1->Gq Activates Agonist Agonist (this compound) Agonist->MCHR1 Binds AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP ↓ AC->cAMP Ca_flux Intracellular Ca²⁺ ↑ PLC->Ca_flux

Caption: MCHR1 Agonist Signaling Pathway.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the peptide agonist this compound and a selection of representative non-peptide MCHR1 antagonists.

Table 1: Peptide MCHR1 Agonist - this compound

CompoundTargetAssay TypeValueUnitReference(s)
This compound MCHR1Binding Affinity (Ki)0.16nM[8][9][10][11][12][13][14]
MCHR2Binding Affinity (Ki)34nM[8][9][10][11][12][13][14]
MCHR1Binding Affinity (Kd)0.37nM[9][10][11][12]
MCHR1Functional Activity (EC50)17nM[8][13]
MCHR2Functional Activity (EC50)54nM[8][13]

Table 2: Selected Non-Peptide MCHR1 Antagonists

CompoundTargetAssay TypeValueUnitReference(s)
SNAP-7941 MCHR1Binding Affinity (Ki)5.3nM[7]
SNAP-94847 MCHR1Binding Affinity (Ki)2.2nM[9]
MCHR1Binding Affinity (Kd)530pM[9]
T-226296 MCHR1Binding Affinity (IC50)4.1nM[7]
GW803430 MCHR1Binding Affinity (pKi)8.8-[6]
BMS-819881 MCHR1Binding Affinity (Ki)1.8nM[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of common experimental protocols used to characterize MCHR1 ligands.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing MCHR1 Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., ¹²⁵I-MCH) Radioligand->Incubate Test_Compound Prepare serial dilutions of test compound Test_Compound->Incubate Filtration Separate bound from free radioligand via filtration Incubate->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Calculate Ki or IC50 values Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Protocol Outline:

  • Membrane Preparation: Cells stably expressing MCHR1 are harvested and homogenized to isolate cell membranes.

  • Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled MCHR1 ligand (e.g., ¹²⁵I-MCH) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following Gq-coupled receptor activation.

Protocol Outline:

  • Cell Preparation: Cells expressing MCHR1 are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (agonist) is added to the wells.

  • Signal Detection: A fluorescent plate reader measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

cAMP Accumulation Assay

This functional assay measures the inhibition of cAMP production following Gi-coupled receptor activation.

Protocol Outline:

  • Cell Preparation: Cells expressing MCHR1 are plated in a multi-well plate.

  • Stimulation: The cells are treated with a stimulator of adenylyl cyclase, such as forskolin, in the presence of varying concentrations of the MCHR1 agonist.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP production is plotted to determine the EC50 value of the agonist.

Conclusion

The peptide this compound is a well-characterized, potent, and selective agonist for MCHR1, demonstrating high binding affinity and functional activity. In stark contrast, the development of non-peptide MCHR1 agonists remains a significant challenge, with the vast majority of research efforts in the field being directed towards the discovery of antagonists. The provided data on non-peptide antagonists highlights the properties of small molecules that have been successfully developed to interact with MCHR1. For researchers in this field, the lack of non-peptide agonists presents both a challenge and an opportunity for novel drug discovery efforts. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for the continued exploration of MCHR1 as a therapeutic target.

References

Validating the Functional Consequences of [Ala17]-MCH Binding to MCHR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the functional consequences of [Ala17]-MCH binding to the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The performance of this compound, a potent MCHR1 agonist, is objectively compared with two well-characterized MCHR1 antagonists, SNAP-7941 and T-226296. This document is intended for researchers, scientists, and drug development professionals working on MCHR1-related signaling pathways and therapeutic interventions.

Introduction to this compound and MCHR1 Signaling

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological processes. Its effects are mediated through G protein-coupled receptors (GPCRs), primarily MCHR1. This compound is a synthetic analog of MCH that acts as a selective and potent agonist at the MCHR1.[1][2]

MCHR1 activation initiates a cascade of intracellular signaling events. The receptor couples to both Gi and Gq proteins.[1] Gi protein activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Gq protein activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in the mobilization of intracellular calcium (Ca2+) and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.

Comparative Analysis of MCHR1 Ligands

The functional consequences of this compound binding are best understood in comparison to MCHR1 antagonists. SNAP-7941 and T-226296 are two extensively studied antagonists that block the effects of MCH and its agonists. The following tables summarize the binding affinities and functional potencies of these compounds.

Table 1: Binding Affinity of MCHR1 Ligands
CompoundTypeTargetBinding Affinity (Ki/Kd)Reference
This compoundAgonistHuman MCHR1Ki = 0.16 nM, Kd = 0.37 nM[2][3]
SNAP-7941AntagonistHuman MCHR1Kb = 0.57 nM[4]
T-226296AntagonistHuman MCHR1IC50 = 5.5 nM[5][6]
Table 2: Functional Potency of MCHR1 Ligands
CompoundAssay TypeFunctional EffectPotency (EC50/IC50)Reference
This compoundCalcium MobilizationAgonist-induced Ca2+ releaseEC50 = 17 nM[7]
This compoundcAMP InhibitionAgonist-induced inhibition of forskolin-stimulated cAMP-
SNAP-7941Phosphoinositide AccumulationAntagonism of MCH-induced IP accumulationKb = 0.57 nM[4]
T-226296Calcium MobilizationAntagonism of MCH-induced Ca2+ increase-[5]
T-226296cAMP InhibitionAntagonism of MCH-mediated inhibition of forskolin-stimulated cAMP-[5]

Note: Direct comparison of potency values should be made with caution as they are derived from different studies and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate the functional consequences of MCHR1 ligand binding.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following MCHR1 activation.

Principle: MCHR1 activation by an agonist leads to Gq-mediated PLC activation and subsequent release of Ca2+ from intracellular stores. This transient increase in cytosolic Ca2+ is detected by a fluorescent calcium indicator, such as Fluo-4 AM.

Methodology:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human MCHR1 in appropriate media.

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium and add the Fluo-4 AM loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • For agonist testing, add varying concentrations of this compound.

    • For antagonist testing, pre-incubate the cells with the antagonist (e.g., SNAP-7941 or T-226296) before adding a fixed concentration of MCH or this compound.

  • Signal Detection: Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) with excitation at ~490 nm and emission at ~525 nm.

cAMP Inhibition Assay

This assay quantifies the decrease in intracellular cAMP levels following MCHR1 activation.

Principle: MCHR1 activation by an agonist leads to Gi-mediated inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. This inhibition is typically measured in the presence of forskolin, a direct activator of adenylyl cyclase.

Methodology:

  • Cell Culture and Plating: Use MCHR1-expressing cells plated in a 96-well plate.

  • Compound Incubation:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For agonist testing, add varying concentrations of this compound.

    • For antagonist testing, pre-incubate cells with the antagonist followed by the addition of an agonist.

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK pathway through the phosphorylation of ERK1/2.

Principle: MCHR1 activation can lead to the phosphorylation and activation of ERK1/2. The phosphorylated form of ERK (p-ERK) can be specifically detected by Western blotting using a phospho-specific antibody.

Methodology:

  • Cell Culture and Serum Starvation: Culture MCHR1-expressing cells and serum-starve them for several hours to reduce basal ERK phosphorylation.

  • Compound Stimulation: Treat the cells with the agonist (this compound) or antagonist (SNAP-7941, T-226296) for a specific time course (e.g., 5, 10, 30 minutes).

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

Visualizing MCHR1 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates MCH This compound (Agonist) MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP ↓ AC->cAMP IP3 IP3 ↑ PLC->IP3 Ca2 [Ca2+]i ↑ IP3->Ca2 ERK ERK Phosphorylation ↑ Ca2->ERK

Caption: MCHR1 Signaling Pathway.

Functional_Assay_Workflow cluster_calcium Calcium Mobilization Assay cluster_cAMP cAMP Inhibition Assay cluster_ERK ERK Phosphorylation Assay Ca_Start Plate MCHR1-expressing cells Ca_Load Load with Fluo-4 AM Ca_Start->Ca_Load Ca_Add Add Compound (this compound or Antagonist + Agonist) Ca_Load->Ca_Add Ca_Read Measure Fluorescence (FLIPR) Ca_Add->Ca_Read cAMP_Start Plate MCHR1-expressing cells cAMP_Treat Treat with Compound and Forskolin cAMP_Start->cAMP_Treat cAMP_Lyse Lyse Cells cAMP_Treat->cAMP_Lyse cAMP_Measure Measure cAMP (HTRF/ELISA) cAMP_Lyse->cAMP_Measure ERK_Start Plate and Serum-starve MCHR1-expressing cells ERK_Stimulate Stimulate with Compound ERK_Start->ERK_Stimulate ERK_Lyse Lyse Cells ERK_Stimulate->ERK_Lyse ERK_WB Western Blot for p-ERK and Total ERK ERK_Lyse->ERK_WB

Caption: Functional Assay Workflow.

Ligand_Comparison_Logic MCHR1 MCHR1 Activation Receptor Activation MCHR1->Activation Blockade Receptor Blockade MCHR1->Blockade Agonist This compound (Agonist) Agonist->MCHR1 Binds to and Activates Antagonist SNAP-7941 / T-226296 (Antagonists) Antagonist->MCHR1 Binds to and Blocks Signaling Downstream Signaling (↓cAMP, ↑Ca2+, ↑p-ERK) Activation->Signaling NoSignaling Inhibition of Signaling Blockade->NoSignaling

Caption: Ligand Comparison Logic.

References

A Comparative Analysis of the Signaling Pathways Activated by [Ala17]-MCH and MCH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the signaling pathways activated by the endogenous neuropeptide Melanin-Concentrating Hormone (MCH) and its synthetic analog, [Ala17]-MCH. Both molecules are agonists for the MCH receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system and implicated in the regulation of energy homeostasis, mood, and sleep. Understanding the distinct and overlapping signaling profiles of these agonists is crucial for basic research and the development of targeted therapeutics.

Introduction to MCH and this compound

Melanin-concentrating hormone (MCH) is a cyclic 19-amino acid neuropeptide that exerts its physiological effects through two identified receptors, MCHR1 and MCHR2. In rodents, MCHR1 is the only functional receptor. This compound is a potent synthetic analog of MCH where the glutamine at position 17 has been substituted with an alanine. This modification has been shown to enhance its agonistic properties at MCHR1.

Signaling Pathways of MCH and this compound

MCH binding to MCHR1 initiates intracellular signaling cascades through the activation of heterotrimeric G proteins, primarily of the Gαi and Gαq subtypes.[1][2] This dual coupling leads to the modulation of several key downstream effector pathways:

  • Inhibition of Adenylyl Cyclase (via Gαi): Activation of the Gαi subunit by MCHR1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

  • Activation of Phospholipase C (via Gαq): Coupling to the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1]

  • Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: MCHR1 activation also leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. This activation is thought to be mediated, at least in part, through the Gαq pathway and protein kinase C (PKC).[2]

As a potent MCHR1 agonist, this compound is expected to activate the same signaling pathways as MCH. While direct comparative studies quantifying the signaling outputs of both agonists are limited, available data on their potency suggest similar mechanisms of action.

Comparative Data Analysis

LigandReceptorAssay TypePotency (EC50)Reference
MCHhMCHR1cAMP Inhibition1.8 nM[1]
MCHhMCHR1Calcium Flux0.70 nM[1]
This compoundhMCHR1Functional Assay*17 nM

*The specific functional assay for the this compound EC50 value is not detailed in the source.

Signaling Pathway Diagrams

MCH_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC activates (Gαq) cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG MCH MCH or This compound MCH->MCHR1 binds Ca2 ↑ [Ca2+] i IP3->Ca2 triggers release PKC PKC DAG->PKC activates ERK ↑ p-ERK PKC->ERK activates

Caption: Signaling pathways activated by MCH and this compound via MCHR1.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of MCH and this compound signaling are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a ligand to its receptor.

Materials:

  • Cell membranes expressing MCHR1

  • Radiolabeled ligand (e.g., [125I]-MCH)

  • Unlabeled competing ligand (MCH or this compound)

  • Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2.5 mM CaCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the unlabeled competing ligand.

  • In a 96-well plate, incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competing ligand.

  • Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a ligand to inhibit forskolin-stimulated cAMP production.

Materials:

  • Cells stably expressing MCHR1

  • MCH or this compound

  • Forskolin

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • Cell culture medium

  • Stimulation buffer

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Replace the culture medium with stimulation buffer and pre-incubate with varying concentrations of the test ligand (MCH or this compound).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.

  • Plot the cAMP levels against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

Materials:

  • Cells stably expressing MCHR1

  • MCH or this compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating with the dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of the test ligand (MCH or this compound) to the wells and immediately start kinetic measurement of fluorescence intensity over time.

  • The peak fluorescence intensity is proportional to the increase in intracellular calcium.

  • Plot the peak fluorescence response against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK as a measure of MAPK pathway activation.

Materials:

  • Cells expressing MCHR1

  • MCH or this compound

  • Cell lysis buffer

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a culture dish and grow to near confluence.

  • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Treat the cells with varying concentrations of the test ligand (MCH or this compound) for a short period (e.g., 5-10 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against p-ERK.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

  • Quantify the band intensities to determine the fold increase in ERK phosphorylation relative to the untreated control.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Signaling Assays Cell_Culture Culture cells expressing MCHR1 Plating Plate cells in appropriate format (e.g., 96-well plate) Cell_Culture->Plating Ligand_Prep Prepare serial dilutions of MCH and this compound cAMP_Assay cAMP Assay Data_Analysis Data Analysis (EC50/Potency Determination) cAMP_Assay->Data_Analysis Calcium_Assay Calcium Mobilization Assay Calcium_Assay->Data_Analysis ERK_Assay ERK Phosphorylation Assay ERK_Assay->Data_Analysis Ligand_Prep->cAMP_Assay Ligand_Prep->Calcium_Assay Ligand_Prep->ERK_Assay

References

Safety Operating Guide

Navigating the Disposal of [Ala17]-MCH: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized compounds like [Ala17]-Melanin-concentrating hormone ([Ala17]-MCH) is a critical component of laboratory safety and environmental responsibility. While specific disposal directives for this compound are not publicly documented, a framework of best practices for handling research peptides and chemical waste provides a clear path to safe management. The cardinal rule is to always consult your institution's Environmental Health & Safety (EHS) office, as they will provide guidance that aligns with local, state, and federal regulations.[1]

Research peptides such as this compound are typically classified as chemical waste unless they have been in contact with biological agents, in which case they may be considered mixed or biohazardous waste.[1][2] The toxicological properties of many research peptides are not fully investigated, necessitating handling with due care and treating them as potentially hazardous.[3]

Key Characteristics for Risk Assessment

To inform disposal procedures, it is essential to consider the known properties of the substance. The following table summarizes key information for this compound and general considerations for research peptides.

CharacteristicThis compound SpecificsGeneral Considerations for Research Peptides
Identity [Ala17]-Melanin-concentrating hormoneSynthetic peptide
Primary Hazard Biologically active: Potent MCH receptor agonist. Full toxicological properties are not fully investigated.[3]Biological activity should be considered a potential hazard. Assume unknown toxicity unless data is available.
Physical Form Typically a lyophilized powder or in solution.Can be solid (powder) or liquid (in solution).
Disposal Classification Chemical Waste (default).[1]Typically Chemical Waste. If contaminated with infectious agents, becomes Biohazardous or Mixed Waste.[2][4]
Regulatory Oversight Governed by institutional EHS policies and regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[4][5]Subject to institutional, local, and national hazardous waste regulations.[6]

Experimental Protocol: General Disposal of Research Peptides

The following step-by-step methodology outlines the standard operating procedure for the disposal of this compound and similar research-grade peptides.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a laboratory coat, safety glasses or goggles, and nitrile gloves.[1]

  • When handling the lyophilized powder, work in a fume hood or biological safety cabinet to prevent inhalation.[1]

2. Waste Identification and Segregation:

  • Treat all unwanted this compound, including expired materials, contaminated solutions, and associated consumables (e.g., pipette tips, tubes), as hazardous chemical waste.[7]

  • Do not mix peptide waste with other waste streams like non-hazardous trash or other incompatible chemicals.[5] Segregate solid and liquid waste.[8]

  • If the peptide has been used in experiments with infectious agents, it must be managed as biohazardous or mixed waste. This requires initial disinfection (e.g., autoclaving or chemical inactivation) before being processed as chemical waste. Consult your EHS for approved inactivation procedures.[2][9]

3. Containerization and Labeling:

  • Collect waste in a designated, leak-proof container that is compatible with the chemical nature of the waste (e.g., high-density polyethylene).[10][11] The container must be kept securely closed except when adding waste.[5][10]

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[5]

  • The label must clearly state:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "[Ala17]-Melanin-concentrating hormone". Avoid abbreviations.

    • The approximate concentration and quantity.

    • The date accumulation started.[1]

    • Any associated hazards (e.g., "Biologically Active," "Toxicity Unknown").

4. Storage and Accumulation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][12]

  • Ensure the SAA is away from sinks or drains.[11] Use secondary containment (such as a spill tray) to prevent accidental release.[5][8]

  • Follow institutional limits on the volume of waste that can be accumulated and the maximum storage time (e.g., up to one year for partially filled containers).[12]

5. Disposal and Pickup:

  • Once the container is full or ready for disposal, submit a waste pickup request to your institution's EHS department.[7][10]

  • Never dispose of this compound or other research peptides by pouring them down the sink or placing them in the regular trash.[1] Evaporation in a fume hood is also not an acceptable method of disposal.[7][11]

  • For empty original containers, consult your EHS. Some regulations require triple-rinsing, with the rinsate collected as hazardous waste, before the container can be discarded as regular trash.[5][7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of research peptides like this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Waste Processing & Segregation cluster_2 Collection & Final Disposal start Unwanted this compound (Expired, Surplus, Contaminated) assess_biohazard Contaminated with biological agents (e.g., infectious material)? start->assess_biohazard treat_biohazard 1. Inactivate Biological Component (Autoclave / Chemical Disinfection) 2. Manage as Chemical Waste assess_biohazard->treat_biohazard Yes chemical_waste Classify as Chemical Waste assess_biohazard->chemical_waste No collect Collect in Labeled, Compatible, Closed Container in Satellite Accumulation Area treat_biohazard->collect chemical_waste->collect pickup Request Pickup by Institutional EHS collect->pickup

Caption: Workflow for the safe disposal of research peptides.

References

Personal protective equipment for handling [Ala17]-MCH

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling [Ala17]-MCH, a potent agonist for the melanin-concentrating hormone (MCH) receptors. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of experimental results.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory best practices for handling peptide compounds should be strictly followed to avoid direct contact, inhalation, or exposure.[2]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety gogglesMust be worn with side-shields.[1]
Hand Protection Protective glovesNitrile gloves are recommended.[3] Dispose of contaminated gloves after use.
Body Protection Lab coat / Impervious clothingA standard lab coat is required for all handling procedures.[1][4]
Respiratory Protection Suitable respiratorRequired when working with the lyophilized powder to avoid dust and aerosol formation.[1][3]

Handling and Storage Protocols

Proper handling and storage are essential to preserve the stability and integrity of this compound. Peptides are sensitive to temperature and light.[2]

Storage Conditions

FormStorage TemperatureAdditional Requirements
Lyophilized Powder -20°CStore in a cool, dry, and dark location.[1][2] Keep container tightly sealed.[1]
In Solvent -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][5]

Reconstitution and Handling Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.[6]

  • Sterile Environment: Conduct all handling within a clean, organized, and well-ventilated laboratory space, preferably in a laminar flow hood.[2][4]

  • Reconstitution: Use high-purity water or a recommended buffer solution for reconstitution.[2]

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, and date of preparation.[2]

Experimental Protocols

This compound is a potent agonist of MCH receptor 1 (MCHR1), which is a G-protein coupled receptor (GPCR).[5] Functional assays typically involve monitoring the downstream signaling events following receptor activation, such as changes in intracellular calcium or cAMP levels.

a) In Vitro: Calcium Flux Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to MCHR1 activation by this compound in a cell-based assay.

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human MCHR1 in a 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate according to the dye manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of this compound in the assay buffer.

  • Assay Execution:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading.

    • Add the this compound dilutions to the wells.

    • Monitor and record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.[4][7]

  • Data Analysis: Calculate the EC50 value from the dose-response curve to determine the potency of this compound.

b) In Vitro: cAMP Assay

This protocol describes the measurement of the inhibition of cAMP production following the activation of the Gi-coupled MCHR1 by this compound.

  • Cell Culture and Transfection: Plate HEK293 cells expressing MCHR1 in a 96-well plate. For assays like the GloSensor™ cAMP Assay, co-transfect cells with a biosensor plasmid.[8][9]

  • Cell Treatment:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Immediately add the desired concentrations of this compound.

  • Assay Incubation: Incubate the plate at room temperature for the time specified by the assay kit (e.g., 15-30 minutes).

  • Detection: Add detection reagents (e.g., luciferase substrate for GloSensor™) and measure the signal (e.g., luminescence) using a plate reader. A decrease in signal corresponds to MCHR1-mediated inhibition of adenylyl cyclase.[8]

  • Data Analysis: Determine the IC50 value of this compound for the inhibition of forskolin-stimulated cAMP production.

c) In Vivo: Intracerebroventricular (ICV) Administration

This protocol is a general guideline for the administration of this compound directly into the cerebral ventricles of a mouse.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent and secure it in a stereotaxic frame.[10]

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and determine the stereotaxic coordinates for the lateral ventricle.

    • Drill a small hole through the skull at the target coordinates.

  • Injection:

    • Load a Hamilton syringe with the sterile this compound solution.

    • Slowly lower the needle to the desired depth in the ventricle.

    • Infuse the solution at a slow, controlled rate (e.g., not exceeding 15 nL/s for neonatal mice to prevent increased intracranial pressure).[11]

    • Leave the needle in place for a few minutes post-injection to prevent backflow, then slowly retract it.[10]

  • Post-Operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

MCHR1 Signaling Pathway

This compound acts as an agonist at the MCH1 receptor, a GPCR that can couple to different G-proteins, primarily Gi and Gq, to initiate downstream signaling cascades.[2]

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq Ala17_MCH This compound Ala17_MCH->MCHR1 AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC ERK ERK Activation PKC->ERK

Caption: MCHR1 signaling upon this compound binding.

Accidental Release and Disposal Plan

In the event of an accidental spill or release, immediate and appropriate action must be taken.

Spill Response:

  • Personal Protection: Wear full personal protective equipment, including a respirator, safety goggles, gloves, and a lab coat.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Clean-up:

    • For solutions, absorb with a liquid-binding material such as diatomite.

    • For powder, carefully sweep or vacuum up, avoiding dust generation.

    • Decontaminate surfaces by scrubbing with alcohol.[1]

  • Disposal: Place all contaminated materials into a suitable, sealed container for disposal as chemical waste.

Waste Disposal:

  • Dispose of unused this compound and contaminated materials through approved chemical waste channels in accordance with institutional and environmental regulations.[1][2]

  • Never pour peptide solutions or reagents into public drains or non-designated disposal areas.[2]

  • Dispose of contents and container to an approved waste disposal plant.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.